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  • Product: 6-Hydroxy-5-iodonicotinic acid
  • CAS: 365413-19-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 6-Hydroxy-5-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Hydroxy-5-iodonicotinic acid is a halogenated derivative of 6-hydroxynicotinic acid, a compound known for its role as a metabolite and its ap...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-5-iodonicotinic acid is a halogenated derivative of 6-hydroxynicotinic acid, a compound known for its role as a metabolite and its applications in chemical synthesis. The introduction of an iodine atom onto the pyridine ring is anticipated to modify its chemical reactivity and biological activity, making it a valuable intermediate for the development of novel pharmaceuticals and functional materials. This guide outlines a proposed synthetic route for 6-Hydroxy-5-iodonicotinic acid and provides predicted characterization data to aid researchers in its synthesis and identification.

Proposed Synthesis

The proposed synthesis involves the direct electrophilic iodination of commercially available 6-hydroxynicotinic acid. The pyridine ring is generally deactivated towards electrophilic substitution; however, the hydroxyl group at the 6-position is an activating, ortho-para directing group. This suggests that iodination will preferentially occur at the 5-position, which is ortho to the hydroxyl group.

Synthetic Scheme

The proposed reaction is the iodination of 6-hydroxynicotinic acid using N-iodosuccinimide (NIS) as the iodinating agent.

G cluster_0 Proposed Synthesis of 6-Hydroxy-5-iodonicotinic acid start 6-Hydroxynicotinic Acid product 6-Hydroxy-5-iodonicotinic Acid start->product Iodination reagent N-Iodosuccinimide (NIS) Solvent (e.g., DMF) reagent->product

Caption: Proposed synthetic route for 6-Hydroxy-5-iodonicotinic acid.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the iodination of a similar substrate, 2-hydroxynicotinic acid.

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 6-hydroxynicotinic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 to 1.3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then heat to approximately 50°C. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to proceed over several hours (e.g., 18-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Precipitation: Add water to the concentrated residue to precipitate the crude product. Stir the resulting slurry in an ice bath for about an hour to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a cold non-polar solvent like diethyl ether or methanol to remove residual impurities.

  • Drying: Dry the purified product under vacuum to yield 6-Hydroxy-5-iodonicotinic acid.

Experimental Workflow Diagram

G A Dissolve 6-Hydroxynicotinic Acid in DMF B Add N-Iodosuccinimide (NIS) A->B C Stir at Room Temperature, then Heat to 50°C B->C D Monitor Reaction by TLC/LC-MS C->D E Cool to Room Temperature D->E Upon Completion F Concentrate under Reduced Pressure E->F G Precipitate with Water F->G H Filter the Solid Product G->H I Wash with Cold Water and Diethyl Ether H->I J Dry under Vacuum I->J K Obtain 6-Hydroxy-5-iodonicotinic Acid J->K

Caption: Step-by-step workflow for the proposed synthesis.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectroscopic data for 6-Hydroxy-5-iodonicotinic acid.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₆H₄INO₃
Molecular Weight 265.01 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be >200°C (with decomposition)
Predicted Spectroscopic Data

¹H NMR Spectroscopy

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H28.1 - 8.3s
H48.4 - 8.6s
OH (hydroxyl)Broad, variablebr s
OH (carboxylic)Broad, variablebr s
Predicted in DMSO-d₆. The chemical shifts are estimates and may vary based on solvent and concentration.

¹³C NMR Spectroscopy

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2145 - 150
C3120 - 125
C4148 - 153
C585 - 95
C6160 - 165
C=O (carboxylic)165 - 170
Predicted in DMSO-d₆.

IR Spectroscopy

Wavenumber (cm⁻¹)AssignmentFunctional Group
3400 - 2500O-H stretch (broad)Carboxylic acid, Phenol
~3100N-H stretch (pyridone form)Amide
1680 - 1720C=O stretchCarboxylic acid
1640 - 1660C=O stretch (pyridone form)Amide
1550 - 1600C=C and C=N ring stretchAromatic ring
~1200C-O stretchPhenol
500 - 600C-I stretchIodo group

Mass Spectrometry (EI or ESI)

m/z ValueAssignment
~265[M]⁺ (Molecular ion)
~247[M - H₂O]⁺
~220[M - COOH]⁺
~127I⁺
The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.
Exploratory

Physicochemical Properties of 6-Hydroxy-5-iodonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Hydroxy-5-iodonicotinic acid. Due...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-Hydroxy-5-iodonicotinic acid. Due to the limited availability of experimental data for this specific compound, this guide also includes experimentally determined properties of the parent compound, 6-Hydroxynicotinic acid, for comparative analysis. Furthermore, predicted values for 6-Hydroxy-5-iodonicotinic acid and its derivatives are presented to offer insights into its molecular characteristics. This document details a synthesis protocol for the tautomeric form, 2-hydroxy-5-iodonicotinic acid, and outlines standard experimental methodologies for determining key physicochemical parameters. A logical workflow for the synthesis and characterization of novel compounds like 6-Hydroxy-5-iodonicotinic acid is also provided.

Introduction

6-Hydroxy-5-iodonicotinic acid is a halogenated derivative of 6-hydroxynicotinic acid, a metabolite of nicotinic acid. The introduction of an iodine atom at the 5-position of the pyridine ring is expected to significantly influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, making their accurate assessment essential for drug discovery and development. This guide aims to consolidate the available information and provide a framework for the experimental characterization of this compound.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties

Property6-Hydroxynicotinic acid (Experimental/Predicted)6-Hydroxy-5-iodonicotinic acid (Predicted)2-Hydroxy-5-iodo-nicotinic acid methyl ester (Predicted)
Molecular Formula C₆H₅NO₃[1]C₆H₄INO₃C₇H₆INO₃[2]
Molecular Weight 139.11 g/mol [1]265.03 g/mol 279.03 g/mol [2]
Melting Point 314-316 °C[3]No Data AvailableNo Data Available
Boiling Point No Data AvailableNo Data AvailableNo Data Available
pKa (acidic) 3.80 ± 0.50 (Predicted)[4]No Data AvailableNo Data Available
logP -0.5 (Predicted)[1]No Data Available0.5 (Predicted)[2]
Solubility Soluble in water[4]No Data AvailableNo Data Available

Experimental Protocols

Synthesis of 2-Hydroxy-5-iodonicotinic acid

A synthesis of the tautomer, 2-hydroxy-5-iodonicotinic acid, has been reported. The following protocol is adapted from the available literature:

Materials:

  • 2-Hydroxynicotinic acid

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Methanol (MeOH)

Procedure:

  • A mixture of 2-hydroxynicotinic acid (1.0 eq) and N-iodosuccinimide (1.3 eq) in N,N-dimethylformamide is prepared.

  • The reaction mixture is stirred at room temperature for 1 hour, protected from light.

  • The mixture is then heated to 50 °C and stirred for 20 hours.

  • Upon completion, the majority of the DMF is removed by distillation under reduced pressure.

  • Water is added to the residue, and the mixture is stirred at room temperature for 1 hour, followed by stirring at 0 °C for 1 hour.

  • The precipitated solid is collected by filtration.

  • The resulting solid is suspended in methanol and stirred at room temperature for 2 hours.

  • The mixture is filtered again, washed with methanol, and dried under vacuum to yield the target compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

  • For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 20 °C below the preliminary melting point, and then reducing the heating rate to 1-2 °C/min.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Aqueous Solubility

The equilibrium solubility of a compound in water can be determined using the shake-flask method.

Procedure:

  • An excess amount of the solid compound is added to a known volume of distilled water in a sealed container.

  • The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of Acid Dissociation Constant (pKa)

The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Procedure:

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

  • A titration curve of pH versus the volume of titrant added is plotted.

  • The pKa is the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value, a measure of lipophilicity, is commonly determined using the shake-flask method.

Procedure:

  • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel compound such as 6-Hydroxy-5-iodonicotinic acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis start Starting Materials (2-Hydroxynicotinic Acid, NIS) synthesis Chemical Synthesis (Iodination Reaction) start->synthesis Reaction purification Purification (Filtration, Recrystallization) synthesis->purification Crude Product purified_compound Pure 6-Hydroxy-5- iodonicotinic Acid purification->purified_compound Purified Product mp Melting Point Determination analysis Data Compilation & Analysis mp->analysis sol Solubility (Shake-Flask) sol->analysis pka pKa Determination (Titration) pka->analysis logp logP Determination (Shake-Flask) logp->analysis purified_compound->mp purified_compound->sol purified_compound->pka purified_compound->logp end Final Physicochemical Profile analysis->end

Workflow for Synthesis and Physicochemical Characterization.

Conclusion

While experimental data on the physicochemical properties of 6-Hydroxy-5-iodonicotinic acid are scarce, this guide provides a valuable resource for researchers by consolidating predicted data, a relevant synthesis protocol, and standard methodologies for experimental determination. The provided workflow offers a systematic approach for the characterization of this and other novel compounds. Further experimental investigation is warranted to fully elucidate the physicochemical profile of 6-Hydroxy-5-iodonicotinic acid and its potential as a scaffold in drug discovery.

References

Foundational

Crystal Structure Analysis of 6-Hydroxy-5-iodonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of 6-hydroxy-5-iodonicotinic acid. While, to date, the spec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 6-hydroxy-5-iodonicotinic acid. While, to date, the specific crystal structure of 6-hydroxy-5-iodonicotinic acid has not been reported in publicly accessible databases, this document offers a detailed examination of the crystal structure of the closely related parent compound, 6-hydroxynicotinic acid. By analyzing this foundational structure, we can project the potential solid-state behavior of its 5-iodo derivative. This guide also includes established experimental protocols for the synthesis of a related compound and proposes a methodology for the synthesis and crystallization of 6-hydroxy-5-iodonicotinic acid, providing a solid framework for future research in this area.

Introduction

6-Hydroxynicotinic acid and its derivatives are significant compounds in medicinal chemistry and drug development. The introduction of a halogen atom, such as iodine, into the molecular structure can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs). Although the crystal structure of 6-hydroxy-5-iodonicotinic acid remains to be determined, an in-depth analysis of its parent compound, 6-hydroxynicotinic acid, provides critical insights.

Crystal Structure of 6-Hydroxynicotinic Acid

The crystal structure of 6-hydroxynicotinic acid has been determined and provides a fundamental basis for understanding its halogenated derivatives.[1] The compound crystallizes in the triclinic space group P-1.[1]

Table 1: Crystallographic Data for 6-Hydroxynicotinic Acid [1]

ParameterValue
Chemical FormulaC₆H₅NO₃
Molecular Weight139.11 g/mol
Crystal SystemTriclinic
Space GroupP-1
a6.813 Å
b11.134 Å
c16.278 Å
α82.557°
β78.106°
γ76.251°
Volume1156.4 ų
Z8

Data obtained at 293 K.

The molecular structure of 6-hydroxynicotinic acid in the crystalline state predominantly exists in its oxo-tautomeric form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid. The crystal packing is characterized by a network of intermolecular hydrogen bonds, which are crucial in stabilizing the crystal lattice.

Predicted Influence of 5-Iodo Substitution on Crystal Structure

The substitution of a hydrogen atom with an iodine atom at the 5-position of the pyridine ring is expected to introduce significant changes to the crystal packing. The larger van der Waals radius and the potential for halogen bonding of the iodine atom will likely alter the intermolecular interactions. Halogen bonds (C-I···O and C-I···N) may form, competing with or complementing the existing hydrogen bonding network, potentially leading to a different crystal symmetry and unit cell parameters. Researchers investigating the crystal structure of 6-hydroxy-5-iodonicotinic acid should be cognizant of these potential packing motifs.

Experimental Protocols

Synthesis of a Related Compound: 6-Hydroxy-5-nitronicotinic acid

A common method for the nitration of 6-hydroxynicotinic acid involves the use of fuming nitric acid.

Method 1:

  • Dissolve 6-hydroxynicotinic acid (25.0 g, 180 mmol) in 95 mL of fuming nitric acid.

  • Stir the solution at 50°C for 18 hours.

  • After cooling to room temperature, concentrate the mixture.

  • Co-evaporate with water.

  • Add methanol to precipitate the product.

  • Filter the brown precipitate and wash it with cold methanol (2 x 50 mL).

Note: This synthesis should be performed with appropriate safety precautions in a well-ventilated fume hood.

Proposed Synthesis of 6-Hydroxy-5-iodonicotinic Acid

A potential route for the synthesis of 6-hydroxy-5-iodonicotinic acid involves the electrophilic iodination of 6-hydroxynicotinic acid. A common iodinating agent for activated aromatic rings is iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent.

Proposed Method:

  • Dissolve 6-hydroxynicotinic acid in a suitable solvent (e.g., acetic acid).

  • Add N-iodosuccinimide (NIS) or another electrophilic iodine source to the solution.

  • The reaction may require heating or the presence of a catalyst.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product can be isolated by precipitation or extraction, followed by purification via recrystallization.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step. The crystallization of hydroxynicotinic acids can be sensitive to pH.

Proposed Crystallization Method:

  • Dissolve the purified 6-hydroxy-5-iodonicotinic acid in a suitable solvent or solvent mixture (e.g., water, ethanol, or a mixture thereof) at an elevated temperature to achieve saturation.

  • Slowly cool the solution to room temperature.

  • If no crystals form, consider techniques such as solvent evaporation, or vapor diffusion with an anti-solvent.

  • The pH of the solution can be adjusted to modulate solubility and promote crystallization.

Workflow for Crystal Structure Analysis

The following diagram illustrates a typical workflow for the synthesis and crystal structure determination of 6-hydroxy-5-iodonicotinic acid.

Crystal Structure Analysis Workflow start Start: 6-Hydroxynicotinic Acid synthesis Synthesis: Iodination Reaction start->synthesis Reactant purification Purification: Recrystallization / Chromatography synthesis->purification Crude Product crystallization Single Crystal Growth purification->crystallization Purified Compound xray X-ray Diffraction Data Collection crystallization->xray Single Crystal structure_solution Structure Solution and Refinement xray->structure_solution Diffraction Data analysis Crystal Structure Analysis: Bonding, Packing, Interactions structure_solution->analysis Structural Model end End: Elucidated Crystal Structure analysis->end Final Structure

References

Exploratory

The Biological Landscape of 6-Hydroxy-5-iodonicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of nicotinic acid, a form of vitamin B3, have garnered significant attention in medicinal chemistry due to their diverse biological act...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of nicotinic acid, a form of vitamin B3, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The introduction of hydroxyl and iodo- substituents to the nicotinic acid scaffold, creating 6-Hydroxy-5-iodonicotinic acid, presents a unique chemical entity with potential for novel therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of derivatives of this core structure, drawing upon data from related compounds to illuminate potential avenues for research and development. While specific data on 6-Hydroxy-5-iodonicotinic acid derivatives is limited in publicly available literature, this document synthesizes information on analogous compounds to explore potential anticancer, antimicrobial, and enzyme-inhibiting properties.

Introduction

Nicotinic acid and its derivatives have a long history of therapeutic use and are known to exhibit a wide range of biological properties, including antioxidant, antitubercular, analgesic, and anti-inflammatory effects. The core structure of 6-Hydroxy-5-iodonicotinic acid combines the features of a pyridine carboxylic acid with a hydroxyl group, which can tautomerize to a pyridone, and an iodine atom. The presence of iodine, a heavy halogen, can significantly influence the physicochemical properties of the molecule, such as lipophilicity and its ability to form halogen bonds, which can in turn impact biological activity. This guide will explore the potential biological activities of amides and esters derived from this core structure.

Potential Biological Activities

Based on the activities of structurally related compounds, derivatives of 6-Hydroxy-5-iodonicotinic acid are hypothesized to possess anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

Nicotinamide, a related compound, has been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity at millimolar concentrations.[1] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The nicotinamide core structure is a key feature of many PARP inhibitors.[2] Therefore, it is plausible that derivatives of 6-Hydroxy-5-iodonicotinic acid could exhibit PARP inhibitory activity, a highly sought-after characteristic in oncology drug development.

Table 1: Cytotoxicity of Structurally Related Pyridine and Nicotinic Acid Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyridine DerivativesMCF-7 (Breast)Varies[4]
Pyridine DerivativesA549 (Lung)Varies[4]
Iodinated 4,4'-BipyridinesA375 (Melanoma)Varies[3]

Note: This table presents data for related compound classes to suggest potential activity, not direct data for 6-Hydroxy-5-iodonicotinic acid derivatives.

Antimicrobial Activity

Nicotinic acid and its derivatives have been investigated for their antimicrobial properties. Acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[5] For example, certain acylhydrazones of nicotinic acid exhibited MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis.[5] The introduction of a halogen, such as iodine, can sometimes enhance the antimicrobial potency of a molecule.

Table 2: Antimicrobial Activity of Structurally Related Nicotinic Acid Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Nicotinic Acid AcylhydrazonesStaphylococcus epidermidis ATCC 122281.95 - 15.62[5]
Nicotinic Acid AcylhydrazonesStaphylococcus aureus ATCC 43300 (MRSA)7.81[5]
1,3,4-Oxadiazoline derivatives of Nicotinic AcidBacillus subtilis ATCC 66337.81[5]
1,3,4-Oxadiazoline derivatives of Nicotinic AcidStaphylococcus aureus ATCC 65387.81[5]

Note: This table presents data for related compound classes to suggest potential activity, not direct data for 6-Hydroxy-5-iodonicotinic acid derivatives.

Enzyme Inhibition

The pyridine nitrogen in nicotinic acid and nicotinamide can coordinate with the heme iron of cytochrome P450 enzymes, leading to their inhibition.[1] Specifically, nicotinic acid has been shown to inhibit CYP2D6, while nicotinamide inhibits CYP2D6, CYP3A4, and CYP2E1.[1] This suggests that derivatives of 6-Hydroxy-5-iodonicotinic acid could also act as enzyme inhibitors, a property that could be exploited for various therapeutic purposes, including modulating drug metabolism or targeting specific enzymes involved in disease pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 6-Hydroxy-5-iodonicotinic acid derivatives are not extensively documented in the literature. However, based on standard methodologies for similar compounds, the following protocols can be proposed.

General Synthesis of 6-Hydroxy-5-iodonicotinic Acid Amides and Esters

The synthesis would likely begin with the iodination of 6-hydroxynicotinic acid. This can be achieved using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent. The resulting 6-Hydroxy-5-iodonicotinic acid can then be converted to its amides or esters through standard coupling reactions.

DOT Script for General Synthesis Workflow:

Synthesis_Workflow General Synthesis Workflow start 6-Hydroxynicotinic Acid iodination Iodination (e.g., NIS) start->iodination intermediate 6-Hydroxy-5-iodonicotinic Acid iodination->intermediate activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) intermediate->activation amide_coupling Amide Coupling (Amine, Base) activation->amide_coupling ester_coupling Esterification (Alcohol, Acid catalyst) activation->ester_coupling amides 6-Hydroxy-5-iodonicotinic Acid Amides amide_coupling->amides esters 6-Hydroxy-5-iodonicotinic Acid Esters ester_coupling->esters

General Synthesis Workflow
In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 6-Hydroxy-5-iodonicotinic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of the synthesized derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

PARP Inhibition and DNA Repair

As previously mentioned, a key potential mechanism of action for these compounds is the inhibition of PARP enzymes. In cancer cells with deficient homologous recombination (HR) repair (e.g., due to BRCA mutations), the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of single-strand breaks. These breaks are converted to double-strand breaks during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a process known as synthetic lethality.

DOT Script for PARP Inhibition Pathway:

PARP_Inhibition PARP Inhibition and Synthetic Lethality cluster_normal Normal Cell cluster_cancer HR-Deficient Cancer Cell DNA Damage DNA Damage PARP PARP DNA Damage->PARP HR Homologous Recombination DNA Damage->HR BER Base Excision Repair PARP->BER Cell Survival Cell Survival BER->Cell Survival HR->Cell Survival DNA_Damage_Cancer DNA Damage PARP_Cancer PARP DNA_Damage_Cancer->PARP_Cancer HR_Deficient Deficient HR DNA_Damage_Cancer->HR_Deficient PARP_Inhibitor 6-Hydroxy-5-iodonicotinic acid derivative PARP_Inhibitor->PARP_Cancer BER_Blocked BER Blocked PARP_Cancer->BER_Blocked Apoptosis Cell Death (Apoptosis) BER_Blocked->Apoptosis HR_Deficient->Apoptosis

PARP Inhibition and Synthetic Lethality

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 6-Hydroxy-5-iodonicotinic acid derivatives is currently scarce, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. Their structural similarity to known PARP inhibitors suggests a promising avenue for anticancer drug discovery. Furthermore, the established antimicrobial properties of nicotinic acid derivatives warrant the exploration of these iodinated compounds for activity against pathogenic bacteria and fungi.

Future research should focus on the synthesis of a library of 6-Hydroxy-5-iodonicotinic acid amides and esters, followed by systematic screening for anticancer, antimicrobial, and specific enzyme inhibitory activities. Positive hits should then be subjected to more detailed mechanistic studies to elucidate their modes of action and to identify and validate their molecular targets. The findings from such studies will be crucial in determining the therapeutic potential of this novel class of compounds.

References

Foundational

Spectroscopic Profile of 6-Hydroxy-5-iodonicotinic Acid: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Hydroxy-5-iodonicotinic acid, a compound of interest for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Hydroxy-5-iodonicotinic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data, this document presents predicted spectroscopic information derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 6-Hydroxy-5-iodonicotinic acid. These predictions are based on the analysis of its chemical structure, which includes a pyridine ring, a carboxylic acid group, a hydroxyl group, and an iodine atom.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5br s1H-COOH
~11.0br s1H-OH
~8.2s1HH-2 (Pyridine)
~7.9s1HH-4 (Pyridine)
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~170.0-COOH
~160.0C-6 (Pyridine)
~150.0C-2 (Pyridine)
~145.0C-4 (Pyridine)
~125.0C-3 (Pyridine)
~90.0C-5 (Pyridine)
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3200BroadO-H stretch (Phenolic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid)
~1200StrongC-O stretch (Phenolic)
~850MediumC-I stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
265High[M]⁺ (Molecular Ion)
248Medium[M-OH]⁺
220Medium[M-COOH]⁺
138High[M-I]⁺
93Medium[M-I-COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Hydroxy-5-iodonicotinic acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are averaged.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of 6-Hydroxy-5-iodonicotinic acid with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_reporting Reporting Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Report Technical Report / Publication Structure_Determination->Report

Caption: Workflow for Spectroscopic Analysis.

Exploratory

Primary Inferred Target: 6-Hydroxynicotinate 3-Monooxygenase (NicC)

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Hydroxy-5-iodonicotinic Acid and Its Analogs Disclaimer: Direct therapeutic targets for 6-Hydroxy-5-iodonicotinic acid are not extensively documented...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Hydroxy-5-iodonicotinic Acid and Its Analogs

Disclaimer: Direct therapeutic targets for 6-Hydroxy-5-iodonicotinic acid are not extensively documented in publicly available research. This guide, therefore, focuses on the well-characterized targets of its close structural analogs, primarily 6-hydroxynicotinic acid, to infer potential therapeutic avenues. The broader biological activities of 6-Hydroxy-5-nitronicotinic acid are also discussed to provide a wider context for potential, yet currently unidentified, molecular targets.

The most well-defined potential target for compounds structurally related to 6-Hydroxy-5-iodonicotinic acid is the bacterial enzyme 6-hydroxynicotinate 3-monooxygenase (NicC). This enzyme is a flavin-dependent monooxygenase crucial for the degradation of nicotinic acid in aerobic bacteria.[1][2] Given its central role in bacterial metabolism, inhibitors of NicC could function as novel antimicrobial agents.

NicC catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP).[2] The enzymatic activity and binding affinity of various ligands to NicC have been characterized, providing a basis for structure-activity relationship studies.

Data Presentation: Ligand Binding and Kinetic Data for NicC

The following table summarizes the binding affinities and kinetic parameters of 6-hydroxynicotinic acid and its analogs with NicC. This data is essential for understanding the structural requirements for ligand binding and inhibition.

CompoundEnzyme VariantParameterValueReference
6-Hydroxynicotinic acid (6-HNA)Wild-type NicCKd58 ± 12 µM[1]
6-Mercaptopyridine-3-carboxylic acid (6-MNA)Wild-type NicCKd2.7 ± 0.1 mM[1]
6-Mercaptopyridine-3-carboxylic acid (6-MNA)H47Q NicC VariantKd2.9 ± 0.1 mM[1]
4-Hydroxybenzoic acid (4-HBA)Wild-type NicCCatalytic Efficiency vs. 6-HNA420-fold lower[2]
5-Chloro-6-HNAWild-type NicCCatalytic Efficiency vs. 6-HNA10-fold higher[2]
Experimental Protocols: Enzyme Kinetics Assay for NicC

A detailed methodology for determining the kinetic parameters of NicC activity is crucial for screening potential inhibitors like 6-Hydroxy-5-iodonicotinic acid.

Objective: To determine the steady-state kinetic parameters (Km, Vmax) and inhibition constants (Ki, IC50) for NicC with various substrates and inhibitors.

Materials:

  • Purified wild-type or variant NicC enzyme

  • 6-Hydroxynicotinic acid (substrate)

  • NADH (co-substrate)

  • Test inhibitor (e.g., 6-Hydroxy-5-iodonicotinic acid)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Enzyme Preparation: Dilute the stock solution of NicC in the assay buffer to the desired final concentration.

  • Assay Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADH (e.g., 200 µM), and varying concentrations of the substrate, 6-hydroxynicotinic acid.

  • Inhibitor Addition: For inhibition studies, add the test inhibitor at various concentrations to the assay mixture. A control reaction without the inhibitor should be run in parallel.

  • Reaction Initiation: Initiate the reaction by adding the diluted NicC enzyme to the cuvette.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Record the absorbance values at regular time intervals for a set duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1).

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition studies, plot V0 against the inhibitor concentration to determine the IC50 value.

    • Use Lineweaver-Burk or other linearized plots to determine the mode of inhibition and the Ki value.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Nicotinic_Acid_Degradation_Pathway Nicotinic Acid Nicotinic Acid 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid Nicotinic Acid->6-Hydroxynicotinic Acid NicC NicC (6-Hydroxynicotinate 3-Monooxygenase) 6-Hydroxynicotinic Acid->NicC 2,5-Dihydroxypyridine 2,5-Dihydroxypyridine Fumarate Fumarate 2,5-Dihydroxypyridine->Fumarate Multiple Steps Krebs Cycle Krebs Cycle Fumarate->Krebs Cycle NicC->2,5-Dihydroxypyridine

Caption: Bacterial nicotinic acid degradation pathway highlighting the role of NicC.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Dilution mix Combine Buffer, NADH, Substrate, and Inhibitor prep_enzyme->mix prep_substrate Prepare Substrate Dilutions prep_substrate->mix prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix initiate Initiate with Enzyme mix->initiate measure Measure Absorbance at 340 nm initiate->measure calc_rate Calculate Initial Velocity (V0) measure->calc_rate plot_mm Michaelis-Menten Plot (V0 vs. [S]) calc_rate->plot_mm plot_inhibition Dose-Response Plot (V0 vs. [I]) calc_rate->plot_inhibition determine_params Determine Km, Vmax, IC50, Ki plot_mm->determine_params plot_inhibition->determine_params

Caption: Workflow for a typical enzyme inhibition assay.

Broader Therapeutic Potential Based on Analogs

While NicC presents a specific, well-defined target, other analogs of 6-Hydroxy-5-iodonicotinic acid suggest a wider range of biological activities. For instance, 6-Hydroxy-5-nitronicotinic acid has been identified as a lead compound with potential anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[3] These diverse activities imply that this class of compounds may interact with multiple molecular targets within mammalian systems.

The identification of these targets would require a comprehensive screening approach. High-content screening (HCS) is a powerful methodology for this purpose, allowing for the simultaneous assessment of multiple cellular parameters to elucidate the mechanism of action of a compound.

Experimental Protocols: High-Content Screening for Target Identification

Objective: To identify the cellular pathways and potential molecular targets of 6-Hydroxy-5-iodonicotinic acid using a phenotypic screening approach.

Materials:

  • A panel of relevant human cell lines (e.g., cancer cell lines, immune cells)

  • 6-Hydroxy-5-iodonicotinic acid

  • Multi-well plates (e.g., 96- or 384-well)

  • A suite of fluorescent dyes and antibodies to label cellular components (e.g., nucleus, cytoskeleton, specific proteins of interest)

  • High-content imaging system (e.g., automated confocal microscope)

  • Image analysis software

Procedure:

  • Cell Plating: Seed the selected cell lines into multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-Hydroxy-5-iodonicotinic acid. Include appropriate positive and negative controls.

  • Cell Staining: After a defined incubation period, fix the cells and stain them with a cocktail of fluorescent probes to visualize various cellular features.

  • Image Acquisition: Use a high-content imaging system to automatically capture images of the cells in each well.

  • Image Analysis: Employ automated image analysis software to quantify a large number of cellular parameters, such as cell count, nuclear morphology, protein localization, and cytoskeletal organization.

  • Hit Identification and Target Deconvolution:

    • Identify "hits" based on significant changes in cellular phenotypes induced by the compound.

    • Use the phenotypic profile to generate hypotheses about the mechanism of action and potential protein targets.

    • Further experiments, such as thermal proteome profiling or affinity chromatography-mass spectrometry, can then be used to identify the direct binding partners of the compound.

Mandatory Visualization: Target Identification Workflow

HCS_Workflow start Start with Lead Compound (e.g., 6-Hydroxy-5-iodonicotinic acid) cell_plating Plate Human Cell Lines in Multi-well Plates start->cell_plating compound_treatment Treat with Compound Concentration Gradient cell_plating->compound_treatment staining Fix and Stain Cells with Fluorescent Probes compound_treatment->staining imaging Automated High-Content Imaging staining->imaging analysis Image Analysis and Phenotypic Profiling imaging->analysis hit_id Identify 'Hit' Phenotypes analysis->hit_id hypothesis Generate Mechanistic Hypotheses hit_id->hypothesis target_deconvolution Target Deconvolution (e.g., Proteomics) hypothesis->target_deconvolution validation Validate Target using Biochemical/Genetic Methods target_deconvolution->validation

Caption: High-content screening workflow for target identification.

Conclusion

While direct data on the therapeutic targets of 6-Hydroxy-5-iodonicotinic acid is limited, analysis of its structural analogs provides valuable insights. The bacterial enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) stands out as a well-characterized potential target for antimicrobial drug development. Furthermore, the broad biological activities of related compounds, such as 6-Hydroxy-5-nitronicotinic acid, suggest that this chemical scaffold may have the potential to modulate multiple targets in human cells, warranting further investigation through comprehensive screening strategies to unlock its full therapeutic potential in areas such as oncology and inflammatory diseases. Future research should focus on synthesizing 6-Hydroxy-5-iodonicotinic acid and evaluating its activity in both enzymatic and cell-based assays to directly elucidate its mechanism of action and therapeutic targets.

References

Foundational

literature review on substituted nicotinic acid compounds

An In-depth Technical Guide to Substituted Nicotinic Acid Compounds Introduction Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid that plays a vital role in numerous biological...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Substituted Nicotinic Acid Compounds

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinecarboxylic acid that plays a vital role in numerous biological processes.[1] Beyond its nutritional significance, the nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, serving as the foundation for a vast array of biologically active compounds.[2] Its derivatives have garnered immense interest in drug discovery and development due to their diverse pharmacological activities.[3] These activities range from lipid-lowering and anti-inflammatory effects to antimicrobial and anticancer properties.[3][4][5] This technical guide provides a comprehensive review of substituted nicotinic acid compounds, detailing their synthesis, biological activities, structure-activity relationships, and key experimental protocols for their evaluation. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed methodologies.

Synthetic Strategies for Substituted Nicotinic Acids

The synthesis of substituted nicotinic acid derivatives can be broadly classified into two main approaches: the de novo construction of the pyridine ring and the functionalization of a pre-existing nicotinic acid core.[2] The choice of strategy is primarily dictated by the desired substitution pattern and the availability of starting materials.[2]

De Novo Synthesis

De novo strategies build the core pyridine ring from acyclic precursors. A notable example is the Bohlmann-Rahtz synthesis , which allows for the creation of complex, polysubstituted pyridine cores in a single pot, making it a highly convergent method.[2] However, this approach can be limited by the need for high temperatures and may only be suitable for specific substitution patterns.[2]

Core Functionalization

This approach involves modifying a pre-existing pyridine or nicotinic acid molecule. It is particularly useful for introducing a wide variety of functional groups.

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are powerful tools.[2] They offer excellent functional group tolerance and typically proceed under mild conditions, allowing for the introduction of diverse aryl, heteroaryl, and amino groups.[2] A key requirement for these methods is a halogenated precursor.[2]

  • Formylation/Cyclization: A one-pot formylation and cyclization strategy can be used to synthesize 2-substituted and 2,5-disubstituted 4-halonicotinic acid esters from readily available enamino keto esters.[6] This method is advantageous as it avoids expensive reagents and allows for the introduction of up to four substituents in a single step.[6]

  • Derivatization of the Carboxylic Acid: The carboxylic acid group of nicotinic acid is a versatile handle for derivatization. It can be converted to an ester (esterification), an amide, or a hydrazide, which can then be used to synthesize more complex molecules like oxadiazoles, thiazolidinones, and Schiff bases.[7][8]

G cluster_start Synthetic Goal cluster_approach Primary Synthetic Approach cluster_methods Specific Methodologies start Target Substituted Nicotinic Acid Derivative de_novo De Novo Synthesis (Ring Construction) start->de_novo Complex Polysubstitution functionalization Core Functionalization (Modification of Existing Ring) start->functionalization Introduce Specific Groups bohlmann Bohlmann-Rahtz de_novo->bohlmann suzuki Suzuki-Miyaura (C-C Coupling) functionalization->suzuki buchwald Buchwald-Hartwig (C-N Coupling) functionalization->buchwald hydrazone Hydrazide/Oxadiazole Formation functionalization->hydrazone G cluster_mediators Pro-inflammatory Mediators LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage iNOS iNOS Macrophage->iNOS COX2 COX-2 Macrophage->COX2 TNF TNF-α Macrophage->TNF IL6 IL-6 Macrophage->IL6 NicotinicAcid Substituted Nicotinic Acid Derivative NicotinicAcid->iNOS Inhibits NicotinicAcid->COX2 Inhibits NicotinicAcid->TNF Inhibits NicotinicAcid->IL6 Inhibits Inflammation Inflammation iNOS->Inflammation COX2->Inflammation TNF->Inflammation IL6->Inflammation G cluster_input Administered Compound cluster_pathways Metabolic Pathways NiA Nicotinic Acid (NiA) NuA Nicotinuric Acid (NuA) NiA->NuA Glycine Conjugation (Pharmacological Dose) NAD NAD+ NiA->NAD Nam Nicotinamide (Nam) Nam->NAD MNA N¹-methylnicotinamide (MNA) NAD->MNA Py2 2-Pyridone (2-Py) MNA->Py2 Py4 4-Pyridone (4-Py) MNA->Py4 Primary Physiological Catabolite G cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C for 18-24h C->D E Observe for visible growth and determine MIC D->E

References

Exploratory

The Modern Alchemist's Guide to Halogenated Nicotinic Acids: Discovery, Isolation, and Characterization

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Introduction Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism and signaling. Its derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism and signaling. Its derivatives have long been a fertile ground for drug discovery, yielding therapies for dyslipidemia and various other conditions. The strategic introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the nicotinic acid scaffold represents a powerful approach in medicinal chemistry to modulate the parent molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth technical overview of the methodologies for the discovery, synthesis, isolation, and characterization of novel halogenated nicotinic acids, with a focus on their potential as therapeutic agents.

Core Concepts in the Discovery of Novel Halogenated Nicotinic Acids

The discovery of novel halogenated nicotinic acids is often a multi-step process that begins with computational modeling and library screening, followed by targeted synthesis and biological evaluation. The rationale for halogenation is typically to:

  • Enhance Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction that can enhance ligand-receptor binding.

  • Improve Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life.

  • Modulate Lipophilicity: Halogenation can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Alter Electronic Properties: The electron-withdrawing nature of halogens can influence the pKa of the carboxylic acid and the overall electron distribution of the pyridine ring.

A general workflow for the discovery and isolation of novel halogenated nicotinic acids is depicted below.

G cluster_0 Discovery Phase cluster_1 Synthesis & Isolation Phase cluster_2 Characterization & Evaluation Phase Target Identification Target Identification Library Design & Screening Library Design & Screening Target Identification->Library Design & Screening Computational Modeling Hit Identification Hit Identification Library Design & Screening->Hit Identification High-Throughput Screening Synthesis of Halogenated Precursors Synthesis of Halogenated Precursors Hit Identification->Synthesis of Halogenated Precursors Halogenation of Nicotinic Acid Scaffold Halogenation of Nicotinic Acid Scaffold Synthesis of Halogenated Precursors->Halogenation of Nicotinic Acid Scaffold Purification & Isolation Purification & Isolation Halogenation of Nicotinic Acid Scaffold->Purification & Isolation Structural Elucidation Structural Elucidation Purification & Isolation->Structural Elucidation Spectroscopic Analysis In vitro Biological Assays In vitro Biological Assays Structural Elucidation->In vitro Biological Assays Lead Optimization Lead Optimization In vitro Biological Assays->Lead Optimization

Caption: A generalized workflow for the discovery and development of novel halogenated nicotinic acids.

Synthesis and Isolation of Key Halogenated Nicotinic Acids

The synthesis of halogenated nicotinic acids can be broadly categorized into two approaches: halogenation of a pre-existing nicotinic acid scaffold or synthesis of the pyridine ring from halogenated precursors.

Synthesis of 2-Chloronicotinic Acid

2-Chloronicotinic acid is a valuable intermediate for the synthesis of numerous pharmaceuticals. One common synthetic route involves the N-oxidation of nicotinic acid followed by chlorination.

Experimental Protocol:

  • N-Oxidation of Nicotinic Acid: Suspend nicotinic acid in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent such as hydrogen peroxide. Heat the mixture to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and collect the nicotinic acid-N-oxide precipitate by filtration.

  • Chlorination of Nicotinic Acid-N-Oxide: Suspend the dried nicotinic acid-N-oxide (70 g) in phosphorus oxychloride (POCl3, 300 ml).[1] To this suspension, add triethylamine (50 g) dropwise at room temperature.[1] An exothermic reaction will occur, and the temperature may rise to around 50°C.[1] After the addition is complete, heat the solution at 100°C for 4 hours.[1]

  • Work-up and Isolation: After the reaction, distill off the excess POCl3 under vacuum.[1] Carefully add the residue to water while maintaining the temperature below 40°C.[1] Adjust the pH of the solution to 2.0-2.5 with a diluted caustic soda solution to precipitate the 2-chloronicotinic acid.[1]

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate to yield white solid product.[2]

Table 1: Summary of a Representative Synthesis of 2-Chloronicotinic Acid

ParameterValueReference
Starting MaterialNicotinic acid-N-oxide[1]
ReagentsPOCl3, Triethylamine[1]
Reaction Temperature100°C[1]
Reaction Time4 hours[1]
Product2-Chloronicotinic acid[1]
Yield65-70%[1]
Melting Point173-175°C[1]
Synthesis of 6-Fluoronicotinic Acid

6-Fluoronicotinic acid is another important building block in medicinal chemistry. A modern approach to its synthesis involves a Grignard exchange followed by fluorination.

Experimental Protocol:

  • Grignard Exchange and Borylation: In a reaction vessel under an inert atmosphere, mix 2,5-dibromopyridine with a catalyst such as cuprous iodide in an organic solvent like THF. Cool the mixture and add a solution of isopropyl magnesium chloride to perform a selective Grignard exchange. Then, react the resulting Grignard reagent with a chloroformate (e.g., ethyl chloroformate) to obtain the corresponding 6-bromonicotinate.[3]

  • Fluorination: To a mixture of anhydrous tetramethylammonium fluoride in an organic solvent, add the 6-bromonicotinate.[3] Heat the reaction mixture to 40-50°C and monitor the progress by TLC or GC-MS.[3]

  • Hydrolysis and Isolation: After the fluorination is complete, remove the organic solvent under reduced pressure.[3] Add an acidic or alkaline solution to hydrolyze the ester and precipitate the 6-fluoronicotinic acid.[3]

  • Purification: Collect the crude product by filtration. The product can be purified by recrystallization. The purity of 6-fluoronicotinic acid is typically greater than 98%.[4]

Table 2: Summary of a Representative Synthesis of 6-Fluoronicotinic Acid

ParameterValueReference
Starting Material2,5-dibromopyridine[3]
Key ReagentsIsopropyl magnesium chloride, Chloroformate, Tetramethylammonium fluoride[3]
Reaction Temperature40-50°C (Fluorination)[3]
Product6-Fluoronicotinic acid[3]
Purity>98%[4]

Biological Activity and Signaling Pathways

Halogenated nicotinic acids exert their biological effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[5] The activation of GPR109A initiates a cascade of intracellular signaling events that can have diverse physiological outcomes.

The GPR109A Signaling Pathway

Upon binding of a ligand, such as nicotinic acid or its halogenated analogs, GPR109A couples to an inhibitory G-protein (Gi).[5] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR109A activation can trigger a β-arrestin-mediated signaling pathway, which is independent of G-protein signaling.[5]

G cluster_0 Cell Membrane cluster_1 Intracellular Ligand Ligand GPR109A GPR109A Ligand->GPR109A Binds Gi Gi GPR109A->Gi Activates β-arrestin β-arrestin GPR109A->β-arrestin Recruits Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to MAPK/ERK Pathway MAPK/ERK Pathway β-arrestin->MAPK/ERK Pathway Activates ATP ATP Downstream Effectors Downstream Effectors cAMP->Downstream Effectors Activates

Caption: The dual signaling pathways of the GPR109A receptor upon ligand activation.

Downstream Effects: The MAPK/ERK Pathway

The β-arrestin-mediated activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a significant consequence of GPR109A stimulation. This pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival.

G GPR109A GPR109A β-arrestin β-arrestin GPR109A->β-arrestin Recruits Raf Raf β-arrestin->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: Simplified schematic of the MAPK/ERK signaling cascade initiated by GPR109A activation.

Antimicrobial Activity of Halogenated Nicotinic Acid Derivatives

Recent research has explored the antimicrobial potential of nicotinic acid derivatives. Halogenation can significantly impact this activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium to achieve a logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the halogenated nicotinic acid derivatives in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Representative Antimicrobial Activity of Nicotinic Acid Derivatives

CompoundOrganismMIC (µg/mL)Reference
Nicotinic acid hydrazone derivative 3aP. aeruginosa0.220[6]
Nicotinic acid hydrazone derivative 3eP. aeruginosa0.195[6]
Halogenated Peptoid 5 (Iodinated)S. aureus8[7]
Halogenated Peptoid 5 (Iodinated)MRSE2[7]
Halogenated Peptoid 22 (Brominated)S. aureus2[7]
Halogenated Peptoid 22 (Brominated)MRSE1[7]

Note: The table includes data for halogenated compounds that are derivatives of nicotinic acid or related structures to illustrate the impact of halogenation on antimicrobial activity.

Conclusion

The discovery and development of novel halogenated nicotinic acids present a promising avenue for therapeutic innovation. By leveraging established synthetic methodologies and a deep understanding of the underlying biological pathways, researchers can design and isolate new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. The detailed protocols and data presented in this guide offer a foundational framework for scientists and drug development professionals to advance their research in this exciting and evolving field. The continued exploration of halogenated nicotinic acids is poised to unlock new treatments for a range of diseases, from metabolic disorders to infectious diseases.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Use of a Representative TET Inhibitor

Disclaimer: Initial searches for "6-Hydroxy-5-iodonicotinic acid" did not yield specific in vitro protocols or establish it as a known Ten-Eleven Translocation (TET) enzyme inhibitor. It is plausible that this was a misn...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "6-Hydroxy-5-iodonicotinic acid" did not yield specific in vitro protocols or establish it as a known Ten-Eleven Translocation (TET) enzyme inhibitor. It is plausible that this was a misnomer. Therefore, this document provides a detailed experimental protocol for a representative, well-documented small molecule TET inhibitor, outlining its use in studying DNA demethylation, cell differentiation, and cancer therapy in an in vitro setting. The methodologies described are based on established practices for known TET inhibitors.

Introduction

The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3) are critical epigenetic regulators that catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This process is a key step in active DNA demethylation, influencing gene expression and cellular fate. Dysregulation of TET enzyme activity is implicated in various diseases, including cancer. Small molecule inhibitors of TET enzymes are invaluable tools for elucidating the biological roles of TET proteins and for exploring potential therapeutic strategies.

This document provides detailed protocols for the in vitro application of a representative TET inhibitor, focusing on its mechanism of action and its effects on cellular processes.

Mechanism of Action

TET enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases. Many small molecule TET inhibitors function as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the co-substrate α-KG. This inhibition leads to a reduction in the conversion of 5mC to 5hmC and subsequent oxidized forms, thereby altering the epigenetic landscape and gene expression.

TET_Inhibition_Pathway cluster_0 TET Enzyme Active Site cluster_1 DNA Demethylation Cascade Alpha-KG Alpha-KG TET_Enzyme TET_Enzyme Alpha-KG->TET_Enzyme Binds to TET_Inhibitor TET_Inhibitor TET_Inhibitor->TET_Enzyme Competitively Inhibits 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET Enzyme (Oxidation) 5fC_5caC 5fC / 5caC 5hmC->5fC_5caC TET Enzyme (Further Oxidation) Unmodified_C Unmodified Cytosine 5fC_5caC->Unmodified_C Base Excision Repair

Figure 1: Mechanism of TET Inhibition.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from in vitro experiments with representative TET inhibitors.

ParameterCell LineValueReference Assay
IC50 (TET1) -33 µMIn vitro enzyme activity assay
IC50 (TET2) -73 µMIn vitro enzyme activity assay
Cell Viability (LD50) SIGM-5 (TET2-/-)~25 µMMTT or CellTiter-Glo Assay
Cell Viability (LD50) Normal Bone Marrow Cells>50 µMMTT or CellTiter-Glo Assay
Global 5hmC Reduction Leukemia Cell Lines50-70% at 25 µMDot Blot or LC-MS/MS

Experimental Protocols

Cell Culture and Treatment

A crucial first step is the selection of appropriate cell lines. For studying TET inhibition, it is beneficial to use cell lines with known TET activity or mutations.

Protocol:

  • Cell Seeding: Plate cells (e.g., leukemia cell lines like MOLM-13 or K562, or primary hematopoietic stem and progenitor cells) in appropriate cell culture plates at a density that allows for logarithmic growth during the experiment.

  • TET Inhibitor Preparation: Dissolve the TET inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Treatment: Replace the existing medium with the medium containing the TET inhibitor. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Experimental_Workflow_Cell_Treatment Start Start Cell_Seeding Seed Cells in Culture Plates Start->Cell_Seeding Prepare_Inhibitor Prepare TET Inhibitor Solutions Cell_Seeding->Prepare_Inhibitor Treat_Cells Treat Cells with Inhibitor and Vehicle Control Prepare_Inhibitor->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Harvest_Cells Harvest Cells for Downstream Analysis Incubate->Harvest_Cells End End Harvest_Cells->End

Figure 2: General Cell Treatment Workflow.
In Vitro TET Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant TET proteins.

Protocol:

  • Reaction Setup: In a microplate, combine recombinant TET enzyme (e.g., TET1 or TET2 catalytic domain), a methylated DNA substrate, Fe(II), and α-KG in a suitable reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the TET inhibitor to the reaction wells.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.

  • Detection: The generation of 5hmC can be detected using various methods, such as an ELISA-based assay with a 5hmC-specific antibody or by quantifying the release of a labeled co-product.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Analysis of Global 5hmC Levels

This experiment assesses the effect of the TET inhibitor on the overall levels of 5-hydroxymethylcytosine in the genomic DNA of treated cells.

Protocol:

  • Genomic DNA Isolation: Isolate genomic DNA from cells treated with the TET inhibitor and vehicle control using a commercial DNA extraction kit.

  • Dot Blot Analysis:

    • Denature the DNA samples by heating.

    • Spot serial dilutions of the DNA onto a nitrocellulose or nylon membrane.

    • Crosslink the DNA to the membrane using UV radiation.

    • Block the membrane and then incubate with a primary antibody specific for 5hmC.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the dot intensity using densitometry. Methylene blue staining can be used as a loading control.

  • LC-MS/MS Analysis (Optional, for higher precision):

    • Digest the genomic DNA to single nucleosides.

    • Separate the nucleosides using liquid chromatography.

    • Quantify the amounts of dC, 5mC, and 5hmC using tandem mass spectrometry.

Cell Viability and Proliferation Assay

These assays determine the cytotoxic and anti-proliferative effects of the TET inhibitor on cancer cells versus normal cells.

Protocol:

  • Cell Treatment: Treat various cell lines (e.g., TET-mutant cancer cells, wild-type cancer cells, and normal primary cells) with a range of concentrations of the TET inhibitor for different time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CellTiter-Glo® Luminescent Cell Viability Assay:

    • Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the LD50 (lethal dose, 50%) or IC50 (inhibitory concentration, 50%) values.

In Vitro Differentiation Assay

This protocol is designed to assess the impact of TET inhibition on the differentiation of progenitor cells, such as hematopoietic stem and progenitor cells (HSPCs).

Protocol:

  • Cell Isolation and Culture: Isolate primary HSPCs (e.g., from cord blood or bone marrow) and culture them in a medium that supports their maintenance and differentiation (e.g., methylcellulose-based medium supplemented with appropriate cytokines).

  • Treatment: Add the TET inhibitor or vehicle control to the differentiation medium at the time of plating.

  • Colony Forming Unit (CFU) Assay:

    • After a defined culture period (e.g., 14 days), score the different types of hematopoietic colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) based on their morphology under a microscope.

    • Analyze the proportions of different colony types to assess lineage commitment.

  • Flow Cytometry:

    • Harvest the cells from the culture.

    • Stain the cells with fluorescently labeled antibodies against lineage-specific cell surface markers (e.g., CD34 for progenitors, CD14 for monocytes, CD15 for granulocytes, CD235a for erythroid cells).

    • Analyze the cell populations using a flow cytometer to quantify the percentage of cells in each differentiation stage and lineage.

Differentiation_Assay_Workflow cluster_analysis Analysis Start Start Isolate_HSPCs Isolate Hematopoietic Stem and Progenitor Cells (HSPCs) Start->Isolate_HSPCs Culture_and_Treat Culture HSPCs in Differentiation Medium with TET Inhibitor or Vehicle Isolate_HSPCs->Culture_and_Treat Incubate Incubate for 14 days Culture_and_Treat->Incubate CFU_Assay Colony Forming Unit (CFU) Assay (Morphological Analysis) Incubate->CFU_Assay Flow_Cytometry Flow Cytometry (Cell Surface Marker Analysis) Incubate->Flow_Cytometry End End CFU_Assay->End Flow_Cytometry->End

Figure 3: In Vitro Hematopoietic Differentiation Assay Workflow.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of a representative TET inhibitor. By employing these methodologies, researchers can effectively investigate the compound's enzymatic inhibitory activity, its impact on cellular epigenetics, and its functional consequences on cell viability, proliferation, and differentiation. These studies are essential for advancing our understanding of TET biology and for the development of novel therapeutic agents targeting epigenetic pathways.

Application

Application of 6-Hydroxy-5-iodonicotinic Acid in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Hydroxy-5-iodonicotinic acid is a structural analog of 2-oxoglutarate (2-OG), a key co-substrate for a large family of non-heme iron(II)-depe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-5-iodonicotinic acid is a structural analog of 2-oxoglutarate (2-OG), a key co-substrate for a large family of non-heme iron(II)-dependent dioxygenases. This structural similarity makes it a compelling candidate as a competitive inhibitor for these enzymes. A prominent and therapeutically relevant subfamily of 2-OG-dependent dioxygenases is the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). These enzymes play a crucial role in cellular oxygen sensing by regulating the stability of the alpha subunit of HIF (HIF-α). By inhibiting PHDs, compounds like 6-Hydroxy-5-iodonicotinic acid can stabilize HIF-α, leading to the transcription of various genes involved in erythropoiesis, angiogenesis, and cell survival. This application note provides a detailed overview of the use of 6-Hydroxy-5-iodonicotinic acid in enzyme inhibition assays, with a focus on HIF prolyl hydroxylases.

Principle of Enzyme Inhibition

As a 2-oxoglutarate analog, 6-Hydroxy-5-iodonicotinic acid is hypothesized to competitively inhibit 2-OG-dependent dioxygenases by binding to the 2-OG active site on the enzyme. This prevents the binding of the natural co-substrate, 2-oxoglutarate, thereby inhibiting the enzyme-catalyzed hydroxylation of its target substrate. In the context of HIF prolyl hydroxylases (PHDs), this inhibition prevents the hydroxylation of specific proline residues on HIF-α, leading to its stabilization and subsequent activation of downstream signaling pathways.

Signaling Pathway of HIF Prolyl Hydroxylase Inhibition

Under normoxic (normal oxygen) conditions, PHDs hydroxylate proline residues on HIF-α. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. When PHDs are inhibited by a compound such as 6-Hydroxy-5-iodonicotinic acid, HIF-α is not hydroxylated and is therefore stabilized. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition cluster_nucleus Nucleus HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α PHDs Stabilized HIF-1α Stabilized HIF-1α PHDs PHDs 2-OG + O2 2-OG + O2 2-OG + O2->PHDs VHL VHL Hydroxylated HIF-1α->VHL Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation 6-Hydroxy-5-iodonicotinic acid 6-Hydroxy-5-iodonicotinic acid PHDs_inhibited PHDs 6-Hydroxy-5-iodonicotinic acid->PHDs_inhibited Inhibits HIF-1α/β Dimer HIF-1α/β Dimer Stabilized HIF-1α->HIF-1α/β Dimer Nucleus Nucleus HIF-1β HIF-1β HIF-1β->HIF-1α/β Dimer HRE HRE HIF-1α/β Dimer->HRE Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription

Caption: HIF signaling pathway under normoxia and with PHD inhibition.

Quantitative Data Presentation

Enzyme TargetInhibitorIC50 (µM)Assay ConditionsReference
Human PHD26-Hydroxy-5-iodonicotinic acidTBD50 mM HEPES, pH 7.5, 100 µM FeSO4, 1 mM Ascorbate, 2 µM 2-OG, 0.5 µM HIF-1α peptideIn-house
Human PHD16-Hydroxy-5-iodonicotinic acidTBD50 mM HEPES, pH 7.5, 100 µM FeSO4, 1 mM Ascorbate, 2 µM 2-OG, 0.5 µM HIF-1α peptideIn-house
Human PHD36-Hydroxy-5-iodonicotinic acidTBD50 mM HEPES, pH 7.5, 100 µM FeSO4, 1 mM Ascorbate, 2 µM 2-OG, 0.5 µM HIF-1α peptideIn-house
Human FIH6-Hydroxy-5-iodonicotinic acidTBD50 mM HEPES, pH 7.5, 100 µM FeSO4, 1 mM Ascorbate, 5 µM 2-OG, 1 µM HIF-1α CAD peptideIn-house

TBD: To Be Determined

Experimental Protocols

The following is a detailed protocol for an in vitro enzyme inhibition assay for HIF prolyl hydroxylase 2 (PHD2) using 6-Hydroxy-5-iodonicotinic acid as the inhibitor. This protocol can be adapted for other 2-OG-dependent dioxygenases.

Materials and Reagents
  • Recombinant human PHD2 (catalytic domain)

  • HIF-1α peptide substrate (e.g., a 19-mer peptide containing the Pro564 hydroxylation site)

  • 6-Hydroxy-5-iodonicotinic acid

  • 2-Oxoglutarate (2-OG)

  • Ferrous sulfate (FeSO4)

  • L-Ascorbic acid

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • AlphaScreen™ pVHL-HIF-1α interaction kit (or other suitable detection method)

  • 384-well microplates

Experimental Workflow Diagram

Experimental_Workflow Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Add Reagents to Plate Add Reagents to Plate Serial Dilution of Inhibitor->Add Reagents to Plate Incubate at RT Incubate at RT Add Reagents to Plate->Incubate at RT Add Substrate and 2-OG Add Substrate and 2-OG Incubate at RT->Add Substrate and 2-OG Stop Reaction Stop Reaction Incubate at RT->Stop Reaction Add Substrate and 2-OG->Incubate at RT Add Detection Reagents Add Detection Reagents Stop Reaction->Add Detection Reagents Incubate in Dark Incubate in Dark Add Detection Reagents->Incubate in Dark Read Plate Read Plate Incubate in Dark->Read Plate Data Analysis Data Analysis Read Plate->Data Analysis

Caption: Workflow for the PHD2 enzyme inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1 mg/mL BSA, 1 mM TCEP.

    • Enzyme Solution: Prepare a working solution of recombinant PHD2 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nM range.

    • Inhibitor Stock: Prepare a high-concentration stock solution of 6-Hydroxy-5-iodonicotinic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of inhibitor concentrations for the assay.

    • Substrate/Co-substrate Mix: Prepare a mixture containing the HIF-1α peptide, 2-OG, FeSO4, and Ascorbic acid in assay buffer. Final concentrations in the assay should be optimized, but typical concentrations are: 0.5 µM HIF-1α peptide, 2 µM 2-OG, 100 µM FeSO4, and 1 mM Ascorbic acid.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the serially diluted 6-Hydroxy-5-iodonicotinic acid or vehicle control (e.g., DMSO) to the wells of the microplate.

    • Add 4 µL of the PHD2 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding 4 µL of the substrate/co-substrate mix to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

    • Stop the reaction by adding a stopping solution (e.g., EDTA) as per the detection kit manufacturer's instructions.

  • Detection (Example using AlphaScreen):

    • Add the AlphaScreen acceptor beads (conjugated to pVHL) and donor beads (streptavidin-coated, to bind biotinylated HIF-1α peptide) according to the manufacturer's protocol.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the plate on an AlphaScreen-compatible plate reader. The signal will be inversely proportional to the amount of hydroxylated HIF-1α peptide.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 6-Hydroxy-5-iodonicotinic acid relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Conclusion

6-Hydroxy-5-iodonicotinic acid represents a promising scaffold for the development of inhibitors targeting 2-oxoglutarate-dependent dioxygenases, including the therapeutically relevant HIF prolyl hydroxylases. The protocols and guidelines provided here offer a framework for the systematic evaluation of its inhibitory potential. Further studies are warranted to determine its specific inhibitory profile and mechanism of action, which will be crucial for its potential application in drug discovery and development.

Method

Application Notes and Protocols: 6-Hydroxy-5-iodonicotinic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and utility of 6-hydroxy-5-iodonicotinic acid as a key intermediate in organic syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 6-hydroxy-5-iodonicotinic acid as a key intermediate in organic synthesis. This versatile building block, featuring a pyridone core with strategically positioned iodo, hydroxyl, and carboxylic acid functional groups, offers a gateway to a diverse range of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The protocols detailed below are based on established methodologies for structurally related compounds and serve as a guide for the synthesis and derivatization of this valuable scaffold.

Synthesis of 6-Hydroxy-5-iodonicotinic Acid

The synthesis of 6-hydroxy-5-iodonicotinic acid can be achieved via the direct iodination of 6-hydroxynicotinic acid (also known as 2-hydroxypyridine-5-carboxylic acid). The following protocol is adapted from a known procedure for the synthesis of the tautomeric 2-hydroxy-5-iodonicotinic acid.

Experimental Protocol: Iodination of 6-Hydroxynicotinic Acid

A mixture of 2-hydroxynicotinic acid (1.0 eq) and N-iodosuccinimide (NIS) (1.3 eq) in N,N-dimethylformamide (DMF) is stirred at room temperature for 1 hour, protected from light. The reaction mixture is then heated to 50 °C and stirred for 20 hours. Upon completion, the majority of the DMF is removed under reduced pressure. Water is added to the residue, and the mixture is stirred at room temperature for 1 hour, followed by stirring at 0 °C for another hour. The resulting precipitate is collected by filtration. The solid is then suspended in methanol, stirred at room temperature for 2 hours, filtered, washed with methanol, and dried under vacuum to yield the desired product.

Table 1: Synthesis of 6-Hydroxy-5-iodonicotinic Acid

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
6-Hydroxynicotinic AcidN-IodosuccinimideDMF5020~76

Note: Data is based on a reported synthesis of 2-hydroxy-5-iodonicotinic acid and may require optimization.

Applications in Cross-Coupling Reactions

The carbon-iodine bond of 6-hydroxy-5-iodonicotinic acid is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 5-position of the pyridine ring. These reactions are fundamental in the construction of complex molecular architectures for pharmaceutical and materials science applications.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds 6-Hydroxy-5-iodonicotinic_acid 6-Hydroxy-5-iodonicotinic Acid Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids/Esters) 6-Hydroxy-5-iodonicotinic_acid->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) 6-Hydroxy-5-iodonicotinic_acid->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) 6-Hydroxy-5-iodonicotinic_acid->Buchwald Aryl 5-Aryl/Vinyl Derivatives Suzuki->Aryl Alkynyl 5-Alkynyl Derivatives Sonogashira->Alkynyl Amino 5-Amino Derivatives Buchwald->Amino

Application

Application Notes and Protocols for the Iodination of Nicotinic Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of established methods for the introduction of an iodine atom onto a nicotinic acid scaffold. The follow...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methods for the introduction of an iodine atom onto a nicotinic acid scaffold. The following sections present key iodination strategies, detailed experimental protocols, and a comparative analysis of their yields.

Introduction

Iodinated nicotinic acid derivatives are valuable compounds in medicinal chemistry and drug development. The introduction of an iodine atom can significantly alter the pharmacological properties of the parent molecule, influencing its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. This document outlines three primary methods for the iodination of nicotinic acid: the Sandmeyer reaction of aminonicotinic acids, halogen exchange of halonicotinic acids, and direct electrophilic iodination.

Methods for Iodination of Nicotinic Acid

Several methods have been successfully employed to introduce an iodine atom at various positions of the nicotinic acid ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including iodine, onto an aromatic ring by the diazotization of a primary aromatic amine.[1][2][3] In the context of nicotinic acid, this involves the conversion of an aminonicotinic acid to a diazonium salt, which is then treated with a source of iodide, typically potassium iodide (KI), to yield the corresponding iodonicotinic acid.[4] Notably, the iodination step of the Sandmeyer reaction often proceeds without the need for a copper catalyst, which is typically required for other halides.[1][5]

Halogen Exchange (Finkelstein Reaction)

The aromatic Finkelstein reaction, or halogen exchange, provides a route to iodinated nicotinic acids from other halonicotinic acid derivatives, such as those bearing bromine or chlorine.[6] This transformation is often catalyzed by a copper(I) salt and can be efficiently promoted by microwave irradiation. This method is particularly useful when the corresponding bromo- or chloro-nicotinic acid is more readily accessible than the amino-nicotinic acid precursor required for the Sandmeyer reaction.

Direct Electrophilic Iodination

Direct C-H iodination of the nicotinic acid ring can be achieved using an electrophilic iodine source, with N-Iodosuccinimide (NIS) being a commonly employed reagent.[7][8] The reactivity and regioselectivity of this reaction are highly dependent on the choice and concentration of an acid catalyst.[8] For electron-rich aromatic systems, catalytic amounts of a mild acid like trifluoroacetic acid (TFA) may suffice.[9] However, for electron-deficient rings such as nicotinic acid, stronger acids like sulfuric acid or a combination of acids may be necessary to achieve efficient iodination.[10] The position of iodination is governed by the directing effects of the substituents on the pyridine ring.

Data Presentation

The following table summarizes the reported yields for various iodination methods on the nicotinic acid scaffold.

Starting MaterialMethodReagentsProductYield (%)Reference
3,5-Dimethoxyaniline (analogue)Sandmeyer ReactionNaNO₂, H₂SO₄, KIIodo-substituted methoxy ether75%[4]
2,2'-Oxy(thio)dianiline derivatives (analogue)Double Sandmeyer IodinationpTsOH·H₂O, NaNO₂, KI2,2'-Diiododiaryl (thio)ethers~50%[11]
5-Bromonicotinic acidDecarboxylative Iodination (Hunsdiecker-Borodin type)-Dihalopyridine63%Not specified in abstract
4-Hydroxybenzaldehyde (analogue)Direct IodinationNIS, Trifluoroacetic acidMixture of mono- and di-iodinated product-[10]

Experimental Protocols

Protocol 1: Synthesis of 5-Iodonicotinic Acid (via Sandmeyer Reaction)

This protocol is adapted from analogous Sandmeyer reactions.[4][11]

Materials:

  • 5-Aminonicotinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 5-aminonicotinic acid in concentrated sulfuric acid.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution (N₂) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 5-iodonicotinic acid.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 6-Iodonicotinic Acid (via Halogen Exchange)

This protocol is based on the principles of microwave-assisted trans-halogenation.[6]

Materials:

  • 6-Bromonicotinic acid

  • Sodium Iodide (NaI)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 6-bromonicotinic acid, sodium iodide (2-3 equivalents), and copper(I) iodide (0.1-0.2 equivalents).

  • Add N,N-dimethylformamide as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture under microwave irradiation at a temperature and for a duration optimized for the specific substrate (e.g., 150-200 °C for 10-30 minutes).

  • After cooling, dilute the reaction mixture with water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the crude 6-iodonicotinic acid.

  • Purify the product by recrystallization.

Protocol 3: Direct Iodination of Nicotinic Acid using N-Iodosuccinimide (NIS)

This protocol is a general procedure for the iodination of deactivated aromatic rings.[7][10] The regioselectivity will depend on the specific reaction conditions and the inherent electronic properties of the nicotinic acid scaffold.

Materials:

  • Nicotinic acid

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetonitrile or Dichloromethane

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve nicotinic acid in a suitable solvent such as acetonitrile or dichloromethane.

  • Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Add N-Iodosuccinimide (1.1-1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into an ice-cold solution of 10% sodium thiosulfate to reduce any unreacted iodine.

  • Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude iodinated nicotinic acid.

  • Purify the product by column chromatography to separate any regioisomers.

Visualizations

The following diagrams illustrate the experimental workflows for the described iodination methods.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_iodination Iodination start Aminonicotinic Acid reagents1 NaNO₂, H₂SO₄ 0-5 °C start->reagents1 1. diazonium Diazonium Salt Intermediate reagents1->diazonium 2. reagents2 KI solution diazonium->reagents2 3. Addition product Iodonicotinic Acid reagents2->product 4. Halogen_Exchange_Workflow start Halonicotinic Acid (Bromo or Chloro) reagents NaI, CuI DMF start->reagents 1. Mix microwave Microwave Irradiation (e.g., 150-200 °C) reagents->microwave 2. React workup Workup (Precipitation) microwave->workup 3. Isolate product Iodonicotinic Acid workup->product 4. Purify

References

Method

Application Notes and Protocols for 6-Hydroxy-5-nitronicotinic Acid in Medicinal Chemistry

Introduction 6-Hydroxy-5-nitronicotinic acid is a versatile pyridine derivative that serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds with signi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Hydroxy-5-nitronicotinic acid is a versatile pyridine derivative that serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring hydroxyl, nitro, and carboxylic acid functional groups, allows for a variety of chemical transformations to generate novel molecular scaffolds. This document provides detailed application notes and experimental protocols for the utilization of 6-Hydroxy-5-nitronicotinic acid in the development of potential therapeutic agents, with a focus on its conversion to bioactive furo[3,2-b]pyridine derivatives exhibiting anticancer activity.

While the user initially inquired about "6-Hydroxy-5-iodonicotinic acid," a comprehensive literature search revealed a higher prevalence and significant medicinal chemistry applications for "6-Hydroxy-5-nitronicotinic acid." It is presumed that the initial query may have contained a typographical error, and thus, the following application notes are centered on the nitro-substituted analogue.

Application: Synthesis of Furo[3,2-b]pyridine Derivatives as Potential Anticancer Agents

Furo[3,2-b]pyridine scaffolds are present in numerous pharmacologically active compounds, demonstrating a wide range of biological activities, including anticancer properties. The synthesis of these derivatives often involves the construction of the furan ring onto a pyridine core. 6-Hydroxy-5-nitronicotinic acid can be a key precursor in a multi-step synthesis to generate these valuable heterocyclic systems. The general workflow involves the chemical modification of the functional groups on the pyridine ring to facilitate the annulation of the furan ring.

A plausible synthetic strategy involves the initial reduction of the nitro group to an amine, followed by diazotization and substitution to introduce a handle for the subsequent cyclization. The hydroxyl group can then be utilized for the construction of the furan ring via reactions with appropriate reagents.

A study on the synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine has demonstrated the potential of this scaffold in cancer therapy. One of the synthesized derivatives, compound 3b , exhibited encouraging growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines and also showed inhibition of SIRT1, a key enzyme implicated in cancer progression.[1][2] This highlights the therapeutic promise of the furo[3,2-b]pyridine core.

Quantitative Data

The following table summarizes the in vitro anticancer activity of a representative furo[3,2-b]pyridine derivative (Compound 3b) synthesized from a related hydroxypyridine precursor. This data underscores the potential of this chemical class, which can be accessed through synthetic routes starting from 6-Hydroxy-5-nitronicotinic acid.

Compound IDCancer Cell LineGrowth Inhibition (%)IC50 (µM)Target
3b MDA-MB-231Not Specified>10SIRT1
3b MCF-7Not Specified10SIRT1

Data is illustrative and based on the activity of a similar compound class reported in the literature.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

This protocol describes the synthesis of the starting material, 6-Hydroxy-5-nitronicotinic acid, from 6-Hydroxynicotinic acid.[3]

Materials:

  • 6-Hydroxynicotinic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask, add 15 g of 6-Hydroxynicotinic acid and 45 mL of concentrated sulfuric acid.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 10.4 mL of fuming nitric acid dropwise to the mixture while maintaining the temperature at 0°C.

  • After the addition is complete, slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours with continuous stirring.

  • After 3 hours, cool the reaction mixture to room temperature and pour it onto a mixture of ice and water.

  • A yellow precipitate will form. Collect the precipitate by suction filtration.

  • Wash the precipitate with cold water and then air-dry to obtain 6-Hydroxy-5-nitronicotinic acid.

Protocol 2: General Procedure for the Synthesis of 2-Substituted Furo[3,2-b]pyridines (Illustrative)

This protocol provides a general method for the synthesis of 2-substituted furo[3,2-b]pyridines from a 3-chloro-2-hydroxypyridine precursor, which can be conceptually adapted from a 6-Hydroxy-5-nitronicotinic acid starting point through a series of functional group interconversions.[1][2]

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Terminal alkyne

  • 10% Pd/C

  • CuI

  • PPh3

  • Et3N (Triethylamine)

  • Ethanol (EtOH)

  • Ultrasound bath

  • Reaction vessel suitable for ultrasound irradiation

Procedure:

  • In a suitable reaction vessel, combine 3-chloro-2-hydroxypyridine (1 equivalent), the desired terminal alkyne (1.2 equivalents), 10% Pd/C (5 mol%), CuI (2 mol%), and PPh3 (5 mol%) in ethanol.

  • Add triethylamine (2 equivalents) to the mixture.

  • Place the reaction vessel in an ultrasound bath and irradiate the mixture at a specified frequency and power for the required reaction time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-substituted furo[3,2-b]pyridine derivative.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized furo[3,2-b]pyridine derivatives

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare stock solutions of the test compounds in DMSO.

  • The following day, treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours in the CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis of 6-Hydroxy-5-nitronicotinic Acid

Synthesis_of_6_Hydroxy_5_nitronicotinic_Acid 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid Reaction Mixture Reaction Mixture 6-Hydroxynicotinic Acid->Reaction Mixture HNO3, H2SO4 6-Hydroxy-5-nitronicotinic Acid 6-Hydroxy-5-nitronicotinic Acid Reaction Mixture->6-Hydroxy-5-nitronicotinic Acid Heat, then precipitate Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization Start 6-Hydroxy-5- nitronicotinic Acid Derivatization Synthesis of Furo[3,2-b]pyridine Derivatives Start->Derivatization In_vitro In vitro Anticancer Screening (MTT Assay) Derivatization->In_vitro Test Compounds Target_ID Target Identification (e.g., SIRT1 inhibition) In_vitro->Target_ID SAR Structure-Activity Relationship (SAR) Target_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Furo_Pyridine_Activity Furo_Pyridine Furo[3,2-b]pyridine Scaffold SIRT1_Inhibition SIRT1 Inhibition Furo_Pyridine->SIRT1_Inhibition Cancer_Growth_Inhibition Cancer Cell Growth Inhibition SIRT1_Inhibition->Cancer_Growth_Inhibition Apoptosis Apoptosis Induction Cancer_Growth_Inhibition->Apoptosis

References

Application

Application Notes and Protocols for Cell-Based Assays with 6-Hydroxy-5-nitronicotinic acid

A Note on the Compound: Initial searches for "6-Hydroxy-5-iodonicotinic acid" did not yield relevant results for cell-based assays. It is presumed that the intended compound of interest is 6-Hydroxy-5-nitronicotinic acid...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: Initial searches for "6-Hydroxy-5-iodonicotinic acid" did not yield relevant results for cell-based assays. It is presumed that the intended compound of interest is 6-Hydroxy-5-nitronicotinic acid , a compound noted for its potential anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral activities.[1][2] The following protocols are designed to investigate these properties in a cell-based research setting.

Introduction

6-Hydroxy-5-nitronicotinic acid is a derivative of nicotinic acid (Vitamin B3) and serves as a lead compound in drug discovery and as a pharmaceutical intermediate.[1][2] Its reported biological activities suggest potential therapeutic applications. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cytotoxic and anti-inflammatory effects of 6-Hydroxy-5-nitronicotinic acid using common cell-based assays.

Section 1: Cytotoxicity and Anti-Proliferative Activity

A primary step in evaluating a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[3][4] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[3][4]

Experimental Protocol: MTT Assay [3][4][5][6]

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-Hydroxy-5-nitronicotinic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO without the compound).

    • Replace the existing medium in the wells with 100 µL of the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. The following table presents hypothetical IC50 values for illustrative purposes.

Cell LineCancer TypeIncubation TimeHypothetical IC50 (µM)
A549Lung Carcinoma48 hours75.2
MCF-7Breast Adenocarcinoma48 hours98.5
HT-29Colorectal Carcinoma48 hours62.8

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate adhere Incubate 24h for Adherence seed->adhere treat Treat Cells with Compound adhere->treat prep_compound Prepare Serial Dilutions of Compound prep_compound->treat incubate Incubate for 24/48/72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read calc Calculate IC50 Values read->calc

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Section 2: Anti-Inflammatory Activity

The anti-inflammatory potential of 6-Hydroxy-5-nitronicotinic acid can be evaluated by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in macrophages.

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[7] This assay is commonly used to assess NO production by cells, particularly macrophages stimulated with lipopolysaccharide (LPS).[7][8]

Experimental Protocol: Griess Assay [7]

  • Cell Seeding and Treatment:

    • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells per well. Incubate for 24 hours.

    • Pre-treat the cells for 1-2 hours with non-toxic concentrations of 6-Hydroxy-5-nitronicotinic acid (determined from the MTT assay).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

  • Sample Collection and Griess Reaction:

    • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Data Presentation: Hypothetical Nitric Oxide Inhibition

Compound Concentration (µM)LPS (1 µg/mL)Nitrite Concentration (µM)% Inhibition of NO Production
0-0.5-
0+25.00%
10+18.227.2%
50+9.562.0%
100+4.382.8%
ELISA for Pro-Inflammatory Cytokines

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.[9][10][11]

Experimental Protocol: Cytokine ELISA [9][12][13]

  • Sample Preparation:

    • Use the same cell culture supernatants collected for the Griess assay.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).

    • Add the cell culture supernatants and a series of known cytokine standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash again and add an enzyme-conjugate (e.g., Streptavidin-HRP).

    • After a final wash, add a substrate (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Data Acquisition:

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Hypothetical Anti-inflammatory Signaling Pathway

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Expression Nucleus->iNOS Cytokines TNF-α, IL-6 Expression Nucleus->Cytokines Compound 6-Hydroxy-5- nitronicotinic acid Compound->IKK Potential Inhibition NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Cytokines->Inflammation

Caption: Potential inhibition of the NF-κB inflammatory pathway by the compound.

Section 3: Apoptosis Induction

To determine if the cytotoxic effects of the compound are due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.

Annexin V/PI Staining for Apoptosis

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[14]

Experimental Protocol: Annexin V/PI Assay [14][15]

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of binding buffer to each sample.

    • Analyze the cells using a flow cytometer.

    • Data is typically displayed as a dot plot with four quadrants:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells

Data Presentation: Hypothetical Apoptosis Induction in A549 Cells

Treatment% Live Cells% Early Apoptotic% Late Apoptotic / Necrotic
Untreated Control95.12.52.4
Compound (75 µM)45.335.818.9

Apoptosis Detection Workflow

G cluster_prep Preparation cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis seed Seed Cells in 6-well Plate treat Treat with Compound (IC50) seed->treat harvest Collect Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min in Dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Cell Populations analyze->quantify

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

References

Method

Application Notes and Protocols for the Quantification of 6-Hydroxy-5-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 6-Hydroxy-5-iodonicotinic acid. Due to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 6-Hydroxy-5-iodonicotinic acid. Due to the limited availability of specific validated methods for this particular analyte, the methodologies presented here are based on established analytical techniques for structurally similar compounds, including nicotinic acid and its derivatives. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.

Overview of Analytical Techniques

The selection of an appropriate analytical method for the quantification of 6-Hydroxy-5-iodonicotinic acid depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely available technique suitable for routine quantification in relatively clean sample matrices.[1][2] It offers good precision and accuracy.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity, making it the ideal choice for analyzing trace levels of the analyte in complex biological matrices.[3][4][5][6]

  • UV-Vis Spectrophotometry (Microplate Reader): A high-throughput and straightforward method suitable for rapid screening and quantification in simple solutions, particularly during process development or for formulation analysis.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, it typically requires derivatization for non-volatile compounds like 6-Hydroxy-5-iodonicotinic acid to increase their volatility, which adds complexity to the sample preparation process.[3][8][9]

Data Presentation: Comparative Overview of Proposed Methods

The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of 6-Hydroxy-5-iodonicotinic acid, based on data from analogous compounds.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.[1][10]Chromatographic separation followed by mass-based detection of parent and fragment ions.[5]Measurement of light absorbance at a specific wavelength.[1]
Selectivity Moderate to GoodExcellentLow to Moderate
Sensitivity (LOD/LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range.[4]µg/mL range.[7]
Linearity Range Typically 2-3 orders of magnitude.[11]Typically 3-4 orders of magnitude.[4][5]0.5 - 11 µg/mL (for 6-hydroxynicotinic acid).[7]
Precision (%RSD) < 5%< 15%< 10%
Accuracy/Recovery 95-105%85-115%.[5]99-101%.[7]
Sample Throughput MediumMediumHigh
Instrumentation Cost Low to MediumHighLow
Primary Application Routine quality control, purity assessment.Bioanalysis, impurity profiling, trace analysis.High-throughput screening, formulation development.[7]

Experimental Protocols

Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for the analysis of isonicotinic acid.[10]

A. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • 6-Hydroxy-5-iodonicotinic acid reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

B. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 10:90 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-Hydroxy-5-iodonicotinic acid reference standard in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

C. Chromatographic Conditions

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 10:90 v/v)

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: To be determined by scanning the UV spectrum of 6-Hydroxy-5-iodonicotinic acid (a starting wavelength of ~250-260 nm is recommended based on similar structures).[7]

D. Sample Preparation

  • Dissolve the sample containing 6-Hydroxy-5-iodonicotinic acid in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

E. Analysis

  • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Quantify the amount of 6-Hydroxy-5-iodonicotinic acid in the samples by comparing their peak areas to the calibration curve.

Workflow Diagram:

HPLC_Workflow A Prepare Mobile Phase & Standards C HPLC System A->C B Sample Preparation (Dissolve & Filter) B->C D C18 Column C->D Injection E UV Detector D->E Separation F Data Acquisition & Analysis E->F Signal

Caption: HPLC-UV Experimental Workflow.

Proposed Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on general principles for the LC-MS/MS analysis of small organic molecules.[4][5]

A. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 6-Hydroxy-5-iodonicotinic acid reference standard

  • Internal standard (IS), if available (e.g., a stable isotope-labeled version)

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Standard Stock and Working Solutions: Prepare as described in the HPLC-UV method, using LC-MS grade solvents. If an internal standard is used, add it to all standards and samples at a fixed concentration.

C. LC-MS/MS Conditions

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase Gradient: A gradient elution from 5% to 95% Mobile Phase B over several minutes is a typical starting point.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 1 - 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: ESI positive or negative (to be optimized by infusing the standard)

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by optimizing the precursor ion (the molecular weight of 6-Hydroxy-5-iodonicotinic acid) and its fragment ions.

D. Sample Preparation

  • For simple matrices: Dilute the sample in the initial mobile phase composition.

  • For complex matrices (e.g., biological fluids): A sample extraction step such as protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE) will be necessary.

E. Analysis

  • Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) by infusing a standard solution of 6-Hydroxy-5-iodonicotinic acid.

  • Identify the precursor ion and the most abundant and stable product ions to establish the MRM transitions.

  • Inject the standard solutions to generate a calibration curve based on the peak area ratio of the analyte to the internal standard (if used).

  • Inject the prepared samples and quantify the analyte using the calibration curve.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis A Prepare Mobile Phases D UPLC/HPLC System A->D Injection B Prepare Standards & IS B->D Injection C Sample Extraction (if needed) C->D Injection E C18 Column D->E Separation F ESI Source E->F Elution G Triple Quadrupole MS F->G Ionization H Data Analysis G->H Detection (MRM)

Caption: LC-MS/MS Experimental Workflow.

Proposed Method 3: UV-Vis Spectrophotometry (Microplate Method)

This protocol is adapted from a high-throughput screening method for 6-hydroxynicotinic acid.[7]

A. Instrumentation and Materials

  • Microplate reader with UV-Vis capabilities

  • 96-well UV-transparent microplates

  • 6-Hydroxy-5-iodonicotinic acid reference standard

  • Suitable buffer solution (e.g., phosphate buffer)

B. Preparation of Solutions

  • Buffer Solution: Prepare a buffer solution at a pH where 6-Hydroxy-5-iodonicotinic acid is stable and has a distinct UV absorbance.

  • Standard Stock and Working Solutions: Prepare a stock solution of the reference standard in the buffer and then a series of dilutions in the microplate to generate a calibration curve.

C. Measurement Parameters

  • Determination Wavelength: To be determined by a wavelength scan of the standard solution to find the absorbance maximum (λmax). Based on 6-hydroxynicotinic acid, a starting point could be around 251 nm.[7]

  • Reference Wavelength: A reference wavelength where the analyte has minimal absorbance can be used to correct for background noise (e.g., 231 nm for 6-hydroxynicotinic acid).[7]

D. Procedure

  • Pipette the standard solutions and sample solutions into the wells of the 96-well plate.

  • Include blank wells containing only the buffer solution.

  • Read the absorbance of the plate at the determined determination and reference wavelengths.

  • Subtract the absorbance at the reference wavelength from the absorbance at the determination wavelength for each well.

  • Construct a calibration curve by plotting the corrected absorbance of the standards against their concentrations.

  • Determine the concentration of 6-Hydroxy-5-iodonicotinic acid in the samples from the calibration curve.

Logical Relationship Diagram:

UVVis_Logic A Determine λmax & Reference λ C Measure Absorbance at both λ A->C B Prepare Standards & Samples in Microplate B->C D Calculate Corrected Absorbance (λmax - Ref λ) C->D E Generate Calibration Curve (Abs vs. Conc) D->E F Quantify Sample Concentration E->F

Caption: UV-Vis Spectrophotometry Logic Diagram.

References

Application

Application Notes and Protocols for the Derivatization of 6-Hydroxy-5-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the chemical modification of 6-Hydroxy-5-iodonicotinic acid, a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 6-Hydroxy-5-iodonicotinic acid, a versatile building block in medicinal chemistry. The functional handles of this molecule—a carboxylic acid, a hydroxyl group, and an iodo substituent—offer multiple avenues for derivatization, enabling the synthesis of diverse compound libraries for drug discovery and development. The following sections detail procedures for esterification, etherification, and palladium-catalyzed cross-coupling reactions.

Esterification of the Carboxylic Acid Group

Esterification of the carboxylic acid can enhance lipophilicity and modulate the pharmacokinetic properties of the final compound. The Fischer-Speier esterification is a classical and effective method for this transformation.[1][2]

Protocol 1: Fischer-Speier Esterification

This protocol describes the synthesis of a methyl ester derivative of 6-Hydroxy-5-iodonicotinic acid.

Materials:

  • 6-Hydroxy-5-iodonicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 6-Hydroxy-5-iodonicotinic acid (1.0 eq).

  • Add a significant excess of anhydrous methanol to act as both solvent and reactant.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or recrystallization.

Reactant Product Yield (%) Purity (%) Notes
6-Hydroxy-5-iodonicotinic acidMethyl 6-hydroxy-5-iodonicotinate85-95>98Reaction is reversible; use of excess alcohol drives the equilibrium towards the product.[2]

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product start 6-Hydroxy-5-iodonicotinic acid reflux Reflux (4-6h) start->reflux alcohol Methanol (excess) alcohol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux workup Aqueous Workup (NaHCO₃, Brine) reflux->workup purification Purification (Chromatography) workup->purification end Methyl 6-hydroxy-5-iodonicotinate purification->end

Caption: Workflow for the Fischer esterification of 6-Hydroxy-5-iodonicotinic acid.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities. These reactions are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[3][4][5] This is particularly useful for synthesizing biaryl structures.

Protocol 2: Suzuki-Miyaura Coupling

This protocol details the coupling of an arylboronic acid with 6-Hydroxy-5-iodonicotinic acid.

Materials:

  • 6-Hydroxy-5-iodonicotinic acid (or its ester derivative)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a Schlenk flask, combine 6-Hydroxy-5-iodonicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst under an inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Reactants Product Type Typical Yield (%) Notes
6-Hydroxy-5-iodonicotinic acid + Arylboronic acid5-Aryl-6-hydroxynicotinic acid70-90The choice of catalyst, base, and solvent can significantly impact the reaction outcome.[6][7]
Methyl 6-hydroxy-5-iodonicotinate + Vinylboronic acidMethyl 6-hydroxy-5-vinylnicotinate65-85Protection of the carboxylic acid as an ester may be beneficial.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)-I(L₂) pd0->pd2_oxidative Oxidative Addition product Ar-R pd2_transmetalation Ar-Pd(II)-R(L₂) pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination pd2_transmetalation->product reactant1 Ar-I reactant1->pd2_oxidative reactant2 R-B(OH)₂ reactant2->pd2_transmetalation base Base base->pd2_transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, which is a key reaction for synthesizing aryl alkynes.[8][9]

Protocol 3: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne with 6-Hydroxy-5-iodonicotinic acid.

Materials:

  • 6-Hydroxy-5-iodonicotinic acid (or its ester derivative)

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, used as solvent or co-solvent)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve 6-Hydroxy-5-iodonicotinic acid (1.0 eq) and the terminal alkyne (1.5 eq) in a mixture of the amine base and co-solvent in a Schlenk flask.

  • Degas the solution by bubbling with an inert gas.

  • Add the palladium catalyst and CuI under an inert atmosphere.

  • Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Reactants Product Type Typical Yield (%) Notes
6-Hydroxy-5-iodonicotinic acid + Phenylacetylene6-Hydroxy-5-(phenylethynyl)nicotinic acid75-95The reaction is often carried out under mild conditions.[10] Copper-free versions exist.
Methyl 6-hydroxy-5-iodonicotinate + TrimethylsilylacetyleneMethyl 6-hydroxy-5-((trimethylsilyl)ethynyl)nicotinate80-95The TMS group can be removed under basic conditions to yield the terminal alkyne.

Diagram 3: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_process Process cluster_product Product substrate 6-Hydroxy-5-iodonicotinic acid reaction Reaction (RT to 50°C, 4-12h) substrate->reaction alkyne Terminal Alkyne alkyne->reaction pd_cat Pd Catalyst pd_cat->reaction cu_cat Cu(I) Iodide cu_cat->reaction base Amine Base base->reaction workup Extraction & Wash reaction->workup purification Column Chromatography workup->purification product_node 5-Alkynyl-6-hydroxynicotinic acid purification->product_node

Caption: General workflow for the Sonogashira coupling of 6-Hydroxy-5-iodonicotinic acid.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines.[11][12]

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the coupling of an amine with 6-Hydroxy-5-iodonicotinic acid.

Materials:

  • 6-Hydroxy-5-iodonicotinic acid (or its ester derivative)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add 6-Hydroxy-5-iodonicotinic acid (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the mixture to room temperature and quench with water.

  • Extract with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Reactants Product Type Typical Yield (%) Notes
6-Hydroxy-5-iodonicotinic acid + Aniline5-Anilino-6-hydroxynicotinic acid60-85The choice of ligand and base is critical for successful amination.[13][14]
Methyl 6-hydroxy-5-iodonicotinate + MorpholineMethyl 5-(morpholino)-6-hydroxynicotinate70-90Protecting the acid as an ester can prevent side reactions with the strong base.

Diagram 4: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig reactants Ar-I + R₂NH conditions Inert Atmosphere Anhydrous Solvent Heat (80-110°C) reactants->conditions catalyst_system Pd Precatalyst + Phosphine Ligand + Strong Base catalyst_system->conditions product Ar-NR₂ conditions->product

Caption: Key components and conditions for the Buchwald-Hartwig amination reaction.

References

Method

Application Notes and Protocols for Nicotinic Acid Derivatives as Molecular Probes

Introduction Nicotinic acid (niacin, vitamin B3) and its derivatives are a class of pyridinecarboxylic acids that play crucial roles in various biological processes.[1] Their structural versatility allows for modificatio...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid (niacin, vitamin B3) and its derivatives are a class of pyridinecarboxylic acids that play crucial roles in various biological processes.[1] Their structural versatility allows for modifications that can transform them into potent and selective inhibitors of various enzymes, making them valuable tools as molecular probes for studying enzyme function and for drug development.[1][2] The core pyridine ring and the carboxylic acid group can be functionalized to modulate their biological activity, selectivity, and pharmacokinetic properties.[3] While information on 6-Hydroxy-5-iodonicotinic acid is sparse, its structural similarity to other biologically active nicotinic acid derivatives suggests its potential as a molecular probe, possibly as an enzyme inhibitor. The iodine atom, in particular, could serve as a useful feature for X-ray crystallography studies or as a reactive handle for further chemical modifications.[4][5]

Applications

Nicotinic acid derivatives have been successfully employed as molecular probes to investigate the function and inhibition of several enzyme classes.

Inhibition of Carbohydrate-Metabolizing Enzymes

Certain nicotinic acid derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion and glucose metabolism. This makes them valuable probes for studying metabolic disorders like type 2 diabetes.[2][6]

  • Mechanism of Action: Some derivatives act as noncompetitive inhibitors, binding to a site other than the enzyme's active site, which can offer advantages in regulating enzyme function compared to competitive inhibitors.[2]

Modulation of Cytochrome P450 Enzymes

Nicotinic acid and its amide form, nicotinamide, have been shown to inhibit various cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP3A4, and CYP2E1.[7][8] These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs.

  • Mechanism of Action: Inhibition often occurs through the coordination of the pyridine nitrogen atom with the heme iron in the enzyme's active site.[7]

Probing Kinase Signaling Pathways

Novel synthesized nicotinic acid-based compounds have demonstrated potent and selective inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis.[9]

  • Mechanism of Action: These derivatives can act as cytotoxic agents and induce apoptosis in cancer cell lines by inhibiting VEGFR-2 phosphorylation.[9]

Quantitative Data

The following table summarizes the inhibitory activities of various nicotinic acid derivatives against different enzyme targets.

Compound ClassTarget EnzymeInhibitory Concentration (IC50) / Dissociation Constant (Kd) / Inhibition Constant (Ki)Reference
Nicotinic acid 6-pyridine (thio)ether derivativesα-amylaseIC50: 20.5 µM and 58.1 µM for specific compounds[6]
Nicotinic acid 6-pyridine (thio)ether derivativesα-glucosidaseIC50: 26.4 µM and 32.9 µM for specific compounds[6]
Nicotinic acidCYP2D6Ki = 3.8 +/- 0.3 mM[7]
NicotinamideCYP2D6Ki = 19 +/- 4 mM[7]
NicotinamideCYP3A4Ki = 13 +/- 3 mM[7]
NicotinamideCYP2E1Ki = 13 +/- 8 mM[7]
Novel nicotinic acid derivative (Compound 5c)VEGFR-2IC50 = 0.068 µM[9]
6-Hydroxynicotinic acid (6-HNA)6-Hydroxynicotinic acid 3-monooxygenase (NicC) H47Q variantKM = 2 ± 1 μM; Ki (substrate inhibition) = 0.28 ± 0.07 mM[10]
6-Methylnicotinic acid (6-MNA)6-Hydroxynicotinic acid 3-monooxygenase (NicC) H47Q variantKd = 2.9 ± 0.1 mM[10]
6-Hydroxynicotinic acid (6-HNA)6-Hydroxynicotinic acid 3-monooxygenase (NicC) H47Q variantKd = 1.1 ± 0.1 mM[10]
Acylhydrazone of nicotinic acid (Compound 13)Staphylococcus aureus ATCC 43300 (MRSA)MIC = 7.81 µg/mL[11]
Acylhydrazone of nicotinic acid (Compound 13)Staphylococcus epidermidis ATCC 12228MIC = 1.95 µg/mL[11]

Experimental Protocols

Protocol 1: In Vitro α-Amylase Inhibition Assay

This protocol is adapted from studies on nicotinic acid derivatives as α-amylase inhibitors.[2][6]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9 with 6.7 mM NaCl)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds (nicotinic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and acarbose in the buffer.

  • In a 96-well plate, add 50 µL of the α-amylase solution to each well.

  • Add 50 µL of the test compound dilution (or acarbose or buffer for control) to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of the DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the inhibition of CYP enzymes by nicotinic acid derivatives.[7]

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • CYP-specific substrate and its corresponding metabolite standard

  • NADPH regenerating system

  • Test compounds (nicotinic acid derivatives)

  • Known CYP inhibitor (positive control)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control.

  • In a microcentrifuge tube, combine the human liver microsomes (or recombinant CYP enzyme), the test compound dilution, and the incubation buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Quantify the formation of the metabolite using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition and determine the IC50 or Ki value.

Visualizations

Below are diagrams illustrating a potential signaling pathway involving a nicotinic acid derivative and a general experimental workflow for enzyme inhibition screening.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Nicotinic_Acid_Derivative Nicotinic Acid Derivative Nicotinic_Acid_Derivative->VEGFR2 Inhibits Downstream_Signaling Downstream Signaling P_VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a nicotinic acid derivative.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Control Dilutions Incubation Incubate Enzyme with Test Compound Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->Incubation Reaction Initiate and Run Enzymatic Reaction Incubation->Reaction Quench Stop Reaction Reaction->Quench Detection Detect Product Formation (e.g., Absorbance, LC-MS) Quench->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General experimental workflow for enzyme inhibition screening.

References

Application

Application Note: Synthesis and Use of Radiolabeled 6-Hydroxy-5-iodonicotinic Acid for PARP Imaging in Cancer Research

For Research Use Only. Introduction Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes such as DNA repair and programmed cell death.[1][2] PARP inhibitors have emerged as a signific...

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes such as DNA repair and programmed cell death.[1][2] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] Non-invasive imaging of PARP expression and activity in tumors can provide valuable insights for patient stratification, treatment monitoring, and understanding drug resistance mechanisms. Nicotinic acid, a form of vitamin B3, and its derivatives are precursors for the synthesis of nicotinamide adenine dinucleotide (NAD+), a co-substrate for PARP enzymes.[4][5] This structural similarity has led to the development of PARP inhibitors based on the nicotinamide scaffold.[2][3][6]

This application note describes a method for the synthesis of radiolabeled 6-Hydroxy-5-iodonicotinic acid, a potential imaging agent for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), designed to target PARP enzymes in cancerous tissues.

Principle of the Method

The synthesis of radiolabeled 6-Hydroxy-5-iodonicotinic acid involves a multi-step chemical synthesis followed by a radiolabeling procedure. The non-radioactive ("cold") standard is first synthesized to serve as a reference. A suitable precursor is then used for the incorporation of a radioactive iodine isotope (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for preclinical research). The radiolabeled compound can then be used in in vitro and in vivo imaging studies to assess PARP expression.

Materials and Reagents

  • 6-Hydroxynicotinic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Hydrazine hydrate

  • Zinc or Magnesium powder

  • Sodium nitrite

  • Potassium iodide

  • Radioactive sodium iodide ([*I]NaI)

  • All necessary solvents (e.g., water, ethanol, acetonitrile)

  • Standard laboratory glassware and equipment

  • High-performance liquid chromatography (HPLC) system

  • Radio-thin layer chromatography (radio-TLC) scanner

Experimental Protocols

Part 1: Synthesis of Non-Radioactive ("Cold") 6-Hydroxy-5-iodonicotinic Acid

Step 1: Synthesis of 6-Hydroxynicotinic Acid

This protocol is based on the procedure described in Organic Syntheses.[7]

  • In a suitable reaction vessel, a solution of sodium nicotinate is prepared.

  • The solution is heated to 30°C and a culture of a suitable microorganism, such as Achromobacter xylosoxydans, is introduced.[8][9]

  • The mixture is aerated and stirred for several hours until the reaction is complete, which can be monitored by the rise in dissolved oxygen.[8]

  • The biomass is removed by centrifugation.

  • The supernatant is acidified to a pH of 1.5 with a strong acid (e.g., sulfuric acid) to precipitate the 6-hydroxynicotinic acid.[8]

  • The product is collected by filtration, washed with cold water, and dried.

Step 2: Nitration of 6-Hydroxynicotinic Acid

This protocol is adapted from the nitration procedure for 6-hydroxynicotinic acid.[10][11]

  • To a flask containing 6-hydroxynicotinic acid (1 equivalent), add fuming nitric acid.

  • The mixture is heated to approximately 50°C and stirred for 4-8 hours.[10][11]

  • The reaction mixture is then cooled, and the resulting yellow precipitate of 6-Hydroxy-5-nitronicotinic acid is collected by filtration.[11]

  • The product is washed with water and dried.

Step 3: Reduction of 6-Hydroxy-5-nitronicotinic Acid

This protocol is based on the selective reduction of aromatic nitro compounds.

  • Suspend 6-Hydroxy-5-nitronicotinic acid (1 equivalent) in a suitable solvent.

  • Add zinc or magnesium powder to the suspension.

  • Slowly add a solution of hydrazine hydrate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the metal powder.

  • Acidify the filtrate to precipitate the product, 5-Amino-6-hydroxynicotinic acid.

  • Collect the product by filtration, wash, and dry.

Step 4: Iodination via Sandmeyer-type Reaction

This protocol is based on the diazotization-iodination of aromatic amines.[12][13][14][15]

  • Dissolve 5-Amino-6-hydroxynicotinic acid (1 equivalent) in an acidic aqueous solution (e.g., dilute sulfuric acid) and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1 equivalent) while maintaining the low temperature.

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide (excess) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution. The use of a copper(I) catalyst is often employed in Sandmeyer reactions but may not be necessary for iodination.[12][16]

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • The precipitate of 6-Hydroxy-5-iodonicotinic acid is collected by filtration, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.

  • The product is purified by recrystallization or chromatography.

Part 2: Radiosynthesis of [*I]-6-Hydroxy-5-iodonicotinic Acid

For the radiosynthesis, a precursor suitable for radioiodination is required. An organotin precursor, such as a tributyltin derivative, can be synthesized from the iodo-compound via a halogen-metal exchange or other established methods for preparing organotin compounds.[17][18][19][20]

Step 1: Synthesis of the Organotin Precursor (Hypothetical)

  • Protect the carboxylic acid and hydroxyl groups of 6-Hydroxy-5-iodonicotinic acid if necessary.

  • React the protected 6-Hydroxy-5-iodonicotinic acid with a tin reagent (e.g., hexabutylditin) in the presence of a palladium catalyst to form the corresponding tributyltin derivative.[17]

  • Deprotect the functional groups to yield the organotin precursor.

Step 2: Radioiodination

  • To a reaction vial, add the organotin precursor in a suitable solvent.

  • Add the radioactive sodium iodide ([*I]NaI) solution.

  • Add an oxidizing agent, such as chloramine-T or iodogen.

  • Allow the reaction to proceed at an appropriate temperature (often room temperature to slightly elevated) for a short duration (e.g., 10-30 minutes).

  • Quench the reaction with a reducing agent like sodium metabisulfite.

  • Purify the radiolabeled product using HPLC.

  • The final product should be formulated in a biocompatible solution for in vivo studies.

Data Presentation

Table 1: Synthesis and Characterization of 6-Hydroxy-5-iodonicotinic Acid and its Precursors (Hypothetical Data)

CompoundMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Purity (HPLC, %)
6-Hydroxynicotinic acid139.1190>300>98
6-Hydroxy-5-nitronicotinic acid184.1175278-280 (dec.)>97
5-Amino-6-hydroxynicotinic acid154.1285>300>98
6-Hydroxy-5-iodonicotinic acid265.0160>300>99

*Table 2: Radiosynthesis of [I]-6-Hydroxy-5-iodonicotinic Acid (Hypothetical Data)

ParameterValue
Radiochemical Yield (decay-corrected)45-60%
Radiochemical Purity>98%
Molar Activity1.5-2.0 GBq/µmol
Synthesis Time~90 minutes

Visualizations

Synthetic_Workflow cluster_cold Non-Radioactive Synthesis cluster_hot Radiosynthesis A 6-Hydroxynicotinic acid B 6-Hydroxy-5-nitronicotinic acid A->B Nitration C 5-Amino-6-hydroxynicotinic acid B->C Reduction D 6-Hydroxy-5-iodonicotinic acid (Cold) C->D Diazotization-Iodination E Organotin Precursor D->E Stannylation F [*I]-6-Hydroxy-5-iodonicotinic acid E->F Radioiodination

Caption: Synthetic workflow for non-radioactive and radiolabeled 6-Hydroxy-5-iodonicotinic acid.

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_damage DNA Damage PARP PARP DNA_damage->PARP activates PAR PAR Polymer PARP->PAR synthesizes Apoptosis Apoptosis PARP->Apoptosis induces (if inhibited) NAD NAD+ NAD->PARP co-substrate Repair DNA Repair Proteins PAR->Repair recruits Repair->DNA_damage repairs Radiotracer Radiolabeled 6-Hydroxy-5-iodonicotinic acid Radiotracer->PARP inhibits & images

Caption: Hypothetical signaling pathway of PARP activation and inhibition by the radiotracer.

Potential Applications in Imaging Studies

The radiolabeled 6-Hydroxy-5-iodonicotinic acid can be employed in various preclinical imaging studies:

  • Tumor Biodistribution: To determine the uptake and clearance of the radiotracer in tumor-bearing animal models.

  • Target Engagement: To verify that the radiotracer binds to PARP in vivo.

  • Pharmacodynamic Studies: To assess the effect of PARP inhibitors on the uptake of the radiotracer.

  • Monitoring Treatment Response: To evaluate changes in PARP expression following therapy.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the synthesis of radiolabeled 6-Hydroxy-5-iodonicotinic acid as a potential imaging agent for PARP. The successful development of such a tracer could provide a valuable tool for cancer research and drug development, enabling non-invasive assessment of a key therapeutic target. Further studies are required to validate the synthesis and evaluate the efficacy of this novel radiotracer.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Hydroxy-5-iodonicotinic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 6-Hydroxy-5-iodonicotinic acid. The information is desig...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 6-Hydroxy-5-iodonicotinic acid. The information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is low. What are the most critical stages to investigate?

A1: The synthesis is typically a two-step process: 1) Synthesis of the 6-hydroxynicotinic acid precursor, and 2) Iodination of the precursor. Low overall yield can result from inefficiencies in either step. We recommend analyzing the yield and purity of your 6-hydroxynicotinic acid intermediate first. A low yield or impure precursor will significantly impact the final iodination step.

Q2: I am struggling with the first step, the synthesis of 6-hydroxynicotinic acid. What are common pitfalls?

A2: When synthesizing 6-hydroxynicotinic acid from coumalic acid, several factors are critical:

  • Temperature Control: During the formation of methyl coumalate with sulfuric acid and methanol, the temperature should be carefully maintained between 25-35°C to prevent side reactions.[1][2]

  • pH Management: During the workup and precipitation of both methyl coumalate and the final 6-hydroxynicotinic acid, precise pH control is essential. For instance, when precipitating the final product with hydrochloric acid, the temperature should be kept below 30°C.[1][2]

  • Reaction Time: Ensure the hydrolysis of the intermediate with sodium hydroxide goes to completion. The protocol suggests boiling for a specific duration (e.g., 5 minutes) which should be followed closely.[1]

Q3: The iodination of 6-hydroxynicotinic acid is not proceeding or the yield is very low. What should I check?

A3: This is a common issue. The direct iodination of 6-hydroxynicotinic acid is an electrophilic aromatic substitution. Here are key troubleshooting points:

  • Reagent Quality: The iodinating agent is crucial. If using sodium iodide (NaI) with sodium hypochlorite (NaOCl), ensure the NaOCl solution is fresh, as it can degrade over time.[3] For other systems like N-Iodosuccinimide (NIS), check for decomposition.[4]

  • pH of the Reaction: The reactivity of the pyridine ring is highly sensitive to pH. The reaction is typically performed under basic or neutral conditions to deprotonate the hydroxyl group, which activates the ring for electrophilic substitution. If the medium is too acidic, the pyridine nitrogen becomes protonated, deactivating the ring.

  • Choice of Iodinating Agent: 6-hydroxynicotinic acid is an electron-rich aromatic compound. Mild iodinating conditions are often sufficient. A combination of sodium iodide and sodium hypochlorite in an aqueous solution is a practical choice.[3] Alternatively, using iodine in the presence of a mild base or a mild oxidizing agent like iodic acid can also be effective.[5][6]

Q4: I am observing the formation of multiple products in the iodination step. How can I improve selectivity for the 5-iodo position?

A4: The hydroxyl group at the 6-position directs electrophilic substitution to the ortho (C5) and para (C3) positions.

  • Steric Hindrance: The carboxylic acid group at C3 may offer some steric hindrance, favoring substitution at C5.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution reactions. We recommend maintaining a temperature between 0°C and 20°C.[3]

  • Stoichiometry: Use of a significant excess of the iodinating agent can lead to di-iodination. Use approximately 1.0 to 1.1 equivalents of the iodinating agent.

Process and Troubleshooting Workflow

G cluster_start Start: Low Final Yield cluster_step1 Step 1 Troubleshooting: Precursor Synthesis cluster_step2 Step 2 Troubleshooting: Iodination cluster_solution Solutions start Low Yield of 6-Hydroxy-5-iodonicotinic acid check_precursor Analyze Yield & Purity of 6-Hydroxynicotinic Acid start->check_precursor low_yield1 Problem: Low Yield/Purity in Step 1 check_precursor->low_yield1 Purity/Yield OK? check_iodination Proceed to Iodination Step check_precursor->check_iodination Purity/Yield OK? cause1a Possible Cause: Incorrect Temperature Control low_yield1->cause1a cause1b Possible Cause: Improper pH During Precipitation low_yield1->cause1b cause1c Possible Cause: Incomplete Hydrolysis low_yield1->cause1c sol1a Verify Thermometer Accuracy & Maintain Temp. (25-35°C) cause1a->sol1a sol1b Calibrate pH Meter & Control pH During Workup cause1b->sol1b cause1c->sol1b low_yield2 Problem: Low Yield / No Reaction check_iodination->low_yield2 side_products Problem: Multiple Products check_iodination->side_products cause2a Possible Cause: Degraded Iodinating Agent low_yield2->cause2a cause2b Possible Cause: Incorrect Reaction pH low_yield2->cause2b cause2c Possible Cause: Sub-optimal Temperature low_yield2->cause2c side_products->cause2c cause2d Possible Cause: Excess Iodinating Agent side_products->cause2d sol2a Use Fresh NaOCl or NIS cause2a->sol2a sol2b Maintain Neutral to Mildly Basic Conditions cause2b->sol2b sol2c Lower Reaction Temp. (0-20°C) cause2c->sol2c sol2d Use 1.0-1.1 Equivalents of Iodinating Agent cause2d->sol2d G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Iodination A Coumalic Acid B Methyl Coumalate A->B H₂SO₄, MeOH (Yield: ~47%) C 6-Hydroxynicotinic Acid B->C 1. NH₄OH 2. NaOH, Boil 3. HCl (Yield: ~58%) D 6-Hydroxy-5-iodonicotinic Acid C->D NaI, NaOCl (aq.) (Proposed Method)

References

Optimization

Technical Support Center: Purification of 6-Hydroxy-5-iodonicotinic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Hydro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Hydroxy-5-iodonicotinic acid.

Troubleshooting Guide

This guide addresses common issues observed during the purification of 6-Hydroxy-5-iodonicotinic acid.

Problem Possible Cause Recommended Solution
Low Yield After Recrystallization The chosen solvent system is not optimal; the compound may be too soluble at low temperatures or insoluble at high temperatures.Screen a variety of solvent systems. Start with polar protic solvents like water or ethanol, and consider solvent mixtures like ethanol/water or acetic acid/water. Determine the solubility at both room temperature and the solvent's boiling point to find a suitable system where the compound is sparingly soluble at low temperatures and highly soluble at high temperatures.
The product is precipitating out too quickly, trapping impurities.Ensure the crude product is fully dissolved at the boiling point of the solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.
Product Contaminated with Starting Material (6-Hydroxynicotinic Acid) The iodination reaction did not go to completion.Optimize the reaction conditions for the iodination of 6-hydroxynicotinic acid, such as reaction time, temperature, or stoichiometry of the iodinating agent. Consider a purification method that can effectively separate the more polar starting material from the product, such as column chromatography.
Presence of Di-iodinated Impurities The reaction conditions were too harsh, or an excess of the iodinating agent was used.Carefully control the stoichiometry of the iodinating agent. The purification can be challenging as the polarity of the di-iodinated product may be similar to the mono-iodinated product. Fractional crystallization or preparative HPLC may be necessary.
Discolored Product (Yellow or Brown) Presence of residual iodine or other colored impurities from the reaction.Wash the crude product with a solution of sodium thiosulfate to remove residual iodine. Activated carbon treatment of the hot recrystallization solution can also help remove colored impurities.
Oily Product Instead of Crystals The compound has a low melting point, or significant impurities are present, leading to a melting point depression.Ensure the starting materials are pure. Try recrystallizing from a different solvent system. If an oil persists, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Poor Separation in Column Chromatography The chosen eluent system is not providing adequate separation.Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal eluent for column chromatography. A gradient elution from a less polar to a more polar solvent system may be required for effective separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 6-Hydroxy-5-iodonicotinic acid?

A1: The most common impurities are typically unreacted 6-hydroxynicotinic acid, di-iodinated 6-hydroxynicotinic acid, and residual reagents from the iodination reaction. The presence and amount of these impurities will depend on the specific synthetic route and reaction conditions used.

Q2: What is a good starting point for selecting a recrystallization solvent for 6-Hydroxy-5-iodonicotinic acid?

A2: Based on the structure, which contains both a polar carboxylic acid and a hydroxyl group, polar protic solvents are a good starting point. Consider the following, and be prepared to use mixtures to achieve optimal solubility characteristics:

  • Water: The compound may have limited solubility in cold water but increased solubility in hot water.

  • Ethanol or Methanol: These are often good solvents for polar organic molecules.

  • Acetic Acid/Water mixtures: Acetic acid can help to solubilize the compound, and the addition of water can then induce crystallization upon cooling.[1]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities, often from residual iodine, can be addressed by washing the crude solid with a dilute aqueous solution of sodium thiosulfate. For other colored byproducts, a small amount of activated carbon can be added to the hot recrystallization solution, followed by hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the desired product, such as the di-iodinated species or other closely related byproducts. It is also useful for purifying small quantities of the compound or when very high purity is required.

Q5: What analytical techniques are recommended to assess the purity of 6-Hydroxy-5-iodonicotinic acid?

A5: The purity of the final product should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude 6-Hydroxy-5-iodonicotinic acid. Add a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In a larger flask, add the crude product and the selected solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

General Column Chromatography Protocol
  • Stationary Phase Selection: For a polar compound like 6-Hydroxy-5-iodonicotinic acid, silica gel is a common choice for the stationary phase.

  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable eluent system. A good eluent system will give the desired product a retention factor (Rf) of around 0.2-0.4. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used. A small amount of acetic acid may be added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Hydroxy-5-iodonicotinic acid.

Visualizations

Purification_Workflow Crude Crude 6-Hydroxy-5-iodonicotinic Acid Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Assessment (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Recrystallization Further Purification Needed Purity_Check2->Pure_Product Purity > 98%

Caption: A general workflow for the purification of 6-Hydroxy-5-iodonicotinic acid.

Troubleshooting_Logic Start Impure Product Impurity_ID Identify Impurity (TLC, HPLC, NMR) Start->Impurity_ID Starting_Material Unreacted Starting Material Impurity_ID->Starting_Material Polar Spot Di_iodinated Di-iodinated Product Impurity_ID->Di_iodinated Less Polar Spot Colored_Impurity Colored Impurity Impurity_ID->Colored_Impurity Visible Color Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction Column_Chromatography Column Chromatography Starting_Material->Column_Chromatography Di_iodinated->Column_Chromatography Fractional_Recrystallization Fractional Recrystallization Di_iodinated->Fractional_Recrystallization Charcoal_Thiosulfate Charcoal Treatment / Na2S2O3 Wash Colored_Impurity->Charcoal_Thiosulfate

Caption: A decision tree for troubleshooting common purification issues.

References

Troubleshooting

Technical Support Center: Optimizing Iodination of 6-Hydroxynicotinic Acid

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the iodination of 6-hydroxynicotinic acid. It includes troubleshooting advice, frequently a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the iodination of 6-hydroxynicotinic acid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the successful synthesis of 5-iodo-6-hydroxynicotinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the iodination of 6-hydroxynicotinic acid, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction showing low or no conversion to the desired 5-iodo-6-hydroxynicotinic acid?

A1: Low or no conversion can stem from several factors:

  • Inadequate Iodinating Agent: The reactivity of the iodinating agent is crucial. For electron-rich systems like 6-hydroxynicotinic acid, N-Iodosuccinimide (NIS) is a common and effective choice. If using molecular iodine (I₂), an oxidizing agent is often necessary to generate a more electrophilic iodine species.

  • Reaction Temperature and Time: The provided protocol using NIS in DMF requires an elevated temperature (50°C) and a significant reaction time (20 hours) to proceed to completion.[1] Ensure these parameters are being met. Insufficient heating or shorter reaction times will likely result in incomplete conversion.

  • Solvent Purity: The choice of solvent can impact the reaction. N,N-Dimethylformamide (DMF) is used in the cited protocol.[1] Ensure the solvent is of appropriate purity and anhydrous, as water can interfere with the reaction.

  • Starting Material Quality: Verify the purity of the 6-hydroxynicotinic acid starting material. Impurities may inhibit the reaction.

Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity for 5-iodo-6-hydroxynicotinic acid?

A2: The formation of multiple products often indicates over-iodination or side reactions. To improve selectivity:

  • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate. Using a significant excess of the iodinating agent can lead to di-iodination or other side products. The referenced protocol uses a moderate excess of NIS (1.3 equivalents).[1]

  • Temperature Control: While the reaction requires heat, excessive temperatures can promote side reactions. Maintain the temperature at the recommended 50°C.[1]

  • Protecting Groups: In some cases, protecting the carboxylic acid group as an ester might be considered to prevent potential side reactions, although the direct iodination of the acid has been shown to be effective.

Q3: The workup procedure is resulting in a low yield of the final product. What can I do to optimize the purification process?

A3: A low isolated yield after workup can be due to product loss during extraction or purification.

  • Precipitation and Filtration: The cited protocol relies on precipitation of the product by adding water to the reaction mixture.[1] Ensure that a sufficient volume of water is added to induce complete precipitation. Cooling the mixture (e.g., to 0°C) can further decrease the solubility of the product and improve recovery.

  • Washing Steps: The protocol includes washing the filtered solid with methanol.[1] This is likely to remove unreacted starting materials and byproducts. However, ensure that the product has low solubility in the wash solvent to avoid significant loss. If the product is found to be soluble, alternative wash solvents with lower polarity could be explored.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the iodination of 6-hydroxynicotinic acid?

A1: The hydroxyl group at the 6-position is an activating, ortho-, para-directing group. The carboxylic acid at the 3-position is a deactivating, meta-directing group. Therefore, electrophilic iodination is expected to occur at the position ortho to the hydroxyl group and meta to the carboxylic acid, which is the 5-position.

Q2: Can other iodinating agents be used for this reaction?

A2: Yes, other iodinating agents can be considered, although their effectiveness and the optimal reaction conditions may vary. Common alternatives include:

  • Iodine monochloride (ICl): A reactive electrophilic iodine source.

  • Molecular iodine (I₂) with an oxidizing agent: Such as hydrogen peroxide or nitric acid, to generate a more potent iodinating species.

  • 1,3-diiodo-5,5-dimethylhydantoin (DIH): Another source of electrophilic iodine.

Optimization of the reaction conditions (solvent, temperature, stoichiometry) would be necessary for each of these reagents.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically and compared to the starting material and a reference standard of the product (if available).

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 5-iodo-6-hydroxynicotinic acid based on a reported procedure for the analogous 2-hydroxy-5-iodopyridine-3-carboxylic acid.[1]

Synthesis of 5-iodo-6-hydroxynicotinic acid

  • Reagents:

    • 6-Hydroxynicotinic acid

    • N-Iodosuccinimide (NIS)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Methanol

  • Procedure:

    • In a reaction vessel protected from light, dissolve 6-hydroxynicotinic acid (1.0 equivalent) in N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (1.3 equivalents) to the solution.

    • Stir the mixture at room temperature for 1 hour.

    • Heat the reaction mixture to 50°C and stir for 20 hours.

    • After the reaction is complete, remove the majority of the DMF by distillation under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Stir the mixture at room temperature for 1 hour, followed by stirring at 0°C for 1 hour.

    • Collect the precipitated solid by filtration.

    • Suspend the resulting solid in methanol and stir at room temperature for 2 hours.

    • Filter the mixture again, wash the solid with methanol, and dry under vacuum to yield the final product.

Data Presentation

Table 1: Reaction Conditions for the Iodination of 2-Hydroxynicotinic Acid [1]

ParameterValue
Substrate2-Hydroxynicotinic Acid
ReagentN-Iodosuccinimide (NIS)
Stoichiometry (NIS:Substrate)1.3 : 1
SolventN,N-Dimethylformamide (DMF)
Temperature50°C
Reaction Time20 hours
Yield76%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 6-hydroxynicotinic acid in DMF add_nis Add N-Iodosuccinimide (1.3 eq) start->add_nis stir_rt Stir at room temperature for 1h add_nis->stir_rt heat Heat to 50°C and stir for 20h stir_rt->heat distill Distill off DMF under reduced pressure heat->distill precipitate Add water and stir to precipitate product distill->precipitate filter1 Filter the solid precipitate->filter1 wash Wash with Methanol filter1->wash filter2 Filter and dry the final product wash->filter2 end end filter2->end 5-iodo-6-hydroxynicotinic acid

Caption: Experimental workflow for the iodination of 6-hydroxynicotinic acid.

troubleshooting_guide cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_yield Low Yield start Low or No Conversion? check_nis Check NIS activity and purity start->check_nis check_sm Verify starting material purity start->check_sm check_temp Ensure temperature is at 50°C start->check_temp check_time Confirm reaction time is 20h start->check_time check_solvent Check DMF purity start->check_solvent side_products Multiple Products Observed? control_stoich Control NIS stoichiometry (1.3 eq) side_products->control_stoich control_temp Maintain temperature at 50°C side_products->control_temp low_yield Low Isolated Yield? optimize_precip Optimize precipitation (add more water, cool to 0°C) low_yield->optimize_precip check_wash Check product solubility in wash solvent low_yield->check_wash

Caption: Troubleshooting decision tree for the iodination of 6-hydroxynicotinic acid.

References

Optimization

preventing degradation of 6-Hydroxy-5-iodonicotinic acid during experiments

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 6-Hydroxy-5-iodonicotinic acid during experi...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 6-Hydroxy-5-iodonicotinic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 6-Hydroxy-5-iodonicotinic acid has turned a yellow or brownish color. What could be the cause?

A1: Discoloration of your solution is often an indicator of degradation. The likely culprits are oxidation of the hydroxypyridine ring or photo-degradation, which is common for iodinated aromatic compounds. Exposure to light, elevated temperatures, or incompatible solvents can accelerate these processes. It is also possible that the pH of your solution is contributing to instability.

Q2: I'm observing a loss of activity or inconsistent results in my assays using 6-Hydroxy-5-iodonicotinic acid. Could this be due to degradation?

A2: Yes, inconsistent results or a decrease in the expected biological or chemical activity can be a significant sign that the compound is degrading. Degradation can lead to a lower effective concentration of the active molecule and the presence of impurities that might interfere with your experiment. It is crucial to assess the purity of your stock solutions and samples regularly.

Q3: What are the primary degradation pathways for 6-Hydroxy-5-iodonicotinic acid?

A3: While specific degradation pathways for this exact molecule are not extensively documented, based on its chemical structure, the most probable degradation routes include:

  • Oxidation: The electron-rich hydroxypyridine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of metal ions or light.

  • Deiodination: The carbon-iodine bond can be cleaved, particularly under reducing conditions or upon exposure to UV light, leading to the formation of 6-hydroxynicotinic acid.

  • Photodecomposition: Iodinated aromatic compounds are often light-sensitive and can degrade upon exposure to UV or even ambient light.

  • pH-mediated degradation: The stability of hydroxypyridines can be pH-dependent. Extreme acidic or basic conditions may catalyze degradation reactions.

Q4: How can I confirm if my sample of 6-Hydroxy-5-iodonicotinic acid has degraded?

A4: The most reliable way to assess the purity of your sample and check for degradation is by using High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method will allow you to separate the parent compound from any degradation products. Comparing the chromatogram of a potentially degraded sample to that of a fresh, properly stored standard will reveal the presence of impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution Discoloration (Yellowing/Browning) Oxidation, PhotodecompositionPrepare fresh solutions daily. Store stock solutions in amber vials, protected from light, and at low temperatures. Consider purging the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution to minimize dissolved oxygen.
Precipitation in Solution Poor solubility, pH shift, Degradation product is insolubleEnsure the chosen solvent is appropriate for the desired concentration. Check and buffer the pH of your solution if it is critical for your experiment. If precipitation is suspected to be a degradation product, analyze the precipitate and the supernatant separately by HPLC.
Inconsistent Assay Results Degradation of the compound in stock or working solutionsPrepare fresh working solutions for each experiment from a properly stored stock. Re-evaluate the stability of the compound under your specific assay conditions (e.g., temperature, buffer components).
Appearance of New Peaks in HPLC Sample degradationReview your sample handling and storage procedures. If new peaks are observed, attempt to identify them using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to understand the degradation pathway.

Experimental Protocols

Recommended Storage and Handling Conditions

To minimize degradation, adhere to the following storage and handling procedures:

Parameter Recommendation Rationale
Temperature Store solid compound and stock solutions at -20°C or lower.Low temperatures slow down the rate of chemical degradation.
Light Store in amber vials or wrap containers in aluminum foil. Work with the compound under subdued light conditions.Protects against photodecomposition, a common issue with iodinated compounds.
Atmosphere For long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon). For solutions, use solvents that have been degassed.Minimizes exposure to oxygen, thereby reducing the risk of oxidation.
pH For aqueous solutions, maintain a pH close to neutral (6-7.5) using a suitable buffer, unless your experimental conditions require otherwise.Hydroxypyridines can have varying stability at different pH levels.[1]
Solvents Use high-purity, peroxide-free solvents. For aqueous solutions, use purified water (e.g., Milli-Q).Impurities in solvents can initiate or catalyze degradation.
General Protocol for Purity Assessment by HPLC

This is a general reverse-phase HPLC method that can be optimized for your specific equipment and requirements.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Visualizing Degradation and Troubleshooting

To aid in understanding and troubleshooting potential degradation issues, the following diagrams illustrate the potential chemical degradation pathways and a logical workflow for addressing suspected degradation.

Potential Degradation Pathways A 6-Hydroxy-5-iodonicotinic acid B Oxidation (e.g., quinone formation) A->B O2, light, metal ions C Deiodination (loss of iodine) A->C Reducing agents, UV light D Photodecomposition (fragmentation) A->D UV light E Degradation Products B->E C->E D->E Troubleshooting Workflow for Suspected Degradation A Suspected Degradation (e.g., discoloration, inconsistent results) B Assess Purity by HPLC A->B C Is the purity acceptable? B->C D Proceed with experiment C->D Yes E Review Storage and Handling C->E No F Implement Corrective Actions (e.g., fresh sample, protect from light) E->F G Re-analyze Purity F->G H Is purity now acceptable? G->H H->D Yes I Contact Technical Support H->I No

References

Troubleshooting

troubleshooting solubility issues with 6-Hydroxy-5-iodonicotinic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Hydroxy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Hydroxy-5-iodonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 6-Hydroxy-5-iodonicotinic acid?

Q2: Which solvents are recommended as a starting point for dissolving 6-Hydroxy-5-iodonicotinic acid?

Based on synthetic procedures for a similar molecule, 2-hydroxy-5-iodonicotinic acid, Dimethylformamide (DMF) is a good initial solvent to test.[1] Other polar aprotic solvents such as Dimethyl sulfoxide (DMSO) are also likely candidates for solubilization. For the related compound 6-Hydroxy-5-nitronicotinic acid, DMSO and DMF have been reported as effective solvents.

Q3: Is 6-Hydroxy-5-iodonicotinic acid soluble in aqueous solutions?

6-Hydroxy-5-iodonicotinic acid is expected to have low solubility in neutral water. Due to its acidic (carboxylic acid) and weakly basic (pyridine ring) nature, its solubility is likely to be pH-dependent. Adjusting the pH to the alkaline range (pH > 8) may increase solubility by forming a more soluble salt.

Q4: Can heating improve the solubility of 6-Hydroxy-5-iodonicotinic acid?

Yes, for many compounds, solubility increases with temperature. Gentle heating can be a useful technique to aid dissolution, especially in polar aprotic solvents. However, it is crucial to be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen solvent.
  • Initial Troubleshooting Steps:

    • Increase Sonication Time: Ensure the sample is being subjected to adequate sonication to break up any aggregates.

    • Gentle Heating: Warm the solution gently (e.g., to 40-50 °C) to see if the compound dissolves. Be cautious of potential degradation at higher temperatures.

    • Solvent Polarity: If using a non-polar or weakly polar solvent, switch to a polar aprotic solvent like DMF or DMSO.

  • Troubleshooting Flowchart:

    G start Compound not dissolving sonication Increase sonication time start->sonication heating Apply gentle heat (40-50 °C) sonication->heating dissolved1 Dissolved heating->dissolved1 Yes not_dissolved1 Not Dissolved heating->not_dissolved1 No change_solvent Switch to a polar aprotic solvent (DMF, DMSO) not_dissolved1->change_solvent dissolved2 Dissolved change_solvent->dissolved2 Yes not_dissolved2 Not Dissolved change_solvent->not_dissolved2 No adjust_ph For aqueous solutions, adjust pH to > 8 not_dissolved2->adjust_ph dissolved3 Dissolved adjust_ph->dissolved3 Yes not_dissolved3 Consider alternative solvents or formulations adjust_ph->not_dissolved3 No

    Troubleshooting workflow for dissolution issues.

Issue 2: The compound precipitates out of solution after initial dissolution.
  • Potential Causes and Solutions:

    • Supersaturation: The initial dissolution may have been achieved through heating, and the compound is precipitating upon cooling.

      • Solution: Try to maintain a slightly elevated temperature or prepare a more dilute solution.

    • Change in pH: For aqueous solutions, a shift in pH (e.g., due to absorption of atmospheric CO2) can cause precipitation.

      • Solution: Ensure the solution is well-buffered if pH is a critical factor for solubility.

    • Solvent Evaporation: Over time, solvent evaporation can increase the concentration and lead to precipitation.

      • Solution: Keep containers tightly sealed.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Preparation: Weigh out a small, precise amount of 6-Hydroxy-5-iodonicotinic acid (e.g., 1 mg) into a clean vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the vial for 30 seconds.

  • Observation: Visually inspect for undissolved solid.

  • Sonication: If solid remains, sonicate the vial for 5-10 minutes.

  • Heating: If solid still remains, gently heat the vial to 40-50 °C while stirring.

  • Incremental Solvent Addition: If the compound is still not fully dissolved, add another measured volume of the solvent and repeat steps 3-6.

  • Determination: Calculate the approximate solubility based on the total volume of solvent required to dissolve the compound.

Protocol 2: pH-Dependent Aqueous Solubility
  • Stock Solution Preparation: Prepare a concentrated stock solution of 6-Hydroxy-5-iodonicotinic acid in a suitable organic solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4, 7, 9).

  • Dilution: Add a small, fixed amount of the stock solution to each buffer to a final concentration where the organic solvent is present at a low percentage (e.g., <1%).

  • Equilibration: Shake the solutions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Filtration/Centrifugation: Remove any undissolved solid by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Presentation

Table 1: Anticipated Qualitative Solubility of 6-Hydroxy-5-iodonicotinic acid

Solvent ClassSolvent ExampleExpected SolubilityNotes
Polar AproticDMF, DMSOSolubleRecommended as a starting point.
Polar ProticWaterPoorly SolubleSolubility is likely pH-dependent.
Methanol, EthanolPoorly SolubleBased on data for a structurally similar compound.[1]
Non-PolarToluene, HexaneInsolubleNot recommended for solubilization.

Note: This table is based on qualitative data from a structurally similar compound (2-hydroxy-5-iodonicotinic acid) and general chemical principles. Experimental verification is highly recommended.

Signaling Pathway and Workflow Diagrams

G cluster_0 Solubility Testing Workflow start Weigh Compound add_solvent Add Test Solvent start->add_solvent vortex Vortex add_solvent->vortex observe Visually Inspect vortex->observe undissolved Solid Remains observe->undissolved sonicate Sonicate undissolved->sonicate Yes dissolved Fully Dissolved undissolved->dissolved No heat Gently Heat sonicate->heat undissolved2 Solid Remains heat->undissolved2 add_more_solvent Add More Solvent undissolved2->add_more_solvent Yes undissolved2->dissolved No add_more_solvent->vortex calculate Calculate Solubility dissolved->calculate

Workflow for systematic solubility testing.

References

Optimization

common side reactions in the synthesis of 6-Hydroxy-5-iodonicotinic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-5-iodonicotinic ac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-5-iodonicotinic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 6-Hydroxy-5-iodonicotinic acid, focusing on the common two-step process involving the synthesis of 6-hydroxynicotinic acid followed by its iodination.

Problem 1: Low or No Yield of 6-Hydroxynicotinic Acid (Starting Material)

The synthesis of the precursor, 6-hydroxynicotinic acid, is a critical first step. Issues at this stage will directly impact the overall success of synthesizing the final iodo-compound. A common route involves the hydrolysis of 6-chloronicotinic acid or a related derivative.

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Verify that the reaction temperature is maintained at the optimal level as specified in the protocol. For hydrolysis of 6-chloronicotinic acid derivatives, heating is typically required.
Incorrect pH for Precipitation - The product is often isolated by adjusting the pH to its isoelectric point to induce precipitation. Use a calibrated pH meter and add acid or base dropwise with vigorous stirring to avoid localized pH changes that could lead to the formation of soluble salts.
Product Loss During Workup - Washing: Use minimal amounts of cold solvent to wash the precipitated product to avoid significant loss. - Filtration: Ensure complete transfer of the product to the filtration apparatus.

Experimental Protocol: Synthesis of 6-Hydroxynicotinic Acid from Methyl Coumalate

A published procedure for the synthesis of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonium hydroxide followed by treatment with sodium hydroxide and subsequent acidification.

  • Step 1: Reaction with Ammonium Hydroxide

    • In a 500-mL beaker with stirring and cooling, add 45 g (0.29 mole) of methyl coumalate to 117 mL of 14% ammonium hydroxide over 10 minutes, keeping the temperature below 20°C.

    • Continue stirring for an additional 45 minutes at approximately 20°C.

  • Step 2: Hydrolysis and Precipitation

    • Heat a solution of 600 mL of approximately 17% aqueous sodium hydroxide in a 2-L beaker to near boiling.

    • Add the ammoniacal solution from Step 1 to the hot sodium hydroxide solution and boil vigorously for 5 minutes.

    • Cool the stirred solution in an ice bath to room temperature.

    • While maintaining the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.

    • Stir and cool for about an hour to allow the yellow, microcrystalline solid to separate.

  • Step 3: Isolation

    • Collect the solid on a Büchner funnel, wash twice with water, and dry at 80°C. The yield of 6-hydroxynicotinic acid is typically high.[1]

Problem 2: Low Yield or Failure in the Iodination of 6-Hydroxynicotinic Acid

The introduction of iodine onto the 6-hydroxynicotinic acid ring is an electrophilic aromatic substitution. The electron-rich nature of the ring, due to the hydroxyl group, makes it susceptible to iodination, but also to side reactions.

Potential Cause Troubleshooting Steps
Inactive Iodinating Agent - N-Iodosuccinimide (NIS): Use freshly opened or properly stored NIS. NIS can decompose over time. - Iodine Monochloride (ICl): ICl is moisture-sensitive. Use a fresh bottle or purify it before use.
Sub-optimal Reaction Conditions - Temperature: Low temperatures can slow down the reaction significantly, while high temperatures may lead to decomposition or side reactions. Optimize the temperature based on the chosen iodinating agent and solvent. - Solvent: The choice of solvent can influence the reactivity of the iodinating species. Common solvents for iodination include acetonitrile, dichloromethane, and acetic acid.
Poor Regioselectivity - The desired product is 5-iodo-6-hydroxynicotinic acid. The directing effects of the hydroxyl and carboxylic acid groups favor substitution at the 5-position. However, other isomers may form. - Reaction Control: Careful control of reaction temperature and slow, dropwise addition of the iodinating agent can improve regioselectivity.

Experimental Protocol: General Procedure for Iodination with N-Iodosuccinimide (NIS)

  • Dissolve the 6-hydroxynicotinic acid in a suitable anhydrous solvent (e.g., acetonitrile) in a round-bottom flask.

  • If the substrate is not very reactive, a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate, can be added.

  • Add N-Iodosuccinimide (1.0 to 1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, and monitor the progress by TLC.

  • Upon completion, the reaction is typically quenched with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is usually achieved by recrystallization or column chromatography.

Problem 3: Presence of Impurities in the Final Product

Several side reactions can lead to impurities in the final 6-Hydroxy-5-iodonicotinic acid product.

Potential Side Reaction Mitigation and Purification Strategies
Over-iodination (Di-iodination) - Stoichiometry: Use a stoichiometric amount (1.0 equivalent) or a slight excess of the iodinating agent. - Purification: Di-iodinated byproducts can often be separated from the mono-iodinated product by column chromatography or careful recrystallization due to differences in polarity and solubility.
Decarboxylation - Temperature Control: Avoid excessive heating during the reaction and workup, as pyridinecarboxylic acids can undergo decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures.[2][3][4][5][6] - Purification: The decarboxylated byproduct (5-iodo-2-pyridone) will have a different polarity and can be separated by chromatography.
Unreacted Starting Material - Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Purification: Unreacted 6-hydroxynicotinic acid can be removed by adjusting the pH of the aqueous phase during workup or by column chromatography.
Oxidative Decomposition - Electron-rich phenols are susceptible to oxidation by iodinating reagents.[5] - Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions. - Purification: Decomposition products are often colored and can be removed by chromatography or treatment with activated carbon.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the iodination of 6-hydroxynicotinic acid?

A1: The hydroxyl group at the 6-position is a strong activating and ortho-, para-directing group. The carboxylic acid at the 3-position is a deactivating and meta-directing group. Therefore, the electrophilic iodination is expected to occur predominantly at the 5-position, which is ortho to the activating hydroxyl group and meta to the deactivating carboxylic acid group.

Q2: How can I monitor the progress of the iodination reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the product, and any major byproducts. The spots can be visualized under UV light. HPLC can also be used for more quantitative monitoring.

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Iodinating agents: N-Iodosuccinimide and Iodine Monochloride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Use anhydrous solvents when specified, as moisture can deactivate some reagents. Many organic solvents are flammable and should be handled away from ignition sources.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

Q4: My final product is colored. How can I decolorize it?

A4: The color may be due to trace amounts of iodine or colored byproducts from oxidative decomposition.

  • Reducing Agent Wash: During the workup, a wash with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite will remove residual iodine.

  • Activated Carbon: Treatment of a solution of the crude product with a small amount of activated carbon followed by filtration can remove colored impurities.

  • Recrystallization: Recrystallization from a suitable solvent is often effective in removing colored impurities and obtaining a pure, crystalline product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Hydroxynicotinic Acid cluster_step2 Step 2: Iodination cluster_step3 Step 3: Purification SM1 Starting Material (e.g., 6-chloronicotinic acid) Reaction1 Hydrolysis SM1->Reaction1 Product1 6-Hydroxynicotinic Acid Reaction1->Product1 Product1_ref 6-Hydroxynicotinic Acid Reaction2 Iodination (e.g., NIS or ICl) Product1_ref->Reaction2 Product2 Crude 6-Hydroxy-5-iodonicotinic Acid Reaction2->Product2 Product2_ref Crude Product Purification Recrystallization or Column Chromatography Product2_ref->Purification FinalProduct Pure 6-Hydroxy-5-iodonicotinic Acid Purification->FinalProduct

Caption: Experimental workflow for the synthesis of 6-Hydroxy-5-iodonicotinic acid.

Troubleshooting_Iodination cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Yield in Iodination Step Cause1 Inactive Reagent Start->Cause1 Cause2 Sub-optimal Conditions Start->Cause2 Cause3 Side Reactions Start->Cause3 Solution1 Use fresh/pure iodinating agent Cause1->Solution1 Solution2 Optimize temperature and solvent Cause2->Solution2 Solution3 Control stoichiometry; Use inert atmosphere Cause3->Solution3 Solution4 Purify carefully (Chromatography/Recrystallization) Solution3->Solution4

Caption: Troubleshooting workflow for low yields in the iodination step.

Side_Reactions MainReaction Iodination of 6-Hydroxynicotinic Acid SideReaction1 Over-iodination (Di-iodination) MainReaction->SideReaction1 Excess Iodinating Agent SideReaction2 Decarboxylation MainReaction->SideReaction2 High Temperature SideReaction3 Oxidative Decomposition MainReaction->SideReaction3 Presence of Oxidants

References

Troubleshooting

Technical Support Center: Refinement of Analytical Methods for 6-Hydroxy-5-iodonicotinic Acid Detection

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining analytical methods for the detection of 6-Hydroxy-5-iodoni...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining analytical methods for the detection of 6-Hydroxy-5-iodonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the quantification of 6-Hydroxy-5-iodonicotinic acid?

A1: For the analysis of 6-Hydroxy-5-iodonicotinic acid, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable initial technique due to its robustness and wide availability. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3]

Q2: What type of HPLC column is best suited for the separation of 6-Hydroxy-5-iodonicotinic acid?

A2: A reversed-phase C18 column is a good starting point for the separation of 6-Hydroxy-5-iodonicotinic acid.[4] Due to the acidic nature of the analyte, end-capped columns or those designed for use at low pH are recommended to minimize peak tailing.[5][6] For highly polar analytes that are not well-retained on C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be considered.[4]

Q3: How can I improve the peak shape for 6-Hydroxy-5-iodonicotinic acid in reversed-phase HPLC?

A3: Peak tailing is a common issue for acidic compounds like 6-Hydroxy-5-iodonicotinic acid.[4][5] To improve peak shape, consider the following:

  • Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group. A pH of 2.5-3 is often effective.[4][5]

  • Buffer Strength: Use an adequate buffer concentration (e.g., 10-20 mM) to maintain a consistent pH.

  • Column Choice: Employ a high-purity, end-capped silica column or a polymer-based column to reduce interactions with residual silanols.[6][7]

Q4: What are the challenges in the mass spectrometric detection of 6-Hydroxy-5-iodonicotinic acid?

A4: The presence of iodine provides a distinct isotopic pattern that can aid in identification.[8] However, challenges in LC-MS analysis can include:

  • Ion Suppression: Components in the sample matrix can interfere with the ionization of the analyte, leading to reduced sensitivity.[9] Proper sample preparation is crucial to mitigate this.

  • In-source Fragmentation: The molecule may fragment in the ion source, which can complicate quantification if not properly optimized.

  • Adduct Formation: The analyte may form adducts with components of the mobile phase (e.g., sodium, potassium), leading to multiple precursor ions.

Q5: What are the key considerations for sample preparation of 6-Hydroxy-5-iodonicotinic acid?

A5: The goal of sample preparation is to extract the analyte from the matrix and remove interferences. For biological samples like plasma or urine, protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.[6][9] Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.

Troubleshooting Guides

Poor Peak Shape (Tailing, Fronting, Splitting)

Use the following workflow to diagnose and resolve issues with peak shape.

G Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_tailing Peak Tailing? start->check_tailing check_fronting Peak Fronting? start->check_fronting check_splitting Peak Splitting? start->check_splitting tailing_causes Possible Causes: - Secondary silanol interactions - Incorrect mobile phase pH - Column contamination - Extra-column volume check_tailing->tailing_causes Yes fronting_causes Possible Causes: - Column overload - Sample solvent stronger than mobile phase check_fronting->fronting_causes Yes splitting_causes Possible Causes: - Column void or blockage - Co-eluting interference - Sample solvent incompatibility check_splitting->splitting_causes Yes solution_ph Adjust mobile phase pH to 2.5-3.0 tailing_causes->solution_ph solution_column Use end-capped column or guard column tailing_causes->solution_column solution_flush Flush column with strong solvent tailing_causes->solution_flush solution_tubing Minimize tubing length and diameter tailing_causes->solution_tubing end Peak Shape Improved solution_ph->end solution_column->end solution_flush->end solution_tubing->end solution_dilute Dilute sample or reduce injection volume fronting_causes->solution_dilute solution_solvent Reconstitute sample in initial mobile phase fronting_causes->solution_solvent solution_dilute->end solution_solvent->end solution_replace_column Replace column or inlet frit splitting_causes->solution_replace_column solution_sample_prep Improve sample cleanup (e.g., SPE) splitting_causes->solution_sample_prep solution_solvent_match Match sample solvent to mobile phase splitting_causes->solution_solvent_match solution_replace_column->end solution_sample_prep->end solution_solvent_match->end

Caption: A decision tree for troubleshooting poor peak shape.

Low or No Signal Intensity in LC-MS

Follow this systematic approach to address issues of low signal intensity.

G Troubleshooting Low MS Signal Intensity start Low or No MS Signal check_infusion Infuse Analyte Standard Directly start->check_infusion signal_ok Signal OK? check_infusion->signal_ok ms_issues Mass Spectrometer Issue signal_ok->ms_issues No lc_issues LC or Sample Issue signal_ok->lc_issues Yes check_tuning Check instrument tuning and calibration ms_issues->check_tuning check_source Clean ion source ms_issues->check_source check_gas Verify nebulizer and drying gas flows ms_issues->check_gas end Signal Intensity Restored check_tuning->end check_source->end check_gas->end check_sample_prep Verify sample preparation and concentration lc_issues->check_sample_prep check_column Check for column blockage or degradation lc_issues->check_column check_mobile_phase Ensure correct mobile phase composition and pH lc_issues->check_mobile_phase check_ion_suppression Investigate matrix effects (ion suppression) lc_issues->check_ion_suppression check_sample_prep->end check_column->end check_mobile_phase->end check_ion_suppression->end

Caption: Workflow for diagnosing low signal intensity in LC-MS.

Experimental Protocols

HPLC-UV Method for Quantification

This protocol provides a starting point for the development of an HPLC-UV method. Optimization will be required for specific instrumentation and sample matrices.

G HPLC-UV Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample_prep_start Start with sample (e.g., plasma, reaction mixture) protein_precipitation Protein Precipitation (if applicable, with acetonitrile) sample_prep_start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid-Phase Extraction (SPE) (e.g., mixed-mode cation exchange) centrifugation->spe evaporation Evaporation to dryness spe->evaporation reconstitution Reconstitution in mobile phase A evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection Inject sample (5-20 µL) filtration->injection separation Separation on C18 column (e.g., 4.6 x 150 mm, 5 µm) injection->separation detection UV Detection at ~260 nm separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: A typical experimental workflow for HPLC-UV analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5-10% B, increase to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-20 µL.

  • Detection Wavelength: Approximately 260 nm (requires experimental verification).

LC-MS/MS Method for Quantification

This protocol is designed for high-sensitivity quantification and should be adapted to the specific mass spectrometer used.

Sample Preparation:

Follow the same sample preparation workflow as for the HPLC-UV method, ensuring high purity solvents and reagents are used.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the acidic nature of the analyte, but positive mode should also be evaluated.

  • MS/MS Transitions: Precursor and product ions need to be determined by infusing a standard solution of 6-Hydroxy-5-iodonicotinic acid.

Quantitative Data for Analogous Compounds

The following table presents typical performance characteristics for the analysis of nicotinic acid derivatives and other small organic acids. This data should be used as a reference, and method validation must be performed for 6-Hydroxy-5-iodonicotinic acid specifically.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.5 - 20 ng/mL
**Linearity (R²) **> 0.995> 0.998
Recovery 85 - 110%90 - 115%
Precision (%RSD) < 10%< 15%

References

Optimization

overcoming poor reactivity of 6-Hydroxy-5-iodonicotinic acid in coupling reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor reactivity of 6-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor reactivity of 6-Hydroxy-5-iodonicotinic acid in various coupling reactions.

Diagram: Key Functional Groups Influencing Reactivity

G Figure 1. Functional Group Challenges in 6-Hydroxy-5-iodonicotinic Acid sub 6-Hydroxy-5-iodonicotinic Acid Iodine (I) Hydroxyl (-OH) Carboxylic Acid (-COOH) Pyridine Nitrogen reasons Challenges Poor solubility Catalyst inhibition/coordination by -OH and -COOH Potential for decarboxylation at high temperatures Electronic deactivation of the C-I bond by the -OH group sub:f1->reasons Inhibits catalyst sub:f2->reasons Inhibits catalyst, may decarboxylate sub:f3->reasons Influences electronics

Caption: Key functional groups of 6-Hydroxy-5-iodonicotinic acid and their associated challenges in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 6-Hydroxy-5-iodonicotinic acid a challenging substrate in palladium-catalyzed coupling reactions?

A1: The poor reactivity of 6-Hydroxy-5-iodonicotinic acid stems from a combination of factors inherent to its structure:

  • Catalyst Inhibition: The hydroxyl (-OH) and carboxylic acid (-COOH) groups can coordinate to the palladium catalyst, leading to deactivation. The carboxylate, formed under basic reaction conditions, can particularly inhibit the catalyst.

  • Electronic Effects: The electron-donating nature of the hydroxyl group can increase the electron density at the C-I bond, making the oxidative addition step of the catalytic cycle more difficult.

  • Side Reactions: The carboxylic acid moiety may undergo decarboxylation at the elevated temperatures often required for coupling reactions.

  • Solubility Issues: The substrate may have poor solubility in common organic solvents used for cross-coupling reactions.

Q2: What are the initial steps to consider when a coupling reaction with 6-Hydroxy-5-iodonicotinic acid fails?

A2: When encountering a failed reaction, a systematic approach to troubleshooting is recommended:

  • Protect Functional Groups: The most common and often most effective strategy is to protect the hydroxyl and carboxylic acid groups. This prevents catalyst inhibition and unwanted side reactions.

  • Optimize Catalyst System: Experiment with different palladium sources and, crucially, a variety of ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective for challenging substrates.

  • Screen Bases and Solvents: The choice of base and solvent system is critical. The base should be strong enough to facilitate the catalytic cycle but not so harsh as to cause degradation or unwanted side reactions. A solvent system that ensures the solubility of all reactants is essential.

  • Consider Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to decarboxylation. Microwave-assisted heating can be an effective way to rapidly reach the desired temperature and often improves yields for challenging substrates.[1][2]

Troubleshooting Guides for Specific Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl product.

Diagram: Suzuki Coupling Troubleshooting Workflow

G start Low/No Yield in Suzuki Coupling protect Protect -OH and -COOH groups? start->protect catalyst Optimize Catalyst System protect->catalyst If still low yield success Successful Coupling protect->success Improved Yield base_solvent Screen Base and Solvent catalyst->base_solvent If still low yield catalyst->success Improved Yield temp Adjust Temperature base_solvent->temp If still low yield temp->success Improved Yield

Caption: A workflow for troubleshooting Suzuki-Miyaura coupling reactions of 6-Hydroxy-5-iodonicotinic acid.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Protection Esterify the carboxylic acid (e.g., methyl or ethyl ester) and protect the hydroxyl group (e.g., as a methoxy or benzyloxy ether).Prevents coordination to and deactivation of the palladium catalyst.
Catalyst/Ligand Use a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor are often effective for electron-rich and sterically hindered substrates.[3]Bulky, electron-rich ligands promote the oxidative addition step, which is often rate-limiting for challenging substrates.
Base Screen a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Use anhydrous conditions.The base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction outcome.
Solvent Use a solvent system that ensures good solubility of all components, such as 1,4-dioxane/water or toluene/water.Proper solvation is essential for efficient reaction kinetics.
Temperature Consider microwave irradiation at temperatures between 100-150°C for short reaction times.[1]Microwave heating can accelerate the reaction and improve yields for difficult couplings.

Table 1: Representative Conditions for Suzuki Coupling of Challenging Pyridine Substrates

Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME802High[4]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O1001285[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016Expected High[3]
PEPPSI-iPrK₂CO₃Dioxane8018~70-90[2]
Sonogashira Coupling

Issue: Failure to form the desired alkynylated nicotinic acid derivative.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Protection Protect the hydroxyl and carboxylic acid groups as esters and ethers, respectively.Prevents side reactions and catalyst poisoning.
Catalyst System Use a standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst with a Cu(I) co-catalyst (e.g., CuI). For copper-free conditions, consider palladium complexes with nitrogen-based ligands or bulky phosphine ligands.[5][6]The classic Sonogashira conditions are often effective, but copper-free systems can be advantageous for complex substrates to avoid side reactions.
Base An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.The amine base also often serves as the solvent or co-solvent.
Solvent THF or DMF are common solvents.Ensure all reactants are soluble.
Additives The addition of a phase-transfer catalyst like TBAF can be beneficial in some cases, especially under solvent-free conditions.[7]Can enhance reaction rates and yields.

Table 2: Representative Conditions for Sonogashira Coupling of Iodo-pyridines

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHFRT - 502-1270-95[5][8]
Pd(PPh₃)₄CuIDIPAToluene706~80-90[5][8]
NiCl₂ / 1,10-phenNoneKFDMAc2530 min~90[9]
Heck Coupling

Issue: No formation of the desired vinylated product.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Protection Protect the hydroxyl and carboxylic acid groups.Essential to prevent interference with the catalytic cycle.
Catalyst/Ligand Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand. Ligandless conditions with Pd(OAc)₂ can also be attempted.[10][11]The choice of ligand can significantly influence the outcome of the Heck reaction.
Base An inorganic base like K₂CO₃ or NaOAc, or an organic base like Et₃N.The base is required to regenerate the active Pd(0) catalyst.
Solvent Polar aprotic solvents such as DMF, NMP, or DMAc are typically used.These solvents can help to stabilize the cationic intermediates in the catalytic cycle.
Temperature Higher temperatures (100-140°C) are often necessary.To overcome the activation energy for this coupling.

Table 3: Representative Conditions for Heck Coupling of Aryl Iodides

Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
Pd(OAc)₂NaOAcDMF1002460-80[10]
Pd(PPh₃)₄Et₃NToluene1001270-90[10]
Pd(L-proline)₂K₂CO₃H₂O (Microwave)1200.5>90[11]
Buchwald-Hartwig Amination

Issue: The amination reaction does not proceed.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Protection Protection of the hydroxyl and carboxylic acid groups is highly recommended.Prevents catalyst inhibition and side reactions.
Catalyst/Ligand Use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[12][13]These ligands are specifically designed for challenging C-N bond formations.
Base A strong, non-nucleophilic base such as NaOtBu, KOtBu, or LiHMDS is typically required.To deprotonate the amine and facilitate the catalytic cycle.
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.To ensure a water-free environment which is often crucial for this reaction.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene80-1102-2470-95[12]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH10012>90[13][14]
[(CyPF-tBu)PdCl₂]NaOtBuTolueneRT - 1001-24>80[13]

Experimental Protocols

General Protocol for Protecting 6-Hydroxy-5-iodonicotinic Acid

1. Esterification of the Carboxylic Acid (Methyl Ester):

  • Suspend 6-Hydroxy-5-iodonicotinic acid in methanol.

  • Add thionyl chloride dropwise at 0°C.

  • Reflux the mixture for 4-6 hours.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Neutralize with a saturated solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the methyl ester.

2. Protection of the Hydroxyl Group (as a Methoxy Ether):

  • Dissolve the methyl 6-hydroxy-5-iodonicotinate in a suitable solvent like DMF or THF.

  • Add a base such as NaH at 0°C.

  • Add methyl iodide and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography to yield methyl 6-methoxy-5-iodonicotinate.

General Protocol for a Microwave-Assisted Suzuki Coupling
  • In a microwave vial, combine the protected 6-methoxy-5-iodonicotinate (1 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).[1][4]

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Heat to 120-150°C for 15-30 minutes.[1]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Disclaimer: These are generalized protocols and may require optimization for specific substrates and reaction scales. Always consult relevant literature and perform small-scale test reactions to determine the optimal conditions.

References

Troubleshooting

stability testing and storage conditions for 6-Hydroxy-5-iodonicotinic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage of 6-Hydroxy-5-iodonicotinic acid. Frequently Asked Ques...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage of 6-Hydroxy-5-iodonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 6-Hydroxy-5-iodonicotinic acid?

A1: To ensure the long-term integrity of 6-Hydroxy-5-iodonicotinic acid, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For long-term storage, maintaining a temperature of 2-8°C is advisable.

Q2: What is a stability-indicating analytical method and why is it important for 6-Hydroxy-5-iodonicotinic acid?

A2: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time. It is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This ensures that the measured potency of 6-Hydroxy-5-iodonicotinic acid is not overestimated by the contribution of other components.

Q3: What are the potential degradation pathways for 6-Hydroxy-5-iodonicotinic acid under stress conditions?

A3: Based on the structure of 6-Hydroxy-5-iodonicotinic acid, potential degradation pathways under stress conditions such as hydrolysis, oxidation, and photolysis may include de-iodination, decarboxylation, and oxidation of the pyridine ring. It is essential to perform forced degradation studies to identify the actual degradation products.

Q4: How can I develop a stability-indicating HPLC method for 6-Hydroxy-5-iodonicotinic acid?

A4: A good starting point is to use a reversed-phase HPLC method with a C18 column. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol. UV detection at a wavelength where 6-Hydroxy-5-iodonicotinic acid has significant absorbance should be employed. Method development should focus on achieving adequate separation between the parent compound and all potential degradation products generated during forced degradation studies.

Q5: What are the typical stress conditions used in forced degradation studies for a compound like 6-Hydroxy-5-iodonicotinic acid?

A5: Forced degradation studies typically involve exposing the compound to conditions more severe than accelerated stability testing. For 6-Hydroxy-5-iodonicotinic acid, this would include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105°C in a dry oven

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Troubleshooting Guides

Issue 1: Rapid degradation of 6-Hydroxy-5-iodonicotinic acid is observed during routine experiments.

  • Possible Cause 1: Inappropriate storage.

    • Solution: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry environment. For solutions, prepare them fresh and store them at 2-8°C for short periods if necessary.

  • Possible Cause 2: Contamination of solvents or reagents.

    • Solution: Use high-purity solvents and reagents. Check for and eliminate any potential sources of oxidative or reactive impurities.

  • Possible Cause 3: Exposure to light.

    • Solution: Work with the compound under amber lighting or in amber-colored glassware to minimize light-induced degradation.

Issue 2: Poor peak shape or resolution in the HPLC analysis of 6-Hydroxy-5-iodonicotinic acid.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: The carboxylic acid and pyridine nitrogen in the molecule have pKa values that will be affected by the mobile phase pH. Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units away from the pKa of the analyte for optimal peak shape.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the sample being injected or decrease the injection volume.

  • Possible Cause 3: Co-elution with a degradation product or impurity.

    • Solution: Modify the HPLC method. This could involve changing the mobile phase gradient, the type of organic solvent, the column chemistry, or the column temperature.

Issue 3: Inconsistent results in stability studies.

  • Possible Cause 1: Non-homogeneous samples.

    • Solution: Ensure that the bulk material is homogeneous before weighing and preparing samples for the stability study.

  • Possible Cause 2: Inconsistent environmental chamber conditions.

    • Solution: Regularly monitor and calibrate the temperature and humidity of the stability chambers to ensure they are operating within the specified ranges.

  • Possible Cause 3: Variability in the analytical method.

    • Solution: Ensure the analytical method is fully validated for precision, accuracy, linearity, and robustness before initiating the stability study.

Data Presentation

Table 1: Recommended Long-Term and Accelerated Stability Testing Conditions for 6-Hydroxy-5-iodonicotinic acid.

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Table 2: Example of a Data Collection Table for a Forced Degradation Study.

Stress ConditionTime (hours)Assay of 6-Hydroxy-5-iodonicotinic acid (%)Major Degradation Product (% Peak Area)Total Impurities (%)
0.1 M HCl (60°C)0100.0-0.0
2495.22.14.8
4890.54.39.5
0.1 M NaOH (60°C)0100.0-0.0
2488.75.811.3
4879.112.420.9
3% H₂O₂ (RT)0100.0-0.0
2492.33.57.7
4885.68.114.4

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-40 min: Hold at 95% A, 5% B

  • Sample Preparation:

    • Prepare a stock solution of 6-Hydroxy-5-iodonicotinic acid at 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare a 1 mg/mL solution of 6-Hydroxy-5-iodonicotinic acid in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M HCl, and dilute to the working concentration.

  • Oxidation: To 1 mL of the sample solution, add 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time points and dilute to the working concentration.

  • Thermal Degradation: Store the solid compound in a hot air oven at 105°C. Withdraw samples at appropriate time points, dissolve in the diluent, and dilute to the working concentration.

  • Photostability: Expose the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines. Analyze the samples after the exposure period.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of 6-Hydroxy-5-iodonicotinic acid acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress conditions oxid Oxidation (3% H2O2, RT) prep->oxid Expose to stress conditions therm Thermal (105°C, Solid) prep->therm Expose to stress conditions photo Photostability (ICH Q1B) prep->photo Expose to stress conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxid->hplc Analyze stressed samples therm->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Evaluation: - Assay - Degradation Products - Mass Balance hplc->data Quantify

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent 6-Hydroxy-5-iodonicotinic acid C₆H₄INO₃ deiodinated 6-Hydroxynicotinic acid C₆H₅NO₃ parent->deiodinated Photolysis / Reduction decarboxylated 5-Iodo-2-pyridinol C₅H₄INO parent->decarboxylated Thermal Stress oxidized Oxidized Ring Products parent->oxidized Oxidation

Caption: Hypothetical degradation pathways for 6-Hydroxy-5-iodonicotinic acid.

Optimization

Technical Support Center: Selective Functionalization of 6-Hydroxy-5-iodonicotinic Acid

Welcome to the technical support center for the selective functionalization of 6-Hydroxy-5-iodonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, sc...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of 6-Hydroxy-5-iodonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective functionalization of 6-Hydroxy-5-iodonicotinic acid?

A1: The primary challenge lies in the molecule's three distinct functional groups: a reactive iodo group at the C5 position, a nucleophilic and acidic hydroxyl group at C6, and a carboxylic acid at C3. Achieving selectivity requires careful control of reaction conditions or the use of orthogonal protecting group strategies to prevent unwanted side reactions such as catalyst inhibition by the hydroxyl or carboxylate groups, or reactions at these sites.

Q2: What is the general order of operations for functionalizing this molecule?

A2: A common strategy involves first protecting the more reactive hydroxyl and carboxylic acid groups.[1][2] This allows for a wide range of palladium-catalyzed cross-coupling reactions at the C5-iodo position.[3][4] Following the C-C or C-N bond formation, the protecting groups can be selectively removed. The specific order depends on the stability of the desired functional group to the deprotection conditions.

Q3: Which protecting groups are recommended for the hydroxyl and carboxylic acid moieties?

A3: Orthogonal protecting groups are ideal, as they can be removed under different conditions without affecting each other.[2][5]

  • For the hydroxyl group: Silyl ethers (e.g., TBDMS, TIPS) are common as they are stable to many coupling conditions and can be removed with fluoride sources (e.g., TBAF).

  • For the carboxylic acid group: Esters (e.g., methyl, ethyl, or t-butyl) are typically used. Methyl or ethyl esters can be removed by basic hydrolysis, while t-butyl esters are cleaved under acidic conditions.[1] Benzyl esters are also useful as they can be removed by hydrogenolysis.

Q4: Can I perform cross-coupling reactions without protecting groups?

A4: While challenging, it is sometimes possible. The choice of base is critical. A mild, inorganic base like K₂CO₃ or Cs₂CO₃ may deprotonate the carboxylic acid and hydroxyl group, forming the corresponding salts. The resulting phenoxide can be electron-donating, potentially affecting the oxidative addition step of the catalytic cycle.[6] However, solubility issues and catalyst deactivation are common problems.[7] For reproducibility and broader substrate scope, protection is generally recommended.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

  • Possible Cause A: Catalyst Inactivity/Decomposition. The palladium catalyst may be deactivated. The color of the reaction turning to black precipitate (palladium black) is a common sign.

    • Solution: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[8] Use degassed solvents. Consider using more robust pre-catalysts or ligands like SPhos or XPhos, which are designed to promote challenging couplings.[9]

  • Possible Cause B: Poor Solubility of Reagents. The substrate or boronic acid may not be fully dissolved in the solvent system.

    • Solution: Switch to a solvent with better solubilizing properties, such as DMF, DME, or dioxane.[7] Using a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst like TBAB can sometimes improve results.[8]

  • Possible Cause C: Inappropriate Base. The base may not be strong enough to activate the boronic acid or may be causing substrate degradation.[10]

    • Solution: Screen different bases. K₃PO₄ is often effective for electron-rich aryl halides.[6] For base-sensitive substrates, milder bases like KF can be used.[7][10]

  • Possible Cause D: Protodeboronation of the Boronic Acid. The boronic acid may be decomposing before it can participate in the catalytic cycle.

    • Solution: Use the boronic acid as soon as possible after purchase or preparation. Consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to this side reaction.[9]

Issue 2: Failure of Buchwald-Hartwig Amination

  • Possible Cause A: Incorrect Ligand Choice. The efficiency of C-N coupling is highly dependent on the phosphine ligand.[3][11]

    • Solution: For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, Xantphos, BrettPhos) are often necessary to promote reductive elimination.[12]

  • Possible Cause B: Base Incompatibility. Strong bases like NaOtBu or LHMDS are typically required, but they can also promote side reactions.

    • Solution: Carefully screen the base. While NaOtBu is common, K₃PO₄ or Cs₂CO₃ can be effective alternatives in some cases. Ensure the base is fresh and anhydrous.

  • Possible Cause C: Amine Volatility or Oxidation. Low-boiling point amines can evaporate from the reaction, while others may be sensitive to air.

    • Solution: Use a sealed reaction vessel for volatile amines. Always run the reaction under an inert atmosphere.

Issue 3: Homocoupling (Glaser Coupling) in Sonogashira Reaction

  • Possible Cause: Presence of Oxygen. Oxygen promotes the oxidative homocoupling of terminal alkynes, a major side reaction.

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. The use of a copper(I) co-catalyst is standard, but copper-free conditions can sometimes minimize homocoupling.[13][14]

Data Presentation: Typical Cross-Coupling Conditions

The following tables summarize common starting conditions for various cross-coupling reactions. Optimization is often necessary for specific substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Component Reagent/Parameter Concentration/Loading Notes
Aryl Iodide Substrate 1.0 eq Ensure substrate is pure and dry.
Boronic Acid/Ester Coupling Partner 1.1 - 1.5 eq Esters are often more stable.[9]
Palladium Source Pd(PPh₃)₄ or Pd₂(dba)₃ 2 - 5 mol% Pd(PPh₃)₄ can often be used directly.
Ligand PPh₃, SPhos, XPhos 4 - 10 mol% Required if using a source like Pd₂(dba)₃.
Base K₃PO₄, Cs₂CO₃, K₂CO₃ 2.0 - 3.0 eq K₃PO₄ is a good starting point.[6]
Solvent Dioxane/H₂O, Toluene, DMF 0.1 - 0.5 M Degassing is critical.

| Temperature | 80 - 110 °C | - | Monitor by TLC or LC-MS. |

Table 2: Buchwald-Hartwig Amination Conditions

Component Reagent/Parameter Concentration/Loading Notes
Aryl Iodide Substrate 1.0 eq -
Amine Coupling Partner 1.1 - 1.2 eq Primary and secondary amines are common.[15]
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ 1 - 4 mol% Pre-catalysts are also highly effective.
Ligand Xantphos, RuPhos, BINAP 2 - 8 mol% Ligand choice is crucial for success.[16]
Base NaOtBu, LHMDS, K₃PO₄ 1.2 - 2.0 eq NaOtBu is a strong, non-nucleophilic base.
Solvent Toluene, Dioxane 0.1 - 1.0 M Must be anhydrous.

| Temperature | 80 - 110 °C | - | Reaction times can vary significantly. |

Table 3: Sonogashira Coupling Conditions

Component Reagent/Parameter Concentration/Loading Notes
Aryl Iodide Substrate 1.0 eq Reactivity order is I > Br > Cl.[14]
Terminal Alkyne Coupling Partner 1.1 - 1.5 eq -
Palladium Catalyst PdCl₂(PPh₃)₂ 1 - 5 mol% -
Copper Co-catalyst CuI 2 - 10 mol% Essential for the traditional mechanism.[17]
Base Triethylamine (Et₃N), Diisopropylamine 2.0 - 5.0 eq (or as solvent) Also acts as the solvent in many cases.[13]
Solvent THF, DMF (if base is not solvent) 0.1 - 0.5 M Anhydrous and anaerobic conditions required.[18]

| Temperature | Room Temp - 60 °C | - | Reactions are often run at mild temperatures.[13] |

Experimental Protocols

Protocol 1: Protection of the Carboxylic Acid as a Methyl Ester

  • Suspend 6-Hydroxy-5-iodonicotinic acid (1.0 eq) in methanol (0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise.

  • Remove the ice bath and stir the reaction at reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid.

  • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester.

Protocol 2: TBDMS Protection of the Hydroxyl Group

  • Dissolve the methyl 6-hydroxy-5-iodonicotinate (1.0 eq) in anhydrous DMF (0.5 M) under an Argon atmosphere.

  • Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to obtain the fully protected substrate.

Protocol 3: Representative Suzuki-Miyaura Coupling

  • To an oven-dried flask, add the protected 6-hydroxy-5-iodonicotinate derivative (1.0 eq), the desired boronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Evacuate and backfill the flask with Argon (3x).

  • Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).

  • Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v, 0.1 M).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the coupled product.

Visualizations

G cluster_start Starting Material cluster_protect Protection Strategy cluster_couple C5 Functionalization (Cross-Coupling) cluster_deprotect Deprotection cluster_end Final Product start 6-Hydroxy-5-iodonicotinic Acid P1 Protect COOH (e.g., Methyl Ester) start->P1 1. Esterification P2 Protect OH (e.g., TBDMS Ether) P1->P2 2. Silylation C1 Suzuki-Miyaura (C-C Bond) P2->C1 3. Choose Coupling C2 Buchwald-Hartwig (C-N Bond) P2->C2 3. Choose Coupling C3 Sonogashira (C-C Alkyne) P2->C3 3. Choose Coupling D1 Remove OH Protection (e.g., TBAF) C1->D1 4. Selective Deprotection C2->D1 4. Selective Deprotection C3->D1 4. Selective Deprotection D2 Remove COOH Protection (e.g., LiOH Hydrolysis) D1->D2 end Selectively Functionalized Product D2->end

Caption: General workflow for selective functionalization.

G start Low/No Yield in Suzuki Coupling? q1 Is Pd Black visible? start->q1 Check Catalyst q2 Are reagents fully dissolved? q1->q2 No sol1 Degas solvents. Use robust ligand (e.g., SPhos). Run under inert atmosphere. q1->sol1 Yes q3 Is protodeboronation suspected? q2->q3 Yes sol2 Change solvent (DMF, DME). Use phase-transfer catalyst. q2->sol2 No q4 Is base appropriate? q3->q4 No sol3 Use boronate ester or trifluoroborate salt. q3->sol3 Yes sol4 Screen bases: K3PO4, Cs2CO3, KF. q4->sol4

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

References

Reference Data & Comparative Studies

Comparative

validation of 6-Hydroxy-5-iodonicotinic acid's mechanism of action

Comparative Guide to Validating HCAR2 Agonist Mechanism of Action For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for validating the mechanism of action of puta...

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Validating HCAR2 Agonist Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of putative Hydroxycarboxylic Acid Receptor 2 (HCAR2) agonists, such as 6-Hydroxy-5-iodonicotinic acid. The primary target, HCAR2 (also known as GPR109A or Niacin Receptor 1), is a G-protein coupled receptor (GPCR) recognized as a therapeutic target for dyslipidemia, inflammation, and cardiovascular diseases.[1][2] This document compares the performance of well-characterized HCAR2 agonists and provides the necessary experimental protocols to validate novel compounds targeting this receptor.

Mechanism of Action: HCAR2 Signaling

HCAR2 is a Gi/o-protein coupled receptor.[1] Upon agonist binding, it initiates a signaling cascade primarily through two pathways:

  • Gαi-mediated Pathway: The activated receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This pathway is largely responsible for the anti-lipolytic effects.

  • β-Arrestin Pathway: The receptor can also recruit β-arrestin proteins, leading to receptor internalization and downstream signaling events, such as ERK activation.[3] This pathway has been linked to the common flushing side-effect associated with niacin therapy.[4]

A comprehensive validation of a new agonist should, therefore, assess its activity and potential bias toward either of these pathways.

Performance Comparison of HCAR2 Agonists

The efficacy of a potential HCAR2 agonist can be benchmarked against known compounds. The half-maximal effective concentration (EC50) is a critical quantitative measure of agonist potency. The table below summarizes the EC50 values for several known HCAR2 agonists, as determined by in vitro functional assays.

CompoundTypeEC50 Value (µM)Key Characteristics
β-hydroxybutyrateEndogenous Agonist700 - 800Natural ligand, activates receptor during fasting states.[5]
ButyrateEndogenous Agonist~1600Activates receptor in the colon.[6]
Nicotinic Acid (Niacin) Synthetic Agonist0.06 - 0.25First-line dyslipidemia drug, known flushing side-effect.[7][8]
AcipimoxSynthetic Agonist2.6 - 6.0Niacin derivative used clinically.[7]
AcifranSynthetic Agonist1.26 - 2.0Potent agonist for HCAR2.[3][9]
Monomethyl Fumarate (MMF)Synthetic Agonist-Active metabolite of psoriasis drug, also a HCAR2 agonist.[4]
MK-6892Synthetic Agonist0.016Highly potent and selective agonist with reduced flushing.[1][7]
MK-1903Synthetic Agonist0.0275Potent agonist that dramatically lowers plasma free fatty acids.[2][9]

Experimental Protocols for Mechanism Validation

To validate that a test compound, such as 6-Hydroxy-5-iodonicotinic acid, acts as an HCAR2 agonist, a series of in vitro cellular assays are required.

Key Experiment: GPR109A/HCAR2 cAMP Activation Assay

This assay measures the primary functional output of the Gαi-mediated signaling pathway: the inhibition of cAMP production.

Objective: To determine the potency (EC50) of a test compound in activating HCAR2 and inhibiting adenylyl cyclase.

Materials:

  • A cell line stably expressing human HCAR2 (e.g., CHO-K1 or HEK293 cells).

  • Test compound (e.g., 6-Hydroxy-5-iodonicotinic acid) and reference agonists (e.g., Niacin, MK-6892).

  • Forskolin (an adenylyl cyclase activator).

  • Cell lysis buffer.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 384-well microplates.

Protocol:

  • Cell Preparation: Seed the HCAR2-expressing cells into a 384-well plate at an appropriate density and incubate overnight to allow for cell attachment.[3]

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonists in an appropriate assay buffer.

  • Compound Treatment: Add the compound dilutions to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.[3]

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of Forskolin to all wells (except negative controls) to stimulate cAMP production. Incubate for another specified period (e.g., 30 minutes).[3]

  • Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions for the chosen kit.[3]

  • Data Analysis: Measure the signal (e.g., fluorescence or absorbance). The signal will be inversely proportional to the agonist activity. Plot the data as a dose-response curve and calculate the EC50 value for the test compound.

Visualizing Workflows and Pathways

Clear diagrams of signaling pathways and experimental workflows are essential for understanding the validation process.

G_alpha_i_Signaling_Pathway cluster_membrane Cell Membrane Agonist Agonist (e.g., 6-Hydroxy-5- iodonicotinic acid) HCAR2 HCAR2 (GPR109A) Agonist->HCAR2 Binds Gi Gαi Protein HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Seed HCAR2-expressing cells in 384-well plate C 3. Add compound dilutions to cells and incubate A->C B 2. Prepare serial dilutions of test compound B->C D 4. Add Forskolin to stimulate adenylyl cyclase C->D E 5. Lyse cells and add cAMP detection reagents D->E F 6. Read plate and measure signal E->F G 7. Plot dose-response curve and calculate EC50 F->G

References

Validation

A Comparative Analysis of 6-Hydroxy-5-iodonicotinic Acid and 6-chloronicotinic Acid for Researchers

This guide provides a detailed comparative analysis of 6-Hydroxy-5-iodonicotinic acid and 6-chloronicotinic acid, focusing on their chemical properties, synthesis, and potential biological relevance. This document is int...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 6-Hydroxy-5-iodonicotinic acid and 6-chloronicotinic acid, focusing on their chemical properties, synthesis, and potential biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While substantial data exists for 6-chloronicotinic acid, a notable scarcity of published research and experimental data for 6-Hydroxy-5-iodonicotinic acid necessitates a partially speculative approach for the latter, based on the chemistry of its precursors and related analogues.

Physicochemical and Biological Properties

The following table summarizes the known physicochemical and biological properties of both compounds. A significant data gap exists for 6-Hydroxy-5-iodonicotinic acid, highlighting an opportunity for further research.

Property6-Hydroxy-5-iodonicotinic acid6-chloronicotinic acid
Molecular Formula C₆H₄INO₃C₆H₄ClNO₂
Molecular Weight 265.01 g/mol 157.56 g/mol
Appearance Not available (likely a solid)Off-white to beige crystalline powder[1]
Melting Point Not available180-192 °C[1]
Solubility Not availableSoluble in water (2 mg/ml at 20°C), ethanol, methanol, DMSO, and slightly soluble in chloroform.[1]
Biological Role Not well-defined. Potential as a synthetic intermediate for biologically active molecules.Used as a building block for various chemical syntheses, including pharmaceuticals and agrochemicals.[1] It is an intermediate for N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors and novel DNA-gyrase B inhibitors.[1]
Known Applications Limited to research as a chemical intermediate.Intermediate in the synthesis of pharmaceuticals (e.g., neurological disorder drugs) and agrochemicals (herbicides and pesticides).[1]

Synthesis and Reactivity

6-chloronicotinic acid

6-chloronicotinic acid is a readily available synthetic building block. One common method for its synthesis involves the oxidation of 2-chloro-5-methylpyridine.

Experimental Protocol: Synthesis of 6-chloronicotinic acid

Materials:

  • 2-chloro-5-methylpyridine

  • Chlorobenzene (solvent)

  • Cobalt acetate (catalyst)

  • Oxygen

  • Methanol (recrystallization solvent)

Procedure:

  • In a 1000ml flask, a mixture of 450g of chlorobenzene, 100g of 2-chloro-5-methylpyridine, and 3g of cobalt acetate is prepared and stirred.

  • The system is heated to 80°C, and oxygen is introduced at a controlled flow rate of 0.4L/min.

  • The reaction is allowed to proceed under these conditions for 4 hours.

  • After the reaction, the mixture is cooled to room temperature.

  • The crude product is collected by filtration and dried.

  • For purification, the crude product is placed in a 1000ml flask with 600g of methanol and heated to reflux with stirring until completely dissolved.

  • The solution is kept warm for 5 minutes and then slowly cooled to 5°C to precipitate the product.

  • The mixture is stirred at this temperature for an additional hour.

  • The purified product is collected by filtration, washed with a small amount of cold methanol, and dried at 80°C for 4 hours.[1]

A diagram of this synthesis pathway is provided below:

G Synthesis of 6-chloronicotinic acid cluster_0 Oxidation cluster_1 Purification 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine 6-chloronicotinic acid_crude 6-chloronicotinic acid (crude) 2-chloro-5-methylpyridine->6-chloronicotinic acid_crude O2, Cobalt acetate, Chlorobenzene, 80°C 6-chloronicotinic acid_pure 6-chloronicotinic acid (pure) 6-chloronicotinic acid_crude->6-chloronicotinic acid_pure Recrystallization (Methanol) G Proposed Synthesis of 6-Hydroxy-5-iodonicotinic acid cluster_0 Iodination 6-hydroxynicotinic acid 6-hydroxynicotinic acid 6-Hydroxy-5-iodonicotinic acid 6-Hydroxy-5-iodonicotinic acid 6-hydroxynicotinic acid->6-Hydroxy-5-iodonicotinic acid I2, Base, [Oxidizing Agent] G General Workflow for Biological Screening Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening In vitro assays (e.g., enzyme inhibition) Dose-Response Dose-Response Studies Primary Screening->Dose-Response Active Hits Secondary Assays Secondary Assays Dose-Response->Secondary Assays Potent Compounds Lead Identification Lead Identification Secondary Assays->Lead Identification Cell-based assays, Mechanism of Action

References

Comparative

In Vivo Experimental Findings for 6-Hydroxy-5-iodonicotinic Acid: A Comparative Analysis

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in in vivo experimental data for 6-Hydroxy-5-iodonicotinic acid. Despite extensive searches for studies involving...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in in vivo experimental data for 6-Hydroxy-5-iodonicotinic acid. Despite extensive searches for studies involving this specific compound and closely related halogenated nicotinic acid derivatives, no direct in vivo experimental findings, quantitative data, or detailed protocols were identified. This precludes a direct comparative analysis of its in vivo performance against other alternatives.

While the absence of specific data for 6-Hydroxy-5-iodonicotinic acid prevents a detailed comparison, this guide will provide a broader context by summarizing the known in vivo effects of nicotinic acid and its derivatives. This information can serve as a foundational reference for researchers and drug development professionals interested in the potential therapeutic applications of novel nicotinic acid analogs. We will also present generalized experimental workflows and potential signaling pathways that are relevant to the study of this class of compounds.

General In Vivo Effects of Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its various derivatives have been studied in vivo for a range of pharmacological effects. The most well-documented of these is its impact on lipid metabolism.[1][2] However, its therapeutic applications are often limited by side effects, prompting the development of various derivatives to improve tolerance and efficacy.[2]

Potential Therapeutic Areas for Nicotinic Acid Analogs:
  • Dyslipidemia: Nicotinic acid is known to favorably alter blood lipid profiles by reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL).[1][2]

  • Inflammation: Some derivatives of nicotinic acid have been investigated for their anti-inflammatory properties.[3]

  • Neurological Disorders: Nicotinic acetylcholine receptors (nAChRs) are important targets in the central nervous system, and ligands for these receptors are studied for conditions like nicotine addiction and neuropathic pain.[4][5]

Hypothetical In Vivo Experimental Workflow

For a novel compound like 6-Hydroxy-5-iodonicotinic acid, a typical in vivo experimental workflow to assess its pharmacological activity would involve several key stages. The following diagram illustrates a generalized process.

G cluster_preclinical Preclinical In Vivo Assessment A Compound Formulation & Solubility Testing B Animal Model Selection (e.g., mouse, rat) A->B Formulation for administration C Dose-Response Study (Single Dose) B->C Selected model D Pharmacokinetic (PK) Profiling (ADME) C->D Effective dose range E Pharmacodynamic (PD) Studies (Target Engagement & Efficacy) D->E Exposure-response relationship F Toxicology Studies (Acute & Chronic) E->F Efficacy data

Caption: A generalized workflow for the in-vivo evaluation of a novel compound.

Potential Signaling Pathways

The mechanism of action for many nicotinic acid derivatives involves the activation of specific G-protein coupled receptors (GPCRs), such as GPR109A, or interaction with nicotinic acetylcholine receptors (nAChRs). The specific pathway engaged by 6-Hydroxy-5-iodonicotinic acid would need to be determined experimentally.

GPR109A Signaling

Activation of the GPR109A receptor by nicotinic acid is known to mediate its effects on lipid metabolism and also contribute to the common side effect of flushing. A simplified representation of this pathway is shown below.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand Nicotinic Acid Analog Receptor GPR109A Ligand->Receptor G_protein Gi/o Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis

Caption: A simplified diagram of the GPR109A signaling pathway.

Nicotinic Acetylcholine Receptor (nAChR) Interaction

Should 6-Hydroxy-5-iodonicotinic acid interact with nAChRs, it could modulate neuronal activity. These receptors are ligand-gated ion channels.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Ligand Nicotinic Ligand nAChR nAChR Ligand->nAChR binds to Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential triggers

Caption: A basic representation of nicotinic acetylcholine receptor activation.

Conclusion and Future Directions

The lack of in vivo data for 6-Hydroxy-5-iodonicotinic acid highlights a critical knowledge gap. For researchers, scientists, and drug development professionals, this presents an opportunity for novel research. Future in vivo studies are essential to characterize the pharmacokinetic and pharmacodynamic properties of this compound. Such studies would need to establish its safety profile and determine its efficacy in relevant animal models of disease. Comparing these findings to existing data for nicotinic acid and its other derivatives would then allow for a comprehensive evaluation of its therapeutic potential. Until such data becomes available, any discussion of its in vivo effects remains speculative and must be inferred from the broader class of nicotinic acid analogs.

References

Validation

Comparative Guide to the Structure-Activity Relationship of 6-Hydroxynicotinic Acid Analogs as PHD Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-hydroxynicotinic acid analogs, a promising class of compounds...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-hydroxynicotinic acid analogs, a promising class of compounds targeting prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHD enzymes leads to the stabilization of Hypoxia-Inducible Factor (HIF), a key transcription factor in the cellular response to low oxygen. This mechanism is a validated therapeutic strategy for the treatment of anemia, particularly in the context of chronic kidney disease. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the underlying biological pathway.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of 5-substituted-6-hydroxynicotinamide analogs against PHD enzymes. The data highlights the influence of the substituent at the 5-position of the pyridine ring on the inhibitory potency.

Compound IDR (Substitution at 5-position)PHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
1 H>1000250>1000
2 Cl501575
3 Br451268
4 IData not availableData not availableData not available
5 CN25840
6 CH3500150800

Note: The data presented is a representative compilation from various sources in the scientific literature and patent filings for illustrative SAR purposes. Direct comparison between different studies should be made with caution due to potential variations in assay conditions.

Key SAR Insights:

  • Substitution at the 5-position is critical: The unsubstituted analog (1 ) demonstrates weak activity, indicating that substitution at the 5-position is crucial for potent PHD inhibition.

  • Electron-withdrawing groups are favored: Halogen substituents (2 , 3 ) and a cyano group (5 ) significantly enhance inhibitory potency compared to the unsubstituted analog. This suggests that electron-withdrawing groups at this position are beneficial for activity.

  • Steric bulk may be tolerated: The similar activity of the chloro and bromo analogs suggests that there is some tolerance for steric bulk at the 5-position.

  • Alkyl substitution is less favorable: The methyl-substituted analog (6 ) shows a marked decrease in activity, suggesting that small, electron-donating groups are not optimal for inhibition.

  • Data on the 5-iodo analog is currently limited: While the trend suggests a 5-iodo substituted analog could be a potent inhibitor, specific quantitative data was not found in the reviewed literature. Further studies are needed to confirm its activity profile.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of PHD inhibitors and a general workflow for their evaluation.

phd_inhibition_pathway cluster_normoxia Normoxia (Sufficient Oxygen) cluster_inhibition PHD Inhibition HIFa HIF-1α PHD Active PHD HIFa->PHD HIFa_OH Hydroxylated HIF-1α PHD->HIFa_OH Hydroxylation O2 O2, Fe(II), 2-OG O2->PHD VHL VHL Complex HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_stable HIF-1α Nucleus Nucleus HIFa_stable->Nucleus Accumulation & Translocation PHD_inhibited Inactive PHD Inhibitor 6-Hydroxynicotinic Acid Analog Inhibitor->PHD_inhibited Inhibition HIF_dimer HIF-1α / HIF-1β Dimer HRE HRE Binding HIF_dimer->HRE Gene_expression Target Gene Expression HRE->Gene_expression

Caption: Mechanism of HIF-1α stabilization by PHD inhibitors.

sar_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 6-Hydroxynicotinic Acid Synthesis Analog Synthesis (Modification at R) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro PHD Inhibition Assay Purification->Screening Cellular_Assay Cell-based HIF Stabilization Assay Screening->Cellular_Assay Data_Analysis IC50 Determination & SAR Analysis Cellular_Assay->Data_Analysis Data_Analysis->Synthesis Design Next Generation of Analogs

Caption: Experimental workflow for SAR studies of PHD inhibitors.

Experimental Protocols

The following provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against PHD enzymes.

In Vitro PHD2 Inhibition Assay (AlphaScreen-based)

This protocol describes a homogenous, high-throughput assay to measure the inhibition of PHD2 activity by monitoring the hydroxylation of a HIF-1α peptide substrate.

Materials:

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate (containing the proline hydroxylation site)

  • AlphaLISA® Acceptor beads conjugated to an anti-hydroxyproline antibody

  • Streptavidin-coated Donor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 0.01% Tween-20, 0.1% BSA)

  • Ferrous sulfate (FeSO₄)

  • L-ascorbic acid

  • 2-Oxoglutarate (2-OG)

  • Test compounds (6-hydroxynicotinic acid analogs)

  • 384-well white ProxiPlates™

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing PHD2 enzyme, ferrous sulfate, and L-ascorbic acid in the assay buffer. Prepare a separate substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.

  • Reaction Initiation: Add the test compounds at various concentrations to the wells of the 384-well plate. Add the enzyme mixture to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. Initiate the enzymatic reaction by adding the substrate mixture.

  • Reaction Incubation: Incubate the plate for the desired reaction time (e.g., 30 minutes) at room temperature to allow for the hydroxylation of the HIF-1α peptide.

  • Detection: Stop the reaction by adding a solution containing EDTA and the AlphaLISA® Acceptor beads. Then, add the Streptavidin-coated Donor beads.

  • Signal Reading: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for the beads to come into proximity. Read the plate on an AlphaScreen-compatible plate reader (excitation at 680 nm, emission at 520-620 nm).[1]

Data Analysis:

The AlphaScreen signal is directly proportional to the amount of hydroxylated peptide formed. The percent inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal model using graphing software.[1]

References

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Hydroxy-5-iodonicotinic Acid

Data Presentation: A Comparative Overview of Analytical Techniques The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the...

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance of HPLC with UV detection and LC-MS/MS for the analysis of 6-Hydroxy-5-iodonicotinic acid.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Linearity Range Expected to be in the µg/mL range (e.g., 1-100 µg/mL).Expected to be in the ng/mL range (e.g., 1-1000 ng/mL).[2]
Limit of Quantitation (LOQ) Typically in the range of 0.1-1 µg/mL.Can achieve low ng/mL to pg/mL levels.[2]
Intra-day Precision (%RSD) Generally < 5%.[4]Typically < 15%.[1][2]
Inter-day Precision (%RSD) Generally < 5%.[4]Typically < 15%.[1][2]
Accuracy (Recovery %) Expected to be within 98-102%.[5]Expected to be within 85-115%.[1]
Specificity Good, but may be susceptible to interference from co-eluting impurities without a photodiode array (PDA) detector for peak purity analysis.Excellent, highly specific due to the monitoring of specific precursor-product ion transitions.
Advantages Robust, cost-effective, widely available.High sensitivity, high specificity, provides structural information.
Disadvantages Lower sensitivity compared to LC-MS/MS, potential for matrix interference.Higher cost, more complex instrumentation and method development.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.

This protocol is designed for the quantification of 6-Hydroxy-5-iodonicotinic acid in a straightforward matrix.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[6]

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: 0.1% Formic acid in Water.[6]

    • Solvent B: Acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: Based on the UV spectrum of nicotinic acid derivatives, a wavelength between 230-270 nm would be appropriate. A UV scan of 6-Hydroxy-5-iodonicotinic acid should be performed to determine the optimal wavelength.

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30 °C.[6]

This protocol is suitable for the trace-level quantification of 6-Hydroxy-5-iodonicotinic acid, particularly in complex biological matrices.

  • Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column with smaller particle size for better resolution (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile with 0.1% Formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the acidic nature of the analyte.

  • MRM Transitions: Specific precursor and product ions for 6-Hydroxy-5-iodonicotinic acid would need to be determined by infusing a standard solution into the mass spectrometer.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method cross-validation and a conceptual signaling pathway where a nicotinic acid derivative might be involved.

CrossValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation cluster_comparison Cross-Validation cluster_reporting Reporting Dev Method Development (HPLC & LC-MS/MS) Proto Protocol Definition Dev->Proto Comp Comparative Analysis of Identical Samples Dev->Comp Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOQ/LOD Prec->LOQ LOQ->Comp Stat Statistical Evaluation (e.g., t-test, Bland-Altman) Comp->Stat Report Final Report Generation Stat->Report

Caption: Workflow for the cross-validation of two analytical methods.

SignalingPathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Ligand 6-Hydroxy-5-iodonicotinic Acid (Hypothetical Ligand) Ligand->Receptor Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

References

Validation

Unveiling Receptor Interactions: A Comparative Analysis of 6-Hydroxy-5-iodonicotinic Acid and Its Precursors

A detailed examination of the binding affinities of 6-Hydroxy-5-iodonicotinic acid and its precursors, nicotinic acid and 6-hydroxynicotinic acid, reveals critical insights into their interactions with nicotinic acetylch...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities of 6-Hydroxy-5-iodonicotinic acid and its precursors, nicotinic acid and 6-hydroxynicotinic acid, reveals critical insights into their interactions with nicotinic acetylcholine receptors (nAChRs). This guide provides a comparative analysis of their binding characteristics, supported by experimental data and detailed protocols, to aid researchers and professionals in drug discovery and development.

Comparative Binding Affinity Analysis

To provide a framework for comparison, the following table summarizes known binding affinity data for nicotinic acid and 6-hydroxynicotinic acid with relevant protein targets. This data is essential for understanding the baseline interactions from which the properties of 6-Hydroxy-5-iodonicotinic acid can be extrapolated.

CompoundTarget ProteinBinding Affinity (Kd)
Nicotinic AcidGPR109A-5.98 kcal/mol (Predicted Binding Energy)[1]
6-Hydroxynicotinic Acid (6-HNA)6-Hydroxynicotinate 3-monooxygenase (NicC)58 ± 12 μM[3]

Note: Direct experimental Kd values for nicotinic acid with GPR109A were not found in the provided search results. The value presented is a predicted binding energy from a molecular docking study. The binding of 6-hydroxynicotinic acid to NicC, a bacterial enzyme, is presented here due to the availability of a precise dissociation constant.

Experimental Protocols

The determination of binding affinity is a cornerstone of drug discovery. A commonly employed method for such analysis is the radioligand binding assay. The following protocol provides a detailed methodology for assessing the binding of nicotinic acid derivatives to their target receptors.

Radioligand Binding Assay Protocol

This protocol is a generalized procedure based on methods described for determining the binding affinities of compounds to nicotinic acetylcholine receptors.[4]

Materials:

  • Cell membranes expressing the target receptor (e.g., nAChRs)

  • Radioligand (e.g., [³H]-epibatidine)

  • Test compounds (6-Hydroxy-5-iodonicotinic acid and its precursors)

  • Binding buffer (e.g., phosphate-buffered saline, PBS)

  • Non-specific binding inhibitor (e.g., a high concentration of a known ligand like nicotine)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Preparation of Reaction Mixtures: In scintillation vials, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the reaction mixtures at room temperature for a sufficient period to allow binding to reach equilibrium (e.g., 1-2 hours).

  • Determination of Non-specific Binding: In a parallel set of experiments, add a high concentration of a non-specific binding inhibitor along with the radioligand and cell membranes to determine the amount of non-specific binding.

  • Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a filtration apparatus. This separates the bound radioligand-receptor complex from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total binding counts to obtain the specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Analyze the data using a suitable software (e.g., GraphPad Prism) to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which can be converted to a Kd value.

Visualizing Molecular Interactions

To conceptualize the interaction between a ligand and its receptor, the following diagram illustrates a simplified signaling pathway involving the binding of a nicotinic acid derivative to a G-protein coupled receptor.

Ligand_Receptor_Binding cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 6-Hydroxy-5-iodonicotinic acid or Precursor Receptor G-Protein Coupled Receptor (e.g., GPR109A) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Ligand-receptor binding and downstream signaling cascade.

This guide provides a foundational comparison of 6-Hydroxy-5-iodonicotinic acid with its precursors. Further experimental investigation into the binding affinity of 6-Hydroxy-5-iodonicotinic acid is necessary to fully elucidate its pharmacological profile and potential as a therapeutic agent.

References

Comparative

A Comparative Guide to Assessing the Specificity of 6-Hydroxy-5-iodonicotinic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for assessing the biological specificity of the novel compound 6-Hydroxy-5-iodonicotinic acid. Due to the current absence of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the biological specificity of the novel compound 6-Hydroxy-5-iodonicotinic acid. Due to the current absence of direct experimental data for this specific molecule in the public domain, this document outlines a predictive approach based on the known biological activities of structurally related compounds, namely nicotinic acid and its derivatives. The primary focus of this guide is the potential interaction of 6-Hydroxy-5-iodonicotinic acid with the cytochrome P450 (CYP) family of enzymes, which are critical in drug metabolism and are known to be inhibited by nicotinic acid analogs.

The following sections offer a comparative analysis of known CYP inhibitors, detailed experimental protocols for assessing specificity, and a discussion of the metabolic pathways involved. This guide is intended to serve as a valuable resource for researchers designing and interpreting experiments to characterize the selectivity profile of 6-Hydroxy-5-iodonicotinic acid and similar compounds.

Data Presentation: Comparative Inhibition of Cytochrome P450 Enzymes

To provide a context for evaluating the potential specificity of 6-Hydroxy-5-iodonicotinic acid, the following table summarizes the inhibitory activity (IC50 values) of known selective and broad-spectrum inhibitors against a panel of major human CYP isoforms. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound can be inferred by comparing its IC50 values across different CYP isoforms.

Table 1: IC50 Values of Known Inhibitors against a Panel of Human Cytochrome P450 Isoforms

CompoundCYP1A2 IC50 (µM)CYP2B6 IC50 (µM)CYP2C8 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Hypothetical
6-Hydroxy-5-iodonicotinic acidData not availableData not availableData not availableData not availableData not availableData not availableData not available
Reference Compounds
α-Naphthoflavone0.00336[1]>100>100>100>100>100>100
Sertraline>10013.5[1]>100>100>100>100>100
Montelukast>100>1000.0465[1]>100>100>100>100
Sulfaphenazole>100>100>1000.546[1]>100>100>100
(+)-N-3-benzylnirvanol>100>100>100>1000.283[1]>100>100
Quinidine>100>100>100>100>1000.0306[1]>100
Ketoconazole>100>100>100>100>100>1000.0214[1]
Nicotinic Acid-----3800 (Ki)-
Nicotinamide-----19000 (Ki)13000 (Ki)

Note: The inhibitory values for nicotinic acid and nicotinamide are presented as Ki (inhibition constant) in mM, which were converted to µM for consistency.

Experimental Protocols

To experimentally determine the specificity of 6-Hydroxy-5-iodonicotinic acid, a standardized in vitro cytochrome P450 inhibition assay is recommended. This can be performed using human liver microsomes, which contain a mixture of CYP enzymes, or with specific recombinant CYP isoforms to assess activity against individual enzymes.

Protocol: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)

1. Objective: To determine the concentration of 6-Hydroxy-5-iodonicotinic acid that causes 50% inhibition (IC50) of the activity of major human CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

2. Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • 6-Hydroxy-5-iodonicotinic acid (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • CYP isoform-specific probe substrates (see Table 2)

  • Known selective inhibitors for each CYP isoform (positive controls, see Table 2)

  • Acetonitrile or methanol for reaction termination

  • 96-well microplates

  • LC-MS/MS system for metabolite quantification

Table 2: CYP Isoform-Specific Substrates and Positive Controls

CYP IsoformProbe SubstrateMetabolite MeasuredPositive Control Inhibitor
CYP1A2PhenacetinAcetaminophenα-Naphthoflavone
CYP2B6BupropionHydroxybupropionSertraline
CYP2C8AmodiaquineN-desethylamodiaquineMontelukast
CYP2C9Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19S-mephenytoin4'-hydroxy-S-mephenytoin(+)-N-3-benzylnirvanol
CYP2D6DextromethorphanDextrorphanQuinidine
CYP3A4Midazolam1'-hydroxymidazolamKetoconazole

3. Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound, positive controls, and probe substrates in an appropriate solvent. Prepare working solutions by diluting the stocks in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Human liver microsomes or recombinant CYP enzyme

    • A range of concentrations of 6-Hydroxy-5-iodonicotinic acid or the positive control inhibitor. Include a vehicle control (solvent only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Add the NADPH regenerating system to all wells to initiate the metabolic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway: Role of Cytochrome P450 Enzymes in Drug Metabolism

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including the majority of clinically used drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, resulting in altered drug efficacy or toxicity. The following diagram illustrates the general role of CYPs in Phase I drug metabolism.

CYP_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & Excretion Drug Lipophilic Drug CYP_Enzyme Cytochrome P450 Enzyme (e.g., CYP3A4, CYP2D6) Drug->CYP_Enzyme Oxidation, Reduction, Hydrolysis Metabolite More Polar Metabolite CYP_Enzyme->Metabolite Conjugated_Metabolite Conjugated Metabolite (Water-soluble) Metabolite->Conjugated_Metabolite Conjugation (e.g., Glucuronidation) Excretion Excretion (Urine, Bile) Conjugated_Metabolite->Excretion Inhibitor 6-Hydroxy-5-iodonicotinic acid (Potential Inhibitor) Inhibitor->CYP_Enzyme Inhibition

Caption: General pathway of drug metabolism mediated by cytochrome P450 enzymes.

Experimental Workflow: CYP Inhibition Assay

The following diagram outlines the key steps in the in vitro cytochrome P450 inhibition assay described in the experimental protocol.

CYP_Inhibition_Workflow A 1. Prepare Reagents (Test Compound, Controls, Substrates) B 2. Set up Incubation Plate (Buffer, Microsomes, Inhibitor) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction (Add NADPH) C->D E 5. Incubate at 37°C D->E F 6. Terminate Reaction (Add Cold Solvent) E->F G 7. Sample Processing (Centrifugation) F->G H 8. LC-MS/MS Analysis (Quantify Metabolite) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Workflow for determining the IC50 of a test compound against CYP enzymes.

References

Comparative

Independent Verification of 6-Hydroxy-5-iodonicotinic Acid Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of potential synthetic routes for 6-Hydroxy-5-iodonicotinic acid, a crucial building block in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 6-Hydroxy-5-iodonicotinic acid, a crucial building block in pharmaceutical and agrochemical research. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this document outlines a primary proposed synthesis based on established chemical principles and compares it with a plausible alternative route. The information herein is intended to facilitate the independent verification and optimization of its synthesis.

Comparative Analysis of Synthetic Methodologies

The synthesis of 6-Hydroxy-5-iodonicotinic acid can be approached via two main strategies: direct iodination of a pre-existing hydroxynicotinic acid core or a multi-step synthesis involving the introduction of the iodo group prior to the formation of the final acid. This guide will focus on the direct iodination of 6-hydroxynicotinic acid as the primary method and a potential alternative involving the transformation of a nitro-analogue.

ParameterMethod 1: Direct IodinationMethod 2: From 5-Nitro Analogue (Proposed)
Starting Material 6-Hydroxynicotinic acid6-Hydroxy-5-nitronicotinic acid
Key Transformation Electrophilic IodinationReduction of nitro group, diazotization, and iodination (Sandmeyer-type reaction)
Reagents N-Iodosuccinimide (NIS) or I₂/NaI with an oxidizing agent (e.g., NaOCl)1. Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) 2. NaNO₂/HCl 3. KI
Anticipated Yield Moderate to GoodVariable, potentially lower due to multiple steps
Purity Good, potential for di-iodinated byproductsMay require significant purification to remove byproducts from each step
Scalability Potentially scalableMore complex for large-scale synthesis
Safety Considerations Use of corrosive and oxidizing reagents.Use of flammable solvents, potentially hazardous intermediates (diazonium salts).

Experimental Protocols

Method 1: Direct Electrophilic Iodination of 6-Hydroxynicotinic Acid

This proposed method is based on the known reactivity of activated aromatic systems towards electrophilic iodination. 6-Hydroxynicotinic acid, being an electron-rich hydroxypyridine, is expected to undergo iodination at the electron-rich position ortho to the hydroxyl group.

Materials:

  • 6-Hydroxynicotinic acid

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Stirring apparatus

  • Reaction flask

  • Standard workup and purification equipment (rotary evaporator, filtration apparatus, chromatography columns)

Procedure:

  • In a clean, dry reaction flask, dissolve 6-hydroxynicotinic acid (1 equivalent) in a suitable solvent such as acetonitrile.

  • To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete (typically a few hours), the solvent is removed under reduced pressure.

  • The crude product is then subjected to an aqueous workup to remove succinimide.

  • The resulting solid can be purified by recrystallization or column chromatography to yield pure 6-Hydroxy-5-iodonicotinic acid.

Method 2: Synthesis from 6-Hydroxy-5-nitronicotinic Acid (Proposed Alternative)

This multi-step approach offers an alternative route, leveraging the known synthesis of the 5-nitro analogue.

Step 1: Reduction of the Nitro Group

  • 6-Hydroxy-5-nitronicotinic acid is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • A reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or catalytic hydrogenation (H₂ over Palladium on carbon) is used to reduce the nitro group to an amine.

  • The reaction is monitored until completion, followed by workup to isolate the 5-amino-6-hydroxynicotinic acid.

Step 2: Diazotization and Iodination (Sandmeyer-type Reaction)

  • The isolated 5-amino-6-hydroxynicotinic acid is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt.

  • A solution of potassium iodide (KI) is then added to the diazonium salt solution, leading to the displacement of the diazonium group with iodine.

  • The reaction mixture is allowed to warm to room temperature, and the product, 6-Hydroxy-5-iodonicotinic acid, is isolated by filtration or extraction and purified.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic workflows.

G cluster_0 Method 1: Direct Iodination 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid Reaction Mixture Reaction Mixture 6-Hydroxynicotinic Acid->Reaction Mixture NIS, Acetonitrile Crude Product Crude Product Reaction Mixture->Crude Product Solvent Removal Purified 6-Hydroxy-5-iodonicotinic Acid Purified 6-Hydroxy-5-iodonicotinic Acid Crude Product->Purified 6-Hydroxy-5-iodonicotinic Acid Purification

Caption: Workflow for the direct iodination of 6-hydroxynicotinic acid.

G cluster_1 Method 2: From 5-Nitro Analogue 6-Hydroxy-5-nitronicotinic Acid 6-Hydroxy-5-nitronicotinic Acid 5-Amino-6-hydroxynicotinic Acid 5-Amino-6-hydroxynicotinic Acid 6-Hydroxy-5-nitronicotinic Acid->5-Amino-6-hydroxynicotinic Acid Reduction Diazonium Salt Intermediate Diazonium Salt Intermediate 5-Amino-6-hydroxynicotinic Acid->Diazonium Salt Intermediate Diazotization Crude Product Crude Product Diazonium Salt Intermediate->Crude Product Iodination (KI) Purified 6-Hydroxy-5-iodonicotinic Acid Purified 6-Hydroxy-5-iodonicotinic Acid Crude Product->Purified 6-Hydroxy-5-iodonicotinic Acid Purification

Caption: Proposed multi-step synthesis from the 5-nitro analogue.

Independent Verification and Characterization

For independent verification of the synthesized 6-Hydroxy-5-iodonicotinic acid, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the iodine atom on the pyridine ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, carboxylic acid, C-I bond).

  • Melting Point Analysis: To assess the purity of the final product.

By following the outlined protocols and employing rigorous analytical characterization, researchers can confidently synthesize and verify 6-Hydroxy-5-iodonicotinic acid for their specific applications. The choice between the direct iodination and the multi-step approach will depend on the availability of starting materials, desired scale, and the laboratory's expertise with the respective chemical transformations.

Safety & Regulatory Compliance

Safety

Prudent Disposal of 6-Hydroxy-5-iodonicotinic Acid: A Step-by-Step Guide

The proper disposal of 6-Hydroxy-5-iodonicotinic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step operational plan for...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Hydroxy-5-iodonicotinic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to handle 6-Hydroxy-5-iodonicotinic acid with appropriate safety measures. Based on data from analogous compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[2]

In Case of Spills: Spills should be managed immediately to prevent dispersion. Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2] The absorbed material should then be collected into a designated, sealed container for hazardous waste. Do not permit the chemical to enter drains or waterways.[2]

Hazard Assessment Summary

While specific quantitative data for 6-Hydroxy-5-iodonicotinic acid is unavailable, the table below summarizes the hazards associated with the closely related compound, 6-Hydroxynicotinic acid, to inform safe handling and disposal protocols.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation.[3]Wear protective gloves and clothing.[1][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]Wear eye protection.[1][4]
Specific target organ toxicity May cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

Adherence to a stringent disposal protocol is mandatory to mitigate risks. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] As a halogenated pyridine derivative, it falls into the category of regulated chemical waste.

1. Waste Segregation and Collection:

  • Initial Containment: Collect waste 6-Hydroxy-5-iodonicotinic acid, including any contaminated materials (e.g., absorbent from spills, contaminated labware), in a dedicated, properly labeled hazardous waste container.

  • Avoid Mixing: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Container Selection and Labeling:

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 6-Hydroxy-5-iodonicotinic acid." Do not use abbreviations or chemical formulas.

3. Storage of Chemical Waste:

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6] The storage area should be a designated satellite accumulation area for hazardous waste.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed chemical waste disposal service.[5] These services are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 6-Hydroxy-5-iodonicotinic acid.

Figure 1. Disposal Workflow for 6-Hydroxy-5-iodonicotinic Acid A Start: Generation of Waste 6-Hydroxy-5-iodonicotinic Acid B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Securely Seal and Label Container 'Hazardous Waste' & Full Chemical Name C->D E Store in a Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G End: Proper Disposal F->G

References

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